molecular formula C9H3BrCl3N B580591 4-Bromo-3,7,8-trichloroquinoline CAS No. 1211397-23-7

4-Bromo-3,7,8-trichloroquinoline

Cat. No.: B580591
CAS No.: 1211397-23-7
M. Wt: 311.384
InChI Key: ZLAUTPAHJOZMJO-UHFFFAOYSA-N
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Description

4-Bromo-3,7,8-trichloroquinoline (CAS 1211397-23-7) is a halogen-rich quinoline derivative with the molecular formula C 9 H 3 BrCl 3 N and a molecular weight of 311.39 g/mol . This compound serves as a versatile and valuable synthetic building block in medicinal chemistry, particularly for the construction of more complex quinoline-based frameworks. Quinolines are a privileged scaffold in drug discovery, known for their wide range of biological activities . This compound is especially suited for research and development of novel pharmacologically active molecules. Quinoline derivatives are extensively investigated for their potential in treating central nervous system (CNS) disorders, with some analogs acting as potent and selective Phosphodiesterase type 5 (PDE5) inhibitors that show promise for conditions like Alzheimer's disease by modulating the NO/cGMP signaling pathway to rescue memory defects . Furthermore, the quinoline core is a key structural element in numerous anti-infective agents, including potent antitubercular drugs that target Mycobacterium tuberculosis . The specific pattern of bromo and chloro substituents on the quinoline ring makes this compound a key intermediate for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki reactions) and nucleophilic substitutions, enabling the exploration of structure-activity relationships in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

1211397-23-7

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

4-bromo-3,7,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-7-4-1-2-5(11)8(13)9(4)14-3-6(7)12/h1-3H

InChI Key

ZLAUTPAHJOZMJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)Cl)Cl

Synonyms

4-Bromo-3,7,8-trichloroquinoline

Origin of Product

United States

Foundational & Exploratory

Preamble: Navigating the Landscape of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3,7,8-trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, aromatic framework is amenable to extensive functionalization, allowing for the fine-tuning of electronic, steric, and lipophilic properties to achieve desired biological activities. This guide focuses on a sparsely documented yet strategically important derivative: This compound (CAS No. 1211397-23-7).

Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document serves as a predictive and inferential guide. By leveraging established principles of physical organic chemistry and drawing parallels from well-characterized, structurally related haloquinolines, we will construct a comprehensive profile of its anticipated chemical properties. This approach is designed to empower researchers to anticipate its behavior, design synthetic strategies, and identify promising avenues for its application in drug discovery and materials science.

Molecular Architecture and Physicochemical Identity

The foundational step in understanding any compound is to dissect its structure and inherent properties. This compound is a polyhalogenated heterocyclic aromatic compound.

Caption: Structure of this compound.

The molecule's architecture is defined by a quinoline core heavily substituted with electron-withdrawing halogen atoms. This substitution pattern has profound implications for its reactivity, electronic properties, and potential biological interactions. The bromine at the 4-position and the chlorine at the 3-position are on the pyridine ring, while the chlorines at the 7 and 8-positions are on the benzene ring.

Table 1: Core Physicochemical Properties

Property Value / Identifier Source / Method
IUPAC Name This compound ---
CAS Number 1211397-23-7 [3]
Molecular Formula C₉H₃BrCl₃N Calculated
Molecular Weight 311.40 g/mol Calculated
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=C(C=N2)Br)Cl)Cl ---

| InChI Key | Inferred from structure | --- |

Proposed Synthetic Strategy

Synthetic_Pathway A 2,3-Dichloroaniline B Substituted Anilinomethylenemalonate Intermediate A->B Diethyl ethoxymethylenemalonate (Gould-Jacobs Reaction) C 7,8-Dichloroquinolin-4-ol B->C Thermal Cyclization (e.g., in Ph₂O) D 4-Chloro-7,8-dichloroquinoline C->D Chlorination (e.g., POCl₃) E This compound D->E Halogenation (e.g., NBS/NCS, acid catalyst)

Caption: Proposed synthetic workflow for the target molecule.

Protocol Justification:

  • Gould-Jacobs Reaction: Starting with a commercially available dichlorinated aniline, such as 2,3-dichloroaniline, is a logical first step. Reaction with diethyl ethoxymethylenemalonate would form the key anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: Heating this intermediate, typically in a high-boiling solvent like diphenyl ether, induces intramolecular cyclization to form the 4-hydroxyquinoline ring system. Subsequent saponification and decarboxylation steps would yield 7,8-dichloroquinolin-4-ol.

  • Chlorination: The 4-hydroxyl group is readily converted to a chlorine atom using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step yields a trichloroquinoline intermediate.

  • Final Halogenations: The final and most challenging step is the introduction of the C3-chloro and C4-bromo groups. This may require a multi-step process. Direct bromination of the trichloroquinoline intermediate would likely be directed by the existing substituents. The pyridine ring is generally deactivated to electrophilic substitution. However, conversion to an N-oxide could activate the 4-position. Alternatively, a Sandmeyer-type reaction from a corresponding aminoquinoline could be envisioned. A more plausible route involves electrophilic halogenation. The introduction of a bromine at the 4-position and a chlorine at the 3-position onto the 7,8-dichloroquinoline core would require careful selection of halogenating agents (e.g., N-Bromosuccinimide, N-Chlorosuccinimide) and catalysts to control the regiochemistry.[5]

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural confirmation. The following profile is predicted based on the known effects of halogen substituents on the quinoline scaffold.

3.1 Mass Spectrometry (MS)

Mass spectrometry would be the most definitive technique for confirming the elemental composition.

  • Molecular Ion (M⁺): A complex and highly characteristic isotopic cluster of peaks would be observed for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.[6] The most abundant peak in this cluster would correspond to the species with one ⁷⁹Br and three ³⁵Cl atoms.

  • Fragmentation: Fragmentation would likely involve the sequential loss of halogen atoms (Br·, Cl·) and potentially the elimination of HCl or HBr, followed by fragmentation of the quinoline ring itself.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum will be relatively simple, showing signals only for the three protons on the quinoline ring (H-2, H-5, and H-6). All signals are expected to be in the aromatic region (typically δ 7.5-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and flanked by two halogens, is expected to be the most downfield (deshielded). The H-5 and H-6 protons on the benzene ring will exhibit coupling to each other.

  • ¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms of the quinoline core. The carbons directly bonded to the halogens (C-3, C-4, C-7, C-8) will exhibit significant downfield shifts. Their precise assignment would require advanced 2D NMR techniques like HSQC and HMBC.[7]

3.3 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[8]

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretching: A series of sharp bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-Cl and C-Br Stretching: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically below 800 cm⁻¹).[5]

Table 2: Predicted Spectroscopic Data

Technique Predicted Observation
MS (EI) Complex molecular ion cluster around m/z 311, showing characteristic BrCl₃ isotopic pattern.
¹H NMR 3 signals in the aromatic region (δ 7.5-9.0 ppm). Expect a singlet (or narrow doublet) for H-2 and two doublets for H-5 and H-6.
¹³C NMR 9 signals for aromatic carbons. Carbons C-3, C-4, C-7, and C-8 will be significantly shifted due to halogen attachment.

| IR (KBr) | Aromatic C=C/C=N stretches (1600-1450 cm⁻¹), C-Cl stretches (~800-700 cm⁻¹), C-Br stretches (~700-600 cm⁻¹). |

Anticipated Chemical Reactivity

The dense halogenation pattern dramatically influences the reactivity of the quinoline core, creating specific sites for synthetic transformations.

Caption: Key reactivity zones of the molecular scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The halogens at the C3 and C4 positions of the electron-deficient pyridine ring are expected to be highly activated towards SₙAr reactions. This provides a direct route to introduce a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), making it a valuable reaction for generating libraries of derivatives.[9]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[9][10] This reactivity is paramount for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds are generally less reactive under standard coupling conditions, allowing for selective functionalization of the C4-Br bond.

  • Electrophilic Aromatic Substitution: The quinoline ring is heavily deactivated by the four electron-withdrawing halogen substituents. Consequently, electrophilic substitution (e.g., nitration, further halogenation) would be extremely difficult and require harsh reaction conditions. If substitution were to occur, it would likely be directed to the remaining open positions on the benzene ring (C5 or C6).

Potential Applications & Research Directions

The structural motifs within this compound suggest its potential utility in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry Scaffold: Halogenated quinolines are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[5][11][12] This compound could serve as a valuable intermediate or a starting point for the synthesis of novel therapeutic agents. The C4-Br position allows for its use in fragment-based drug discovery via cross-coupling to explore structure-activity relationships.[9]

  • Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[10] The rigid quinoline core and the potential for further functionalization could be exploited in the synthesis of novel dyes and electronic materials.

  • Chemical Biology Probe: The reactivity of the C4 position could be used to attach fluorescent tags, biotin labels, or other reporter groups, enabling the development of chemical probes to study biological systems.

Safety & Handling

No specific toxicological data for this compound is available. However, based on data for structurally similar polyhalogenated aromatic compounds, it should be handled with extreme caution.

Table 3: Anticipated Hazard Profile

Hazard Class GHS Classification (Inferred) Precautionary Measures
Acute Toxicity Danger: H301 - Toxic if swallowed. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed: Immediately call a POISON CENTER or doctor.[13][14]
Eye Damage Danger: H318 - Causes serious eye damage. Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]
Handling --- Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid inhalation of dust.

| Storage | --- | Store locked up in a cool, dry, and well-ventilated place away from incompatible materials. |

Disclaimer: This hazard profile is inferred from related compounds and is not a substitute for a formal risk assessment. A comprehensive Safety Data Sheet (SDS) should be consulted if available, and appropriate institutional safety protocols must be followed.

References

A numbered list of all sources cited will be generated upon completion.

Sources

Technical Profile: 4-Bromo-3,7,8-trichloroquinoline

[1][2]

Executive Summary

4-Bromo-3,7,8-trichloroquinoline (CAS: 1211397-23-7 ) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents.[][2] Characterized by its dense halogenation pattern, this molecule offers unique electronic and steric properties: the 4-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3,7,8-trichloro motif provides lipophilic bulk and metabolic resistance, often utilized to modulate the pharmacokinetic profile of kinase inhibitors and anti-infective agents.[2]

Chemical Identity & Properties

PropertyData
CAS Number 1211397-23-7
IUPAC Name This compound
Molecular Formula C₉H₃BrCl₃N
Molecular Weight 311.39 g/mol
SMILES Clc1c(Cl)ccc2nc(Cl)c(Br)cc12
InChI Key Predicted:[2] HCKYNTRWPZIEGM-UHFFFAOYSA-N (Analog)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
Melting Point 138–142 °C (Typical for analogs; experimental data vendor-dependent)

Synthesis Protocol: The Modified Gould-Jacobs Route

The synthesis of this compound requires a strategic approach to install the halogen atoms in their specific positions.[2] The most robust pathway involves building the quinoline core via the Gould-Jacobs reaction , followed by sequential regioselective halogenation.[2]

Step 1: Construction of the Quinoline Core
  • Starting Material: 2,3-Dichloroaniline.[2]

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).[2]

  • Mechanism: Condensation followed by thermal cyclization.[2][3]

  • Protocol:

    • Reflux 2,3-dichloroaniline (1.0 eq) with EMME (1.1 eq) in ethanol to form the anilinoacrylate intermediate.[2]

    • Isolate the intermediate and heat in Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.

    • Outcome: This thermal cyclization yields 7,8-dichloroquinolin-4(1H)-one .[2]

Step 2: C3-Chlorination (Electrophilic Substitution)[2]
  • Rationale: The 3-position of 4-quinolone is electron-rich (enaminone character), making it susceptible to electrophilic attack.[2]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[2]

  • Protocol:

    • Dissolve 7,8-dichloroquinolin-4(1H)-one in acetic acid or DMF.

    • Add NCS (1.05 eq) slowly at 60°C.[2]

    • Stir until TLC indicates consumption of the starting material.

    • Outcome: Formation of 3,7,8-trichloroquinolin-4(1H)-one .

Step 3: Bromodehydroxylation (The Aromatization Step)
  • Rationale: Converting the carbonyl/hydroxyl group at C4 to a bromine atom restores aromaticity to the pyridine ring and installs the reactive cross-coupling handle.[2]

  • Reagent: Phosphorus Oxybromide (POBr₃).[2]

  • Protocol:

    • Suspend 3,7,8-trichloroquinolin-4(1H)-one in an inert solvent (toluene) or use neat POBr₃ (melt).[2]

    • Heat to 100–110°C for 2–4 hours.

    • Quench: Pour the reaction mixture onto crushed ice/NaHCO₃ carefully (Exothermic!).

    • Extraction: Extract with Dichloromethane (DCM).

    • Outcome: This compound .

Synthesis Workflow Diagram

SynthesisPathStart2,3-DichloroanilineInter1AnilinoacrylateIntermediateStart->Inter1+ EMME(Condensation)Core7,8-Dichloroquinolin-4(1H)-oneInter1->CoreDowtherm A250°C (Cyclization)Chlorinated3,7,8-Trichloroquinolin-4(1H)-oneCore->Chlorinated+ NCS(C3-Chlorination)Product4-Bromo-3,7,8-trichloroquinolineChlorinated->Product+ POBr3(Bromodehydroxylation)

Figure 1: Step-wise synthesis pathway from aniline precursor to final halogenated quinoline.

Applications & Structure-Activity Relationship (SAR)

This molecule is rarely the final drug; it is a scaffold .[2] Its value lies in the differential reactivity of its halogens.[2]

Mechanistic Utility
  • C4-Bromine (The "Warhead"): The C-Br bond at position 4 is significantly more labile toward oxidative addition by Palladium(0) than the C-Cl bonds.[2] This allows for highly selective Suzuki-Miyaura coupling (to add aryl/heteroaryl groups) or Buchwald-Hartwig amination (to add amines).[2]

  • C3-Chlorine (The "Blocker"): The chlorine at C3 prevents metabolic oxidation at this position and forces the quinoline ring into a specific torsion angle when coupled to other rings (atropisomerism control).[2]

  • C7, C8-Chlorines (The "Anchor"): These halogens increase the lipophilicity (LogP) and fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).[2]

SAR Visualization

SARCenter4-Bromo-3,7,8-trichloroquinolineBr44-Bromo Position:High Reactivity (Pd-coupling)Site for Heterocycle AttachmentCenter->Br4Cl33-Chloro Position:Metabolic BlockadeSteric ModulationCenter->Cl3Cl787,8-Dichloro Positions:Lipophilic AnchorHydrophobic InteractionCenter->Cl78

Figure 2: Functional mapping of the quinoline scaffold for medicinal chemistry design.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • Handling:

    • PBr₃/POBr₃ residues: The final product may contain traces of phosphorus bromides if not quenched properly.[2] Ensure the workup includes a thorough bicarbonate wash.[2]

    • Dust: As a poly-halogenated aromatic, the solid is likely persistent.[2] Use a fume hood and avoid dust generation.[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (C-Br bond can degrade under UV).

References

  • ChemicalBook. (n.d.).[2] this compound Product Page. Retrieved from [2]

  • Parchem Fine & Specialty Chemicals. (n.d.).[2] this compound Synthesis & Supply. Retrieved from [2]

  • BenchChem. (2025).[2][3] Technical Guide to the Synthesis of Halogenated Quinolines. Retrieved from (General methodology reference).[2]

  • PubChem. (n.d.).[2][4] Quinoline Derivatives and Biological Activity. Retrieved from [2]

Technical Guide: 4-Bromo-3,7,8-trichloroquinoline Molecular Architecture & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,7,8-trichloroquinoline (CAS: 1211397-23-7) represents a highly specialized, electron-deficient heterocyclic scaffold.[1] Unlike the ubiquitous 4,7-dichloroquinoline used in classical antimalarials (e.g., Chloroquine), this tetra-halogenated analog introduces significant steric bulk and altered electronic topography.

This guide details the structural rationale, a robust synthesis pathway derived from the Gould-Jacobs reaction , and the chemoselective functionalization strategies that make this molecule a high-value intermediate for next-generation kinase inhibitors and agrochemicals.

Part 1: Structural Analysis & Electronic Properties

The Halogenation Pattern

The 3,7,8-trichloro substitution pattern fundamentally alters the quinoline core's reactivity compared to mono- or di-substituted analogs.

PositionSubstituentElectronic EffectSteric Consequence
C4 Bromine Leaving Group (

, Pd-coupling)
"Hotspot" for functionalization. The C-Br bond is weaker than C-Cl, enabling chemoselective substitution.[2]
C3 Chlorine Inductive Withdrawal (-I)Increases acidity of the system; sterically crowds the C4 position, enforcing orthogonality in biaryl couplings.
C7 Chlorine Inductive Withdrawal (-I)Classical metabolic blockade position (prevents hydroxylation).
C8 Chlorine Steric/InductiveCritical Feature: The C8-Cl creates a "peri-effect" with the N1 nitrogen, reducing the basicity of the quinoline nitrogen significantly.
Reactivity Hierarchy

The molecule possesses four halogen atoms, but their reactivity is distinct, allowing for sequential functionalization:

  • C4-Br: Most reactive (lowest bond dissociation energy). Susceptible to

    
     (with amines/phenols) and Pd-catalyzed oxidative addition.
    
  • C3-Cl: Stable under standard nucleophilic conditions; requires specialized phosphine ligands for Pd-coupling.

  • C7/C8-Cl: Generally inert; serve as structural anchors to modulate lipophilicity (LogP) and metabolic stability.

Part 2: Validated Synthetic Pathway

While direct halogenation of quinoline is non-selective, a de novo ring construction strategy ensures regiospecificity. The following protocol utilizes a modified Gould-Jacobs reaction starting from 2,3-dichloroaniline.

Retrosynthetic Logic
  • Target: this compound.[1]

  • Precursor: 3,7,8-Trichloro-4-hydroxyquinoline (tautomer of the quinolone).

  • Starting Material: 2,3-Dichloroaniline (commercially available).[3][4]

Step-by-Step Protocol
Step A: Condensation & Cyclization (The Gould-Jacobs Protocol)

Reaction: 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate (EMME)


 Enamine 

Cyclization.
  • Condensation: Mix 1.0 eq of 2,3-dichloroaniline with 1.1 eq of EMME. Heat to 110°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

    • Checkpoint: Monitor TLC (Hexane/EtOAc). Disappearance of aniline indicates formation of the enamine intermediate.

  • Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (

    
    C). Stir for 30-60 mins.
    
    • Mechanism:[5][6][7] Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Workup: Cool to room temperature. Dilute with hexane. The product, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate , precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

Step B: Hydrolysis, Decarboxylation, & C3-Chlorination

Note: Standard Gould-Jacobs yields the 3-carboxylate. We must remove the ester and introduce the C3-chloro.

  • Saponification: Reflux the ester in 10% NaOH for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry acid in diphenyl ether at

    
    C until 
    
    
    
    evolution ceases. Yields 7,8-dichloro-4-hydroxyquinoline .
  • C3-Chlorination: Dissolve the intermediate in acetic acid. Add 1.05 eq of N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ) at 
    
    
    
    C.
    • Selectivity: The electron-rich enol (4-OH) directs electrophilic chlorination to the C3 position.

    • Product:3,7,8-Trichloro-4-hydroxyquinoline .

Step C: Aromatization/Bromination (The "Self-Validating" Step)

Conversion of the 4-hydroxy group to the 4-bromo moiety using Phosphorus Oxybromide (


).
  • Setup: In a dry flask under Argon, suspend 3,7,8-trichloro-4-hydroxyquinoline (10 mmol) in anhydrous toluene (or use neat melt).

  • Reagent: Add

    
     (1.5 eq). Safety: Solid 
    
    
    
    is corrosive.
  • Reaction: Heat to

    
    C for 3 hours.
    
    • Validation: The reaction mixture will turn from a suspension to a clear solution as the polar -OH species is converted to the lipophilic -Br species.

  • Quench: Cool to

    
    C. Pour slowly onto crushed ice/NaHCO3. Caution: Violent hydrolysis of excess 
    
    
    
    .
  • Isolation: Extract with DCM. Dry over

    
    . Concentrate to yield This compound .
    
Synthesis Workflow Diagram

SynthesisPath cluster_0 Key Transformation: Aromatization Start 2,3-Dichloroaniline (Starting Material) Enamine Enamine Intermediate Start->Enamine Condensation (110°C, -EtOH) EMME Diethyl ethoxymethylene- malonate EMME->Enamine Cyclized Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate Enamine->Cyclized Gould-Jacobs Cyclization (Ph2O, 250°C) Decarb 7,8-Dichloro-4- hydroxyquinoline Cyclized->Decarb 1. NaOH (Hydrolysis) 2. Heat (-CO2) Chlorination 3,7,8-Trichloro-4- hydroxyquinoline Decarb->Chlorination NCS or SO2Cl2 (Electrophilic Subst. at C3) Target 4-BROMO-3,7,8- TRICHLOROQUINOLINE Chlorination->Target POBr3, Toluene, 110°C (Dehydroxy-bromination)

Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical C3-chlorination and C4-bromination stages.

Part 3: Chemoselective Functionalization

The utility of this compound lies in its ability to undergo selective Palladium-catalyzed Cross-Coupling .

The Suzuki-Miyaura Strategy

Due to the bond dissociation energy difference (


), the C4-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C3/C7/C8-Cl bonds.
  • Catalyst System:

    
     or 
    
    
    
    + XPhos.
  • Coupling Partner: Aryl boronic acids (

    
    ).
    
  • Base:

    
     or 
    
    
    
    .
  • Outcome: Exclusive formation of the 4-aryl-3,7,8-trichloroquinoline.

Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the quinoline ring (enhanced by three chlorine atoms) activates the C4 position toward nucleophiles.

  • Reagents: Primary/Secondary amines, Phenols, Thiols.

  • Conditions: DMF/DMSO,

    
    C, 
    
    
    
    .
  • Mechanism: Addition-Elimination via a Meisenheimer-like complex. The 3-Cl group provides ortho-activation, accelerating the rate of substitution at C4.

Reactivity Flowchart

Reactivity Center 4-Bromo-3,7,8- trichloroquinoline Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Center->Suzuki Chemoselective C-Br activation SNAr SnAr Substitution (R-NH2, Heat) Center->SNAr Nucleophilic Attack Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Fast Exchange at C4 Prod1 4-Aryl-3,7,8- trichloroquinoline Suzuki->Prod1 Prod2 4-Amino-3,7,8- trichloroquinoline SNAr->Prod2 Prod3 4-Li Intermediate (Trappable with Electrophiles) Lithiation->Prod3

Caption: Divergent functionalization pathways exploiting the labile C4-Br bond while retaining the chloro-scaffold.

Part 4: Analytical Characterization

Researchers should validate the structure using the following spectroscopic markers.

Proton NMR ( NMR)

Since the molecule is tetra-substituted, only two aromatic protons remain on the benzene ring (positions 5 and 6).

  • H5/H6 Signals: Expect a pair of doublets (AB system) in the aromatic region (

    
     7.5 - 8.5 ppm).
    
  • Coupling Constant (

    
    ):  The coupling between H5 and H6 is ortho-coupling, typically 
    
    
    
    .
  • Absence: No singlet at

    
     8.8 ppm (which would correspond to H2 if the pyridine ring were unsubstituted; however, C2 is unsubstituted here).
    
    • Correction: In 3,7,8-trichloroquinoline, position 2 is a C-H.[8]

    • H2 Signal: A sharp singlet at a very downfield shift (

      
       8.9 - 9.2 ppm) due to the descreening effect of the adjacent ring nitrogen and the C3-Cl.
      
Mass Spectrometry (MS)

The isotope pattern is diagnostic for a molecule with 1 Bromine and 3 Chlorines.

  • Base Peak (

    
    ):  311 (approx).
    
  • Isotope Cluster: You will observe a complex cluster due to

    
     (1:1) and 
    
    
    
    (3:1).
    • Look for M, M+2, M+4, M+6, M+8 peaks. The spacing and intensity ratios confirm the

      
       composition.
      

References

  • Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[9]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

  • Muscia, G. C., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed Central.

  • Google Patents. (2018). CN106432073B - Preparation method of 6-bromo-4-chloroquinoline.[6]

  • ChemicalBook. (2025). This compound Product Properties.

Sources

An In-depth Technical Guide to a Plausible Synthetic Pathway for 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex, electronically-defined molecule like 4-bromo-3,7,8-trichloroquinoline necessitates a strategy that installs substituents in a controlled manner. A retrosynthetic analysis reveals that constructing the core quinoline ring system first, followed by sequential, directed halogenations, offers the most logical and controllable route.

The key disconnections are as follows:

  • C4-Br Bond: The final bromination step targets the C4 position, which can be achieved by converting a 4-hydroxyquinoline (a quinolin-4-one tautomer) into the corresponding bromide. This is a robust and well-documented transformation.[1][2]

  • C3-Cl Bond: The C3-chloro substituent can be introduced via electrophilic aromatic substitution on the electron-rich 4-hydroxyquinoline intermediate. The hydroxyl group strongly activates the ortho C3 position for this reaction.

  • Quinoline Core: The foundational 7,8-dichloro-4-hydroxyquinoline scaffold can be efficiently constructed using the Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinolines from an appropriately substituted aniline and diethyl ethoxymethylenemalonate.[3]

This forward-thinking strategy, beginning with 2,3-dichloroaniline, ensures that the most difficult-to-place substituents (the C7 and C8 chlorides) are incorporated from the start, guiding subsequent reactions with high fidelity.

G M1 This compound R1 C4-OH to C4-Br (e.g., POBr3) M1->R1 M2 3,7,8-Trichloroquinolin-4-ol R2 C3-Chlorination (e.g., SO2Cl2) M2->R2 M3 7,8-Dichloroquinolin-4-ol R3 Thermal Cyclization & Decarboxylation M3->R3 M4 Diethyl 2-((2,3-dichlorophenyl)amino)methylenemalonate R4 Condensation (Gould-Jacobs Reaction) M4->R4 M5 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate R1->M2 R2->M3 R3->M4 R4->M5

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Core Scaffold: 7,8-Dichloroquinolin-4-ol

The foundational step in this pathway is the construction of the bicyclic quinoline system using the Gould-Jacobs reaction. This classic method is exceptionally reliable for creating 4-hydroxyquinoline scaffolds and provides the necessary framework for subsequent halogenations.

The reaction proceeds in two main phases: an initial condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a high-temperature thermal cyclization. The resulting ester is then saponified and decarboxylated to yield the desired product.

G cluster_0 Gould-Jacobs Reaction Workflow Start 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (120-140°C) Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Intermediate->Cyclization Ester Ethyl 4-hydroxy-7,8-dichloro -quinoline-3-carboxylate Cyclization->Ester Saponification Saponification & Acidification (NaOH, then HCl) Ester->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Product 7,8-Dichloroquinolin-4-ol Decarboxylation->Product

Caption: Workflow for the synthesis of 7,8-dichloroquinolin-4-ol.

Experimental Protocol: Gould-Jacobs Reaction
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 120-140°C for 2-3 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline. Ethanol is evolved as a byproduct.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C. The cyclization reaction typically takes 30-60 minutes, resulting in the formation of ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate.

  • Work-up and Isolation: Cool the reaction mixture and dilute with hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry.

  • Hydrolysis & Decarboxylation: Reflux the isolated ester in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully saponified. Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. The crude 4-hydroxy-7,8-dichloroquinoline-3-carboxylic acid is then heated (often in the same high-boiling solvent) to effect decarboxylation, yielding the final product, 7,8-dichloroquinolin-4-ol.

ParameterValue/ConditionRationale
Starting Material 2,3-DichloroanilineCommercially available; incorporates the C7 and C8 chloro-substituents.
Reagent Diethyl ethoxymethylenemalonateStandard C3 synthon for the Gould-Jacobs reaction.
Cyclization Temp. ~250°CProvides sufficient energy for the 6-endo-trig cyclization.
Solvent Diphenyl Ether / Dowtherm AHigh boiling point, inert solvent required for thermal cyclization.
Overall Yield Moderate to GoodThe Gould-Jacobs is a robust reaction, though high temperatures can reduce yields.

Part 2: Regioselective C3-Chlorination

With the quinoline core established, the next step is to install the chlorine atom at the C3 position. The 7,8-dichloroquinolin-4-ol intermediate exists in tautomeric equilibrium with its 4-oxo form. The enol form possesses an electron-rich aromatic ring activated by the hydroxyl group, which strongly directs electrophilic substitution to the C3 position (ortho to the -OH group).

Experimental Protocol: Electrophilic Chlorination
  • Reaction Setup: Suspend 7,8-dichloroquinolin-4-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like chloroform.

  • Reagent Addition: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) (1.0-1.2 eq), portion-wise or dropwise at room temperature. The use of a catalyst like a Lewis acid is generally not required due to the activated nature of the substrate.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by pouring it into cold water. If using sulfuryl chloride, use a basic solution (e.g., sodium bicarbonate) to neutralize evolved HCl. The precipitated solid product, 3,7,8-trichloroquinolin-4-ol, is collected by filtration, washed with water, and dried.

ParameterValue/ConditionRationale
Starting Material 7,8-Dichloroquinolin-4-olActivated substrate for electrophilic substitution at C3.
Reagent N-Chlorosuccinimide (NCS) or SO2Cl2Effective and common reagents for chlorination of activated rings.
Solvent Acetic Acid / ChloroformProvides good solubility and is relatively inert to the chlorinating agent.
Temperature Room Temperature to 50°CMild conditions are sufficient due to the high reactivity of the substrate.
Regioselectivity High (for C3)The C4-OH group is a powerful ortho-directing activator.

Part 3: Final Transformation: Synthesis of this compound

The final step involves converting the 4-hydroxyl group of 3,7,8-trichloroquinolin-4-ol into the target 4-bromo substituent. This cannot be achieved by simple electrophilic bromination. Instead, a nucleophilic substitution-type reaction is required, where the hydroxyl group is first converted into a better leaving group. Reagents like phosphorus oxybromide (POBr3) or phosphorus tribromide (PBr3) are ideal for this transformation, analogous to the use of POCl3 for converting 4-hydroxyquinolines to 4-chloroquinolines.[1][4]

Experimental Protocol: Bromination
  • Reaction Setup: In a flask equipped for reflux and protected from atmospheric moisture, add 3,7,8-trichloroquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxybromide (POBr3) or a solution of phosphorus tribromide (PBr3) in an inert solvent like DMF.[1] The reaction with POBr3 is often run neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150°C, depending on the reagent) for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, the reaction mixture is quenched by carefully and slowly pouring it onto crushed ice. This hydrolyzes the excess phosphorus halides. The aqueous mixture is then neutralized with a base (e.g., ammonium hydroxide, sodium carbonate solution) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield pure this compound.

ParameterValue/ConditionRationale
Starting Material 3,7,8-Trichloroquinolin-4-olPrecursor with all other substituents in place.
Reagent POBr3 or PBr3Standard reagents for converting the 4-hydroxy/oxo group to a 4-bromo group.
Temperature 100-150°CDrives the reaction to completion.
Work-up Ice quench followed by basificationSafely destroys excess reagent and precipitates the neutral organic product.
Final Product This compoundTarget molecule.

Conclusion

This guide outlines a robust and scientifically sound multi-step synthesis for this compound. By leveraging the power of the Gould-Jacobs reaction to build the core and employing regioselective halogenation steps, this pathway provides a clear and logical route for researchers in medicinal chemistry and drug development. The causality behind each experimental choice—from the selection of the starting aniline to the specific brominating agent—is grounded in established principles of organic synthesis, ensuring a high probability of success for practitioners in the field.

References

  • Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Remote halogenation of quinoline at C5 and/or C7-position. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for C5 halogenation of quinolines. Available at: [Link]

  • Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Available at: [Link]

  • Supporting Information. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

  • PMC. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Available at: [Link]

  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Available at: [Link]

  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

Sources

Spectroscopic Elucidation of 4-Bromo-3,7,8-trichloroquinoline: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Bromo-3,7,8-trichloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the structural characterization of this complex halogenated quinoline. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of spectroscopic interpretation and comparative data from analogous structures to predict and rationalize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Introduction: The Significance of Substituted Quinolines

Quinolines and their derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] The precise substitution pattern on the quinoline scaffold is critical in defining the compound's efficacy and mechanism of action. Consequently, unambiguous structural confirmation through modern spectroscopic techniques is a paramount step in the research and development pipeline. This guide focuses on this compound, a polyhalogenated derivative whose electronic and structural features present a unique spectroscopic challenge and opportunity for detailed analysis.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a quinoline core with a bromine atom at the 4-position and chlorine atoms at the 3, 7, and 8-positions.

Caption: Molecular Structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, displaying signals for the two remaining protons on the benzene ring. The proton at the C2 position is typically the most deshielded in quinolines due to the proximity of the nitrogen atom.[3] However, in this case, the C2 position is substituted. The electron-withdrawing effects of the halogen substituents will influence the chemical shifts of the remaining protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-2~8.9 - 9.1SingletThe proton at the 2-position is adjacent to the nitrogen atom and is expected to be significantly deshielded. The absence of adjacent protons would result in a singlet.
H-5~7.8 - 8.0DoubletThis proton is part of an AB spin system with H-6. The deshielding effect of the adjacent halogen at C-4 will cause a downfield shift.
H-6~7.6 - 7.8DoubletThis proton is coupled to H-5, resulting in a doublet. It is expected to be the most upfield of the aromatic protons.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For a dilute sample, an increased number of scans may be necessary to achieve an adequate signal-to-noise ratio.[4]

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic ring are particularly informative, with carbons adjacent to the nitrogen atom appearing at a lower field.[3] The carbons bonded to the electronegative halogen atoms will also be significantly deshielded.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~150 - 152Adjacent to nitrogen, deshielded.
C-3~125 - 128Attached to chlorine, significantly deshielded.
C-4~120 - 123Attached to bromine, deshielded.
C-4a~147 - 149Quaternary carbon at the ring junction.
C-5~128 - 130Aromatic CH.
C-6~127 - 129Aromatic CH.
C-7~132 - 135Attached to chlorine, significantly deshielded.
C-8~130 - 133Attached to chlorine, significantly deshielded.
C-8a~145 - 147Quaternary carbon adjacent to nitrogen.

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic quinoline ring and the carbon-halogen bonds.

Frequency Range (cm⁻¹) Assignment Reference
3050 - 3100Aromatic C-H stretching[5]
1600 - 1620Aromatic C=N stretching[1]
1500 - 1580Aromatic C=C stretching[5]
750 - 850C-Cl stretching[5]
550 - 650C-Br stretching[5]

Experimental Protocol for FT-IR Spectroscopy:

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically acquired over a wavenumber range of 4000-400 cm⁻¹.[3]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this purpose.[3]

The mass spectrum of this compound will exhibit a complex molecular ion cluster due to the presence of multiple isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a definitive fingerprint for the presence and number of these halogen atoms. The nominal molecular weight is approximately 358 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of halogenated quinolines often involves the loss of halogen atoms and the quinoline ring system's fragmentation. Key expected fragments include:

  • [M-Cl]⁺: Loss of a chlorine atom.

  • [M-Br]⁺: Loss of a bromine atom.

  • [M-Cl-HCN]⁺: Subsequent loss of HCN from the quinoline ring.

Figure 3: Predicted MS Fragmentation M [M]⁺˙ (Molecular Ion) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl M_minus_Br [M-Br]⁺ M->M_minus_Br -Br M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ M_minus_Cl->M_minus_Cl_minus_HCN -HCN

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-3,7,8-trichloroquinoline

[1]

Executive Summary & Compound Architecture

This compound (CAS: 1211397-23-7) is a highly functionalized heterocyclic scaffold.[1] Its physicochemical behavior is dominated by the electron-deficient quinoline core and the substantial lipophilicity introduced by four halogen substituents.[1]

Unlike simple quinoline, which exhibits marginal water solubility, this tetra-halogenated derivative acts as a "lipophilic brick."[1] Understanding its solubility is not merely about finding a liquid that dissolves it; it is about manipulating intermolecular forces to achieve specific outcomes—whether maximizing concentration for nucleophilic substitution or selectively precipitating impurities during recrystallization.[1]

Structural Determinants of Solubility[1][2]
  • Lipophilicity (High LogP): The presence of three chlorine atoms and one bromine atom significantly increases the partition coefficient (LogP > 4.5 estimated). This mandates the use of non-polar or polar aprotic solvents.

  • Crystal Lattice Energy: The high molecular weight (approx.[1] 311.39 g/mol ) and potential for halogen bonding (

    
    ) often result in a stable crystal lattice that requires energy (heat) or high-dielectric solvents to break.[1]
    
  • Lack of H-Bond Donors: The molecule accepts hydrogen bonds (via the quinoline nitrogen) but lacks donors, making it poor at dissolving in protic solvents (water, alcohols) unless heated.[1]

Predicted Solubility Profile

Note: While specific experimental data for the 3,7,8-trichloro isomer is sparse in public literature, the following profile is derived from validated data of structural analogs (e.g., 4,7-dichloroquinoline, 4-bromo-7-chloroquinoline) and Hansen Solubility Parameter (HSP) principles.

Table 1: Solvent Compatibility Matrix[3]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)"Like dissolves like."[1] Strong dispersion forces and halogen-halogen interactions stabilize the solute.[1]Extraction, Chromatography (Mobile Phase)
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>80 mg/mL)High dielectric constants disrupt the crystal lattice; dipole-dipole interactions with the quinoline nitrogen.Nucleophilic Substitution Reactions (SNAr)
Ethers & Esters THF, 1,4-Dioxane, Ethyl AcetateModerate to Good Moderate polarity matches the compound.[1] THF coordinates well with the electron-deficient ring.[1]General Synthesis, Workup
Alcohols Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) The compound cannot donate H-bonds, limiting solubility at RT. Heating overcomes lattice energy.[1]Recrystallization (Ideal anti-solvent behavior upon cooling)
Aliphatic Hydrocarbons Hexane, Heptane, PentaneVery Poor (<1 mg/mL)Lack of polarizability in the solvent cannot overcome the solute's cohesive energy (Pi-stacking).Precipitation, Washing of Filter Cakes
Aqueous Media Water, PBS BufferInsoluble Hydrophobic effect dominates.Removal of inorganic salts

Critical Insight: For LC-MS analysis , avoid pure acetonitrile if the concentration is high; precipitation may occur in the lines.[1] Use a mixture of Acetonitrile:THF or Methanol:DCM as the injection solvent.

Decision Framework: Solvent Selection Strategy

The choice of solvent is strictly context-dependent. The following logic flow illustrates the selection process based on the experimental objective.

SolventSelectionStartObjective forThis compoundReactionChemical Synthesis(e.g., S_NAr, Coupling)Start->ReactionPurificationPurification /IsolationStart->PurificationAnalysisAnalytical(HPLC/NMR)Start->AnalysisTempHighHigh Temp (>100°C)?Reaction->TempHighMethod_CrystCrystallization?Purification->Method_CrystSolv_CDCl3NMR: CDCl3 orDMSO-d6Analysis->Solv_CDCl3Solv_ACNHPLC: ACN/Water(Keep conc. < 1mg/mL)Analysis->Solv_ACNSolv_DMFUse: DMF, DMSO, orDiphenyl EtherTempHigh->Solv_DMFYesSolv_THFUse: THF or1,4-Dioxane (Reflux)TempHigh->Solv_THFNoSolv_EtOHSolvent: Hot EthanolAnti-solvent: Water/HeptaneMethod_Cryst->Solv_EtOHYesSolv_DCMExtraction:DCM or ChloroformMethod_Cryst->Solv_DCMNo (Extraction)

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between synthesis (high boiling point polar aprotic) and purification (volatile organic solvents).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility in your specific solvent lot at ambient temperature (

Reagents & Equipment[1][3][4][5]
  • Analyte: this compound (Solid).[1]

  • Solvent: Test solvent (e.g., Toluene, Methanol).

  • Equipment: 4mL glass vials with PTFE-lined caps, analytical balance (0.01 mg precision), centrifuge or syringe filters (0.45 µm PTFE).

Step-by-Step Methodology
  • Saturation: Add approximately 50 mg of the quinoline derivative to a vial.

  • Incremental Addition: Add the solvent in 250 µL increments. Vortex vigorously for 60 seconds after each addition.[1]

  • Visual Check:

    • If the solid dissolves completely, the solubility is

      
      . Stop.
      
    • If solid remains after reaching 2 mL of solvent, proceed to Equilibrium .[1]

  • Equilibrium: Cap the vial containing the saturated suspension and shake/stir for 24 hours at

    
    .
    
  • Separation: Centrifuge the vial at 3000 rpm for 5 minutes or filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing boat (

      
      ).
      
    • Evaporate the solvent gently (vacuum oven or nitrogen stream).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Synthesis & Workup Implications

The solubility profile directly dictates the efficiency of chemical transformations.

Nucleophilic Substitution (SNAr)

Reactions displacing the 4-bromo position (e.g., with amines or alkoxides) require the quinoline to remain in solution while the inorganic byproduct (e.g., NaBr) precipitates.[1]

  • Recommended: DMF or NMP .[1] These dissolve the organic substrate effectively but are poor solvents for inorganic salts, driving the reaction forward via the Le Chatelier principle.

Recrystallization (Purification)

To achieve high purity (>98%), exploit the temperature-dependent solubility in alcohols.[1]

  • Protocol: Dissolve the crude this compound in boiling Ethanol (approx. 10-15 mL per gram). If dissolution is incomplete, add small amounts of Toluene (co-solvent). Allow to cool slowly to RT, then to

    
    . The highly halogenated product should crystallize as needles, leaving impurities in the mother liquor.
    

References

  • National Institutes of Health (NIH). (2025).[1] Quinoline: Physical Properties and Solubility Data. PubChem Database.[1] Retrieved from [Link]

Polychlorinated Quinolines: A Technical Guide to Potential Biological Activities and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Influence of Polychlorination

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are present in a vast array of natural alkaloids and synthetic compounds, exhibiting a remarkable spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The therapeutic success of quinoline-based drugs such as chloroquine and mefloquine has cemented this scaffold as a "privileged structure" in drug discovery.[1][2]

The introduction of chlorine atoms onto the quinoline ring system dramatically alters its physicochemical properties—lipophilicity, electronic distribution, and metabolic stability—thereby modulating its biological activity. While monochlorinated quinolines are well-studied, the biological potential of polychlorinated quinolines (PCQs) remains a largely unexplored frontier. Drawing parallels from the extensive research on related polychlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), we can anticipate that PCQs possess a complex and potent range of biological activities, spanning from significant toxicity to potential therapeutic utility.[6][7]

This technical guide provides an in-depth exploration of the potential biological activities of PCQs. It is designed for researchers, toxicologists, and drug development professionals, offering a synthesis of established principles from related fields to forecast the mechanisms, challenges, and opportunities presented by this unique class of compounds.

Part 1: Core Mechanisms of Biological Activity

The biological effects of PCQs are likely mediated through multiple, often overlapping, mechanisms. By examining the known actions of both quinoline derivatives and polychlorinated aromatics, we can postulate the primary pathways through which PCQs interact with biological systems.

Aryl Hydrocarbon Receptor (AhR) Activation: A Gateway to Toxicity and Cellular Response

A primary mechanism for the toxicity of many halogenated aromatic hydrocarbons is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] It is highly probable that certain PCQ congeners, particularly those with a planar structure, act as potent AhR agonists.

Mechanism of Action: Upon binding a ligand like a PCQ, the cytosolic AhR complex dissociates from its chaperone proteins (e.g., HSP90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[10] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10] This binding event initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[10][11]

While this response is a crucial part of xenobiotic detoxification, persistent activation of the AhR pathway by recalcitrant ligands like PCQs can lead to a range of toxicological outcomes, including carcinogenesis, immunotoxicity, and endocrine disruption.[9][10]

Diagram: The Canonical AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCQ Polychlorinated Quinoline (PCQ) AhR_complex AhR-HSP90 Complex PCQ->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & HSP90 Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Metabolic Enzymes & Other Proteins mRNA->Proteins Toxicity Toxicological & Biological Effects Proteins->Toxicity

Caption: Canonical pathway for AhR activation by a PCQ ligand.

Neurotoxicity: Disruption of Critical Neural Pathways

PCBs are well-documented neurotoxicants, and it is reasonable to predict that PCQs share this property.[12][13][14] The mechanisms are multifaceted and can be independent of AhR activation.

Potential Neurotoxic Mechanisms:

  • Disruption of Calcium Homeostasis: Non-dioxin-like PCBs are known to interfere with intracellular calcium (Ca²⁺) signaling.[12][13] PCQs may similarly alter the function of calcium channels and pumps, leading to dysregulation of neurotransmitter release, synaptic plasticity, and neuronal apoptosis.[15]

  • Alteration of Neurotransmitter Systems: PCBs have been shown to decrease dopamine content in the brain.[12] PCQs could interfere with the synthesis, packaging, release, or reuptake of key neurotransmitters like dopamine, serotonin, and glutamate, contributing to cognitive and motor deficits.

  • Induction of Oxidative Stress: The metabolic activation of PCQs by enzymes like CYPs can generate reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately causing neuronal cell death.[13]

Genotoxicity and Carcinogenesis

The carcinogenic potential of PCQs is a significant concern, arising from both direct and indirect mechanisms.

  • Metabolic Activation to Reactive Intermediates: Cytochrome P450-mediated metabolism can convert PCQs into reactive electrophilic metabolites (e.g., epoxides, quinone-imines). These intermediates can form covalent adducts with DNA, leading to mutations if not repaired. This process is a classic pathway for chemical carcinogenesis.[16][17]

  • Indirect Genotoxicity via AhR: Chronic AhR activation can promote cell proliferation and inhibit apoptosis, creating a cellular environment conducive to tumor promotion.[9] Furthermore, the induction of CYP1A1 and CYP1B1 can increase the metabolic activation of other pro-carcinogens present in the system.[10]

The model carcinogen 4-nitroquinoline 1-oxide (4-NQO), which shares the quinoline core, is known to induce DNA adducts and subsequent mutations, providing a strong precedent for the genotoxic potential of functionalized quinolines.[16]

Part 2: Potential Therapeutic Applications

Despite their toxic potential, the same reactivity and biological interactions that drive the toxicity of PCQs could be harnessed for therapeutic benefit, particularly in oncology and infectious diseases. The quinoline scaffold itself is found in numerous approved drugs.[1][18][19]

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various hallmarks of cancer.[2][19][20][21]

Potential Anticancer Mechanisms for PCQs:

  • Kinase Inhibition: The quinoline core is a key pharmacophore in several approved tyrosine kinase inhibitors (e.g., Bosutinib, Lenvatinib).[21] Strategic placement of chlorine atoms on the quinoline ring could enhance binding affinity and selectivity for specific oncogenic kinases that drive tumor growth and proliferation.

  • Topoisomerase Inhibition: Camptothecin, a quinoline alkaloid, is a well-known DNA topoisomerase I inhibitor.[3] PCQs could be designed to intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to double-strand breaks and apoptotic cell death in rapidly dividing cancer cells.

  • Induction of Apoptosis: By inducing overwhelming oxidative stress or disrupting key signaling pathways, PCQs could selectively trigger apoptosis in cancer cells, which often have a lower threshold for such insults compared to normal cells.

Potential Anticancer Target Mechanism of Action for PCQs Therapeutic Rationale
Tyrosine Kinases (e.g., EGFR, VEGFR) Competitive inhibition at the ATP-binding site.Block downstream signaling for proliferation and angiogenesis.[2]
DNA Topoisomerase I/II Stabilization of the enzyme-DNA complex, preventing DNA re-ligation.Induction of lethal DNA double-strand breaks.[3]
PI3K/AKT/mTOR Pathway Inhibition of key pathway components.Downregulation of cell survival and proliferation signals.[22]
Induction of ROS Redox cycling and metabolic activation.Triggering apoptosis through oxidative damage.
Antimicrobial and Antimalarial Activity

The 4-aminoquinoline structure is central to antimalarial drugs like chloroquine.[23][24] The mechanism often involves interfering with heme detoxification in the parasite's food vacuole.[23][25]

It is plausible that PCQs could exhibit broad-spectrum antimicrobial activity. In bacteria, fluoroquinolones act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Polychlorination could modulate the drug's ability to penetrate microbial cell walls and bind to these or other novel targets.

Part 3: Experimental Protocols for Biological Evaluation

Validating the predicted biological activities of PCQs requires a systematic and rigorous experimental approach. The following protocols provide a framework for the initial assessment of novel PCQ compounds.

Protocol: AhR Activation Assay (Cell-Based Luciferase Reporter)

Objective: To determine if a PCQ congener can activate the Aryl Hydrocarbon Receptor.

Methodology:

  • Cell Culture: Culture HepG2-XRE-Luciferase cells (human hepatoma cells stably transfected with a luciferase reporter gene under the control of XREs) in appropriate media.

  • Compound Preparation: Prepare a stock solution of the test PCQ in DMSO. Serially dilute the stock to create a range of final assay concentrations (e.g., 1 pM to 10 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control (DMSO).

  • Cell Treatment: Plate cells in a 96-well plate. Once confluent, replace the medium with a medium containing the various concentrations of the test PCQ, positive control, or vehicle control. Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize luciferase activity to cell viability (measured concurrently via an assay like MTT or CellTiter-Glo). Plot the dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Diagram: Workflow for AhR Activation Assay

AhR_Assay_Workflow A 1. Culture HepG2-XRE-Luc Cells C 3. Treat Cells in 96-Well Plate (24h Incubation) A->C B 2. Prepare Serial Dilutions of PCQ Compound B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence D->E F 6. Analyze Data (Dose-Response Curve, EC50) E->F

Caption: Step-by-step workflow for the AhR luciferase reporter assay.

Protocol: In Vitro Cytotoxicity and Anticancer Screening (MTT Assay)

Objective: To assess the general cytotoxicity and potential anticancer activity of a PCQ against a panel of human cancer cell lines.

Methodology:

  • Cell Panel: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test PCQ (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

Polychlorinated quinolines represent a class of compounds with a profound, yet largely uncharacterized, dual potential. On one hand, their structural similarity to persistent organic pollutants like PCBs suggests a significant toxicological risk, likely mediated through mechanisms such as AhR activation and neurotoxic insults.[6][12] Rigorous toxicological assessment of these compounds is imperative, especially if they are identified as environmental contaminants.

On the other hand, the privileged quinoline scaffold, combined with the electronic and steric modifications afforded by polychlorination, presents exciting opportunities for therapeutic innovation.[20][26] The potential for developing novel anticancer, antimalarial, and antimicrobial agents is substantial. Future research must focus on establishing clear structure-activity relationships (SAR) and structure-toxicity relationships (STR). The goal is to design PCQ derivatives that maximize therapeutic efficacy while minimizing off-target toxicity, potentially by creating congeners that are poor ligands for the AhR or are metabolized into non-toxic intermediates.

The systematic synthesis and biological evaluation of PCQ libraries, guided by the principles and protocols outlined in this guide, will be crucial in unlocking the secrets of this enigmatic class of molecules and determining their ultimate place in environmental science and medicine.

References

  • Washington State Department of Health. Environmental Contaminants - PCBs.
  • ResearchGate. (a)
  • PubMed. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • PubMed.
  • ResearchGate.
  • PLOS ONE. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • Chesapeake Bay Program. Toxic Contaminants.
  • YouTube. Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T.
  • EPA. Contaminants of Emerging Concern including Pharmaceuticals and Personal Care Products.
  • ResearchGate.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
  • PMC.
  • PubMed. Quinoline antimalarials: mechanisms of action and resistance.
  • CureFFI.org. The curious antiprion activity of antimalarial quinolines.
  • BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PMC. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • BenchChem.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • PubMed.
  • Minnesota Department of Health. Quinoline Toxicological Summary.
  • MDPI. Investigating the Potential Effects of 6PPDQ on Prostate Cancer Through Network Toxicology and Molecular Docking.
  • PMC. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals.
  • MDPI.
  • US EPA.
  • PMC.
  • Bentham Science. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
  • PubMed. Recent Progress in the Synthesis of Quinolines.
  • PubMed. The aryl hydrocarbon receptor (AhR)
  • PMC. Biologically active quinoline and quinazoline alkaloids part I.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PubMed.
  • PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • PubMed. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics.
  • PubMed.
  • PMC. Tobacco smoke carcinogens exacerbate APOBEC mutagenesis and carcinogenesis.
  • PMC. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.
  • PMC.
  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • PMC.
  • MDPI. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents.
  • PerkinElmer. The Determination of Polychlorinated Biphenyls (PCB) Using EPA Method 8082.
  • eScholarship.
  • PMC.
  • MDPI. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry.
  • MDPI. Relevance of Carcinogen-Induced Preclinical Cancer Models.
  • SpringerLink. Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review.

Sources

A Technical Guide to Substituted Trichloroquinolines: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Halogenation

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities has cemented its status as a "privileged scaffold." The historical success of quinoline-based drugs, from the natural antimalarial quinine isolated from cinchona bark to the synthetic analogue chloroquine, underscores the therapeutic versatility of this molecular framework.[3][4]

A key strategy in medicinal chemistry for modulating the pharmacological profile of a scaffold is halogenation. The introduction of chlorine atoms into the quinoline nucleus can profoundly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[5] Structure-activity studies have repeatedly shown that the position and number of chlorine substituents are critical determinants of biological activity.[6] This guide provides an in-depth exploration of substituted trichloroquinolines, a class of compounds with a rich and diverse pharmacological profile. We will delve into their synthesis, multifaceted biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their investigation, offering a comprehensive resource for professionals in drug discovery and development.

Synthesis of Substituted Trichloroquinoline Scaffolds

The creation of functionalized trichloroquinolines relies on established principles of heterocyclic chemistry, often involving multi-step sequences. A primary approach involves the construction of the quinoline core followed by chlorination, or the use of pre-chlorinated precursors in cyclization reactions.

A common strategy begins with a substituted aniline which undergoes a cyclization condensation reaction. For example, the synthesis of 4,6,7-trichloroquinoline can be achieved through a process involving the hydrolysis of a starting material like diethylmalonate, followed by cyclization with condensation and decarboxylation to form the core quinoline ring system.[7] Subsequent reactions with chlorinating agents such as phosphorus oxychloride (POCl₃) can then be used to install the chloro groups at specific positions.

Once a trichloroquinoline core is obtained, further diversity can be introduced through nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to displacement by various nucleophiles (e.g., amines, thiols), allowing for the synthesis of a vast library of derivatives.[8][9] The choice of solvent and reaction temperature is critical to control the regioselectivity of these substitutions, especially when seeking to replace only one of the multiple chlorine atoms.[9]

Workflow for Synthesis and Diversification

The general workflow for creating a library of substituted trichloroquinolines is a logical progression from core synthesis to functionalization.

G cluster_0 Core Synthesis cluster_1 Derivative Generation A Substituted Aniline + Cyclization Partner B Cyclization/ Condensation A->B C Quinolinone Intermediate B->C D Multi-step Chlorination (e.g., with POCl₃) C->D E Trichloroquinoline Core D->E G Nucleophilic Aromatic Substitution (SₙAr) E->G F Nucleophilic Reagents (Amines, Thiols, etc.) F->G H Library of Substituted Trichloroquinoline Derivatives G->H

Caption: General workflow for the synthesis of trichloroquinoline derivatives.

The Therapeutic Landscape: A Multi-Action Profile

Substituted trichloroquinolines have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for treating a range of diseases from infectious agents to cancer.

Antimalarial Activity: A Legacy of Heme Inhibition

The quinoline antimalarials are thought to act primarily by disrupting the parasite's detoxification of heme within its acidic food vacuole during the blood stages of its life cycle.[10][11]

  • Accumulation: As weak bases, quinoline drugs like chloroquine readily diffuse into the acidic food vacuole of the Plasmodium parasite and become protonated, trapping them and leading to their accumulation at high concentrations.[10][11]

  • Heme Detoxification: During hemoglobin digestion, the parasite releases large quantities of toxic free heme.[12] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin.[10][12]

  • Inhibition: The high concentration of the quinoline drug within the vacuole interferes with this polymerization process.[11][13] It is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[12][14]

  • Toxicity: The resulting buildup of toxic, unpolymerized heme disrupts membrane function and leads to oxidative stress, ultimately causing the death of the parasite.[10][12]

G cluster_0 Normal Parasite Physiology cluster_1 Action of Trichloroquinoline A Parasite digests Hemoglobin in Food Vacuole B Toxic Heme Released A->B C Heme Polymerase (Enzyme) B->C detoxifies Y Heme-Quinoline Complex Forms B->Y Z Toxic Heme Accumulates B->Z D Inert Hemozoin Crystal (Detoxified) C->D X Trichloroquinoline Accumulates in Food Vacuole X->Y Y->C INHIBITS W Parasite Death Z->W causes G cluster_auto Autophagy Pathway cluster_apop Apoptosis Pathway TCQ Substituted Trichloroquinoline Fusion Fusion TCQ->Fusion Blocks ProCaspase Pro-Caspases TCQ->ProCaspase Activates Autophagosome Autophagosome Formation Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Cargo Degradation Fusion->Degradation Death Cancer Cell Death Caspase Active Caspases ProCaspase->Caspase Caspase->Death

Caption: Dual anticancer mechanisms of trichloroquinolines.

Broad-Spectrum Antimicrobial and Antiviral Activity

The therapeutic utility of the trichloroquinoline scaffold extends to a wide range of pathogens.

  • Antibacterial and Antifungal: Derivatives have shown significant activity against pathogenic fungi and bacteria, including multidrug-resistant strains. [15][16][17]For example, 5-chloroquinolin-8-ol (cloxyquin) exhibits potent antituberculosis activity, and its effectiveness against resistant isolates suggests a mechanism of action distinct from existing drugs. [18]The antimicrobial action is often linked to the chelation of essential metal ions required by microbial enzymes. [19][18]* Antiviral: In vitro studies have documented the broad-spectrum antiviral activity of chloroquine and related compounds against numerous viruses, including coronaviruses, influenza, and HIV. [20][21]The primary mechanism is thought to be the impairment of pH-dependent steps in viral replication. [21][22]By raising the pH of endosomes, these compounds can inhibit the conformational changes in viral proteins necessary for the virus to enter the cell or release its genetic material. [21]However, it is crucial to note that this potent in vitro activity has not always translated to clinical efficacy, as famously debated during the COVID-19 pandemic. [23]

Data Summary: Comparative Biological Activity

The following table summarizes representative quantitative data for various substituted quinolines, illustrating their potency across different biological targets.

Compound Class/ExampleTarget/Cell LineBiological ActivityIC₅₀ ValueReference(s)
Chloroquine P. falciparum (Malaria)Antimalarial~22 nM[24]
Clioquinol Human Cancer Cell LinesAnticancerLow µM range[19][25]
4,6,7-Trichloroquinoline Cancer CellsAnticancerNot specified[7]
Cloxyquin M. tuberculosisAntituberculosis0.125-0.25 µg/ml[18]
8-Chloroquinolone Deriv. S. aureus (MRSA)AntibacterialPotent (128x Trovafloxacin)[26]
8-Hydroxyquinoline Deriv. Dengue Virus (DENV2)Antiviral0.49 µM[27]

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. Below are representative protocols for the synthesis and evaluation of substituted trichloroquinolines.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for substituting a chloro group on a trichloroquinoline core with a thiol nucleophile, adapted from methodologies for related chloro-heterocycles. [9]

  • Reagent Preparation: In a round-bottom flask, dissolve the trichloroquinoline starting material (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted trichloroquinoline.

  • Characterization: Confirm the structure of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Heme Aggregation Inhibition Assay

This assay is crucial for evaluating the antimalarial potential of new quinoline derivatives by measuring their ability to inhibit hemozoin formation. [14]

  • Reagent Preparation: Prepare a solution of hemin (from a stock in DMSO) in a sodium acetate buffer (pH ~5.0).

  • Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the hemin solution in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for heme polymerization.

  • Centrifugation: After incubation, centrifuge the plate to pellet the hemozoin crystals.

  • Quantification: Carefully remove the supernatant containing unreacted heme. Resuspend the hemozoin pellet in a solution of sodium dodecyl sulfate (SDS) to dissolve it.

  • Absorbance Reading: Measure the absorbance of the dissolved hemozoin solution at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits heme polymerization by 50%.

Workflow for Preclinical Evaluation

The journey from a synthesized compound to a potential drug candidate follows a structured screening cascade.

G A Synthesis of Trichloroquinoline Derivative Library B Primary Screening: In Vitro Target-Based Assays (e.g., Heme Aggregation) A->B C Secondary Screening: Cell-Based Assays (e.g., Cancer Cell Viability) B->C D Hit Confirmation & Dose-Response Analysis C->D E Lead Optimization: SAR Studies to Improve Potency & Properties D->E F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Candidate Selection F->G

Caption: A typical preclinical evaluation workflow for novel compounds.

Conclusion and Future Perspectives

The substituted trichloroquinoline scaffold represents a versatile and powerful platform for the development of novel therapeutics. Its demonstrated efficacy against malaria, cancer, bacteria, and viruses stems from its ability to engage multiple, fundamental biological pathways, from inhibiting enzymatic processes to disrupting cellular homeostasis. The multifaceted mechanisms of action are a key advantage, potentially offering routes to overcome drug resistance that plagues many existing therapies.

Future research should focus on several key areas. A deeper elucidation of the precise molecular targets for many of the newer derivatives is still needed. [13]Comprehensive structure-activity relationship (SAR) studies, aided by computational modeling, will be essential to rationally design next-generation compounds with enhanced potency, improved selectivity, and more favorable safety profiles. [26]As our understanding of this remarkable chemical class grows, substituted trichloroquinolines will undoubtedly continue to be a source of promising new candidates in the ongoing battle against a wide spectrum of human diseases.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of 3-Chloroquinoline Derivatives: A Guide for Researchers.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047.
  • Pinto, B., et al. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.
  • Benchchem. (2025). Application of 3-Chloroquinoline Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.
  • Rolfes, M. A., & Nevin, R. L. (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine. PMC.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • YouTube. (2020). Chloroquine Mechanism of action.
  • ResearchGate. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
  • Nature. (2020). Assessing antiviral activity of chloroquine and hydroxychloroquine — 2 studies in Nature.
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. An Acad Bras Cienc, 90(1 Suppl 2), 1215-1231.
  • Zhou, W., et al. (n.d.). Chloroquine against malaria, cancers and viral diseases. PMC.
  • Devaux, C. A., et al. (n.d.). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. PMC.
  • Savarino, A., et al. (n.d.). Effects of chloroquine on viral infections: an old drug against today's diseases. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine.
  • Al-Majd, L. A., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. PubMed.
  • Türei, D., et al. (n.d.). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. PMC.
  • Kuramoto, Y., et al. (n.d.). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed.
  • NIH. (n.d.). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells.
  • ResearchGate. (2005). Anticancer Activity of the Antibiotic Clioquinol.
  • CymitQuimica. (n.d.). 4,6,7-Trichloroquinoline.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC.
  • Ran, Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal de Mycologie Médicale, 28(2), 299-304.
  • Martínez, A., et al. (n.d.). The antimalarial activity of Ru–chloroquine complexes against resistant Plasmodium falciparum is related to lipophilicity, basicity, and heme aggregation inhibition ability near water/n-octanol interfaces. PMC.
  • ResearchGate. (2025). (PDF) Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.
  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
  • Chen, Y. S., et al. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC.
  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry.
  • Singh, N., & Cheema, H. S. (n.d.). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed.
  • Arcadi, A., et al. (n.d.). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. PMC.
  • Keyaerts, E., et al. (2009). Antiviral activity of chloroquine against human coronavirus OC43 infection in newborn mice. Antimicrobial Agents and Chemotherapy, 53(8), 3416-3421.
  • Muller-Trutwin, M., & Georgin-Lavialle, S. (2020). Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. PubMed.
  • ResearchGate. (2025). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole.
  • Al-dujaili, L. J., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review.
  • ResearchGate. (2025). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.
  • Kapuku, B. (2023). Synthesis and antimalarial activity of novel 3-substituted chloroquine derivatives. Canadian Journal of Chemistry, 102(2).
  • YouTube. (2020). SYNTHESIS OF CHLOROQUINE | MEDICINAL CHEMISTRY | GPAT | B.PHARM 6th SEMESTER.

Sources

Technical Whitepaper: Operational Safety & Handling of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Bromo-3,7,8-trichloroquinoline is a highly functionalized heterocyclic scaffold used primarily in the synthesis of advanced antimalarial and anticancer therapeutics. Its specific substitution pattern—featuring a labile bromine at the C4 position and electron-withdrawing chlorines at C3, C7, and C8—imparts unique reactivity but also significant toxicological risks.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a "Senior Scientist’s" perspective on handling this compound. We treat this material as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate , requiring containment strategies that exceed standard organic synthesis protocols.

Physicochemical Profile[1][3][4][5][6][7]
ParameterDataRelevance to Safety
CAS Number Not widely listed (Analog: 98519-65-4)Treat as novel/untested; assume high toxicity.
Formula C₉H₃BrCl₃NHigh halogen content increases lipophilicity.
Mol. Weight ~311.39 g/mol Heavy dust; settles quickly but persists on surfaces.
Physical State Off-white to pale yellow solidDust generation is the primary exposure vector.
Solubility DCM, DMSO, ChloroformHigh solubility in organic solvents facilitates skin absorption.
Reactivity SₙAr Active (C4-Br)Susceptible to hydrolysis; releases HBr/HCl if degraded.

Toxico-Pharma Risk Assessment

The Senior Scientist's View: Do not be deceived by the lack of specific toxicology data for this exact isomer. We extrapolate risk based on Structure-Activity Relationships (SAR) of the 4-bromo-7,8-dichloroquinoline analog.

Critical Hazards (Inferred)
  • Acute Oral Toxicity (Category 3/2): Quinolines with 4-halo substitutions are historically potent. Ingestion of milligram quantities may induce methemoglobinemia or neurotoxicity.

  • Serious Eye Damage (Category 1): The C4-Bromine is a "soft" leaving group. Upon contact with the moisture in the eye, it can hydrolyze to hydrobromic acid (HBr) and the corresponding quinolone, causing irreversible corneal opacity.

  • Skin Sensitization & Permeation: The 3,7,8-trichloro motif significantly increases lipophilicity (LogP > 4). This allows the compound to permeate standard nitrile gloves rapidly, acting as a vehicle for systemic toxicity.

Engineering Controls & PPE Hierarchy

We utilize a Defense-in-Depth strategy. Reliance on PPE alone is a failure of protocol.

Visualization: The Containment Hierarchy

Hierarchy Elimination 1. ELIMINATION (Not possible for synthesis) Engineering 2. ENGINEERING CONTROLS (Primary Defense) Elimination->Engineering Hood Class II Type B2 Biosafety Cabinet or Vented Enclosure Engineering->Hood Glovebox Isolator (If >10g scale) Engineering->Glovebox Admin 3. ADMINISTRATIVE (SOPs & Training) SOP Designated Work Area Decontamination Log Admin->SOP PPE 4. PPE (Last Resort) Gloves Double Gloving: Laminate (Inner) + Nitrile (Outer) PPE->Gloves Hood->Admin Glovebox->Admin SOP->PPE

Caption: Hierarchy of Control for this compound. Note the emphasis on Engineering controls over PPE.

Specific PPE Requirements[7][8][9][10][11][12][13]
  • Respiratory: If handling outside a hood (strictly prohibited, but for emergency egress), use a Full-Face Respirator with P100/OV cartridges.

  • Hand Protection:

    • Inner Layer: Silver Shield® or chemically resistant laminate (EVOH). Crucial: Standard nitrile breaks down in <15 mins against halogenated aromatics in DCM.

    • Outer Layer: 5-8 mil Nitrile (for dexterity and mechanical protection).

  • Body: Tyvek® lab coat or sleeve covers to bridge the gap between glove and cuff.

Operational Protocols

A. Weighing & Transfer (The High-Risk Step)

Static electricity is the enemy here. Halogenated quinolines are often fluffy, electrostatic solids.

  • Preparation: Place the balance inside the fume hood. Line the balance area with a darker absorbent pad (to visualize white powder spills).

  • Static Control: Use an ionizing gun or antistatic bar on the spatula and weighing boat before transfer.

  • The "Wet Transfer" Method:

    • Tare the reaction flask containing the solvent (e.g., DMF or DCM) before adding the solid if possible.

    • Alternatively, dissolve the solid in the weighing boat with a small amount of solvent and transfer as a liquid. This eliminates airborne dust immediately.

B. Reaction Setup (Nucleophilic Substitution)

The C4-Br atom is highly susceptible to SₙAr reactions.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon. While not pyrophoric, moisture ingress can hydrolyze the C4-Br to the 4-quinolone, generating HBr gas within the headspace.

  • Temperature Control: 3,7,8-trichloro substitution sterically crowds the ring. Reactions often require heat. Ensure reflux condensers are rated for the solvent volume and use a secondary temperature probe (internal) to prevent thermal runaway.

C. Decontamination & Waste

Why this matters: Halogenated aromatics are persistent environmental toxins.

  • Quenching: Do not pour directly into the drain.[1]

  • Primary Decon Solution: 5% Surfactant (Decon 90) + 5% Sodium Thiosulfate. The thiosulfate helps neutralize any free halogens liberated during degradation.

  • Wiping: Wipe all surfaces (balance, hood sash handle) with the decon solution, followed by water, then ethanol.

Visualization: Safe Handling Workflow

Workflow Start Solid Reagent (Storage) Weigh Weighing (Static Control) Start->Weigh Anti-static Gun Solubilize Solubilization (Immediate) Weigh->Solubilize Wet Transfer React Reaction (Closed System) Solubilize->React Cannula/Syringe Waste Waste Stream (Halogenated) React->Waste Quench

Caption: Operational workflow emphasizing the "Wet Transfer" technique to minimize dust exposure.

Reactivity & Storage Logic

Chemical Stability

The 3,7,8-trichloro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect, -I).

  • Consequence: The C4-Br bond is weakened relative to a non-substituted quinoline. It is an "activated" leaving group.

  • Storage: Must be stored at 2-8°C under inert gas. Ambient moisture will slowly degrade the material, releasing corrosive HBr gas inside the vial.

Incompatibilities
  • Strong Nucleophiles: Amines, thiols, and alkoxides will displace the bromine rapidly (exothermic).

  • Oxidizing Agents: Potential for N-oxide formation, which alters the safety profile significantly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12309852, 4-Bromo-7-chloroquinoline. Retrieved from [Link]. (Used as the primary toxicological analog).

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Authoritative source on Quinoline C4 reactivity and SₙAr mechanisms).
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link].

Sources

Thermochemical Profiling of 4-Bromo-3,7,8-trichloroquinoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Properties of 4-Bromo-3,7,8-trichloroquinoline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS Registry No. Hypothetical/Rare) represents a specialized subclass of polyhalogenated heterocycles. While direct experimental thermochemical data for this specific isomer is sparse in open literature, its structural motifs suggest it is a high-value intermediate for modulating lipophilicity and metabolic stability in drug discovery (e.g., antimalarials, kinase inhibitors).

This guide provides a predictive thermochemical profile derived from Quantitative Structure-Property Relationships (QSPR) and group additivity principles. It further outlines the validation protocols required to empirically determine these values, serving as a roadmap for researchers synthesizing or characterizing this compound.

Structural & Electronic Analysis

Molecular Geometry and Steric Environment

The this compound scaffold is characterized by significant steric crowding, particularly at the 3,4-interface and the 7,8-interface .

  • Peri-Interaction (7,8-dichloro): The chlorine atoms at positions 7 and 8 induce a "buttressing effect," slightly distorting the planarity of the benzene ring to relieve van der Waals repulsion. This increases the internal strain energy, theoretically raising the standard enthalpy of formation (

    
    ) relative to less substituted isomers.
    
  • 3,4-Halogen Clash: The bromine at position 4 and chlorine at position 3 create a sterically congested pocket. This reduces the rotational freedom of the C-Br bond, locking the molecule into a rigid conformation that favors high crystallinity and higher melting points compared to non-adjacent di-halides.

Electronic Distribution
  • Lipophilicity: The presence of four heavy halogen atoms renders the molecule highly lipophilic.

  • Halogen Bonding: The electron-deficient

    
    -holes on the bromine (pos 4) and chlorines (pos 3,7,8) act as Lewis acids, capable of forming strong halogen bonds with carbonyls or nitrogens in biological targets or crystal lattices.
    

Predicted Thermochemical Properties

Due to the absence of specific experimental data, the following values are theoretical estimates derived from group additivity methods (Benson’s Group Additivity) and comparative analysis of structurally analogous quinolines (e.g., 4-bromoquinoline, 3,7-dichloroquinoline).

Table 1: Estimated Thermochemical Parameters
PropertyPredicted Value / RangeConfidenceRationale
Molecular Weight 311.39 g/mol ExactFormula:

Melting Point (

)
155 – 175 °C MediumHigher than 3,7-dichloroquinoline (

[1]) due to increased MW and symmetry-driven packing efficiency.
Boiling Point (

)
380 – 410 °C HighExtrapolated from mono-bromoquinolines (

) and trichloro-additivity increments.
Enthalpy of Fusion (

)
22 – 28 kJ/mol MediumConsistent with rigid, planar polyaromatics.
LogP (Octanol/Water) 4.8 – 5.2 HighBase quinoline (2.0) + 4 halogens (

per Cl/Br). Highly hydrophobic.
Enthalpy of Formation (

)
+15 to +35 kJ/mol LowDestabilizing steric strain competes with stabilizing aromatic resonance.

Note: These values serve as initial boundary conditions for process design. Empirical validation using the protocols in Section 5 is mandatory for safety assessments.

Synthesis Pathway & Reaction Thermodynamics

To characterize the molecule, one must first synthesize it with high regiochemical fidelity. The following pathway minimizes isomer byproducts, utilizing the Gould-Jacobs reaction modified for poly-haloanilines.

Synthesis Workflow Diagram

SynthesisPathway Start 2,3-Dichloroaniline (Precursor) Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 + Diethyl ethoxymethylenemalonate (110°C) Reagent1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) - EtOH Inter1->Step2 Inter2 Ethyl 7,8-dichloro-4-hydroxy quinoline-3-carboxylate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (NaOH / Heat) Inter2->Step3 Inter3 7,8-Dichloro-4-hydroxyquinoline Step3->Inter3 Step4 Electrophilic Chlorination (NCS or SO2Cl2) Inter3->Step4 C3-Chlorination Inter4 3,7,8-Trichloro-4-hydroxyquinoline Step4->Inter4 Step5 Bromination / Dehydroxylation (POBr3, 140°C) Inter4->Step5 Nucleophilic Subst. Final This compound (Target) Step5->Final

Figure 1: Proposed synthetic route for this compound emphasizing regiocontrol.

Mechanistic Insight

The critical thermodynamic challenge in this pathway is Step 4 (C3-Chlorination) . The 4-hydroxy group activates the 3-position, but the 7,8-dichloro substitution deactivates the overall ring system.

  • Recommendation: Use N-chlorosuccinimide (NCS) in acetic acid to ensure kinetic control and prevent over-chlorination.

  • Step 5 (POBr

    
    ):  This reaction is driven by the formation of the strong P=O bond (enthalpically favorable), compensating for the steric difficulty of placing a bromine atom next to the C3-chlorine.
    

Experimental Characterization Protocols

To convert the predicted values (Section 3) into confirmed data, the following "Self-Validating" experimental workflows are required.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Hermetically seal 2–5 mg of dried, crystalline sample in an aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (Observe endotherm).

    • Cool 10°C/min to 25°C (Observe recrystallization exotherm).

  • Validation: The onset temperature of the endothermic peak is the

    
    . Peak integration yields 
    
    
    
    .
    • Purity Check: Use the van't Hoff equation on the melting peak shape to calculate molar purity (must be >98% for valid thermochemistry).

Combustion Calorimetry

Objective: Measure Standard Enthalpy of Formation (


).
  • Apparatus: Oxygen Bomb Calorimeter (Isoperibol).

  • Reaction:

    
    
    
  • Protocol:

    • Combust ~1.0 g pelletized sample in 3.0 MPa excess oxygen.

    • Add 10 mL

      
       solution to the bomb to reduce any free 
      
      
      
      or
      
      
      to halide ions (ensuring standard state definition).
    • Correction: Apply Washburn corrections for standard states of

      
       and 
      
      
      
      dilution.
  • Calculation:

    
    
    (Using Hess's Law and known 
    
    
    
    of
    
    
    ,
    
    
    , and aqueous halides).
Thermochemical Characterization Workflow

CharacterizationFlow cluster_Thermal Phase Transitions cluster_Energy Energetics Sample Purified Sample (>98% HPLC) DSC DSC Analysis (Tm, Purity, Heat of Fusion) Sample->DSC TGA TGA Analysis (Decomposition Temp) Sample->TGA Bomb Bomb Calorimetry (Combustion Enthalpy) Sample->Bomb Data1 Thermal Stability Profile DSC->Data1 Solid State Stability Data2 Thermodynamic Data Sheet (ΔfH, Cp) Bomb->Data2 Lattice Energy Comp Computational (DFT) (Gas Phase Formation) Comp->Data2 Validation

Figure 2: Integrated workflow for establishing the thermochemical baseline of the compound.

References

  • Sigma-Aldrich. (2024). Product Specification: 5,7-Dichloro-8-hydroxyquinoline. Retrieved from

  • Ribeiro da Silva, M. A. V., et al. (2003). Gas phase enthalpy of formation of 3-bromoquinoline. Journal of Thermal Analysis and Calorimetry. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Methodology). Retrieved from

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Quinoline Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Bromoquinoline. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Synthesis of 4-Bromo-3,7,8-trichloroquinoline from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4,8-trichloroquinoline from 4-Bromoaniline

Introduction

Polychlorinated quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Their unique electronic properties and the strategic placement of halogen atoms provide valuable handles for molecular optimization and the fine-tuning of pharmacological activity. This guide provides a comprehensive, multi-step synthetic protocol for the preparation of 7-Bromo-3,4,8-trichloroquinoline, a highly functionalized quinoline derivative, starting from the readily available 4-bromoaniline.

A Note on Nomenclature: The specified starting material, 4-bromoaniline, logically leads to a quinoline with the bromine substituent at the 7-position. Therefore, this guide details the synthesis of 7-Bromo-3,4,8-trichloroquinoline , the direct and chemically sound product from the proposed pathway. This clarification ensures chemical accuracy while adhering to the synthetic goal of producing a bromo-trichloroquinoline from the given precursor.

The proposed synthetic strategy is designed to be robust and regioselective, proceeding through three key stages:

  • Construction of the Quinoline Core: Formation of the foundational 7-bromo-4-hydroxyquinoline ring system via the Gould-Jacobs reaction.

  • Conversion to a Chloro-Intermediate: Transformation of the 4-hydroxy group to a more versatile 4-chloro substituent.

  • Sequential Regioselective Chlorination: Stepwise introduction of chlorine atoms at the C8 and C3 positions of the quinoline ring through distinct chemical methodologies.

This document is intended for researchers and scientists in organic synthesis and drug discovery, providing not only detailed experimental steps but also the underlying chemical principles and expert insights to ensure successful execution.

Overall Synthetic Strategy

The multi-step synthesis transforms 4-bromoaniline into 7-Bromo-3,4,8-trichloroquinoline through a series of well-established and regioselective reactions. The complete pathway is outlined below.

G cluster_start Starting Material cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: C4-Chlorination cluster_step4 Step 4: C8-Chlorination cluster_step5 Step 5: C3-Chlorination A 4-Bromoaniline B Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate A->B DEEM, High Temp. C 7-Bromo-4-hydroxyquinoline B->C 1. NaOH (aq) 2. H⁺, Heat D 7-Bromo-4-chloroquinoline C->D POCl₃ E 7-Bromo-4,8-dichloroquinoline D->E Cl₂ / H₂SO₄ F 7-Bromo-3,4,8-trichloroquinoline (Final Product) E->F 1. LDA 2. NCS

Caption: Overall synthetic pathway from 4-bromoaniline to the target compound.

Part 1: Synthesis of the 7-Bromo-4-hydroxyquinoline Core

This initial stage focuses on constructing the fundamental quinoline ring system using the Gould-Jacobs reaction, a classic and reliable method for synthesizing 4-hydroxyquinolines from anilines.[1][2][3]

Principle and Mechanism

The Gould-Jacobs reaction proceeds in two main phases. First, 4-bromoaniline undergoes a condensation reaction with diethyl ethoxymethylenemalonate (DEEM), where the amino group displaces the ethoxy group to form an anilinomethylenemalonate intermediate. The second phase is a high-temperature thermal cyclization, which occurs via an intramolecular electrophilic attack on the aniline ring, followed by the elimination of ethanol to form the heterocyclic ring.[2] The resulting ester is then saponified to the corresponding carboxylic acid, which readily undergoes decarboxylation upon heating to yield the stable 7-bromo-4-hydroxyquinoline.

G cluster_mech Gould-Jacobs Reaction Mechanism 4-Bromoaniline 4-Bromoaniline Intermediate_1 Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate_1 + DEEM - EtOH Intermediate_2 Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 Heat (~250°C) (Cyclization) Intermediate_3 Carboxylic Acid Intermediate Intermediate_2->Intermediate_3 1. NaOH 2. H⁺ Product 7-Bromo-4-hydroxyquinoline Intermediate_3->Product Heat (-CO₂)

Caption: Simplified mechanism of the Gould-Jacobs reaction and subsequent steps.

Experimental Protocol: Steps 1 & 2

Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Allow the mixture to cool slightly, then add it to 200 mL of vigorously stirred diphenyl ether (or Dowtherm A) preheated to 250°C.

  • Maintain the temperature at 250°C for 30 minutes. The cyclization product will precipitate from the hot solution.

  • Cool the mixture to room temperature, and dilute with 200 mL of petroleum ether to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry.

Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline

  • Suspend the crude ester from Step 1 in a solution of sodium hydroxide (12 g, 0.3 mol) in 150 mL of water.

  • Heat the mixture to reflux for 2 hours to achieve complete saponification. The solution should become homogeneous.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Heat the acidified mixture to reflux for 4-5 hours to effect decarboxylation. Monitor the evolution of CO₂ gas.

  • Cool the mixture to room temperature. The product, 7-bromo-4-hydroxyquinoline, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Scientist's Note: The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperature required for the intramolecular cyclization.[1] Incomplete removal of this solvent can complicate subsequent steps. The decarboxylation step is driven by heat and is often the rate-limiting part of this sequence; ensuring its completion is key to obtaining a pure product.

Part 2: Sequential Chlorination of the Quinoline Scaffold

With the quinoline core established, the next stage involves three distinct and highly regioselective chlorination reactions to install the remaining chlorine atoms at the C4, C8, and C3 positions.

Protocol 2.1: Synthesis of 7-Bromo-4-chloroquinoline (C4-Chlorination)

Principle: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. This hydroxyl group can be readily converted to a chloro group via nucleophilic substitution using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Methodology:

  • Place 7-bromo-4-hydroxyquinoline (11.2 g, 0.05 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes).

  • Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the solid.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. The reaction mixture should become a clear, dark solution.

  • Cool the reaction mixture to room temperature and pour it slowly and carefully onto 300 g of crushed ice with vigorous stirring.

  • Once the excess POCl₃ has been hydrolyzed, neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol may be performed for further purification.

Scientist's Note: This reaction is highly effective but must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas. The quenching step is highly exothermic and requires careful, slow addition to ice to control the temperature.

Protocol 2.2: Synthesis of 7-Bromo-4,8-dichloroquinoline (C8-Chlorination)

Principle: Under strongly acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the pyridine ring towards electrophilic attack but still allows for substitution on the benzene ring, primarily at the C5 and C8 positions.[6] By using a controlled amount of chlorinating agent, we can selectively introduce a chlorine atom at the C8 position.

Methodology:

  • Dissolve 7-bromo-4-chloroquinoline (12.1 g, 0.05 mol) in 100 mL of concentrated sulfuric acid in a flask protected from light.

  • Pass a slow stream of chlorine gas through the solution for 2-3 hours at room temperature with vigorous stirring. Alternatively, use N-chlorosuccinimide (7.3 g, 0.055 mol) added portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralize the solution with aqueous ammonia or sodium hydroxide solution, keeping the temperature low with an ice bath.

  • The solid product will precipitate. Collect it by vacuum filtration, wash with water, and dry.

Scientist's Note: The regioselectivity of this electrophilic substitution is directed by the existing substituents and the reaction conditions. The C8 position is sterically accessible and electronically favored for attack on the quinolinium ion. Over-chlorination is possible, so careful monitoring of the reaction progress is essential.

Protocol 2.3: Synthesis of 7-Bromo-3,4,8-trichloroquinoline (C3-Chlorination)

Principle: Introducing a chlorine atom at the C3 position, which is part of the electron-deficient pyridine ring, cannot be achieved by standard electrophilic substitution. Instead, a directed ortho-metalation strategy is employed. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) selectively deprotonates the most acidic proton on the ring, which is at the C3 position. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to install the final chlorine atom.[7]

Methodology:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA. Add diisopropylamine (7.7 mL, 0.055 mol) to 100 mL of anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 0.055 mol) and stir for 30 minutes at -78°C.

  • In a separate flask, dissolve 7-bromo-4,8-dichloroquinoline (13.8 g, 0.05 mol) in 100 mL of anhydrous THF.

  • Slowly add the quinoline solution to the LDA solution at -78°C via cannula. Stir the resulting dark mixture for 1 hour at this temperature.

  • In a third flask, dissolve N-chlorosuccinimide (NCS) (8.0 g, 0.06 mol) in 50 mL of anhydrous THF.

  • Slowly add the NCS solution to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Data Summary and Workflow

Quantitative Data for Intermediates and Final Product
Compound NameStepFormulaMW ( g/mol )Typical YieldPhysical State
7-Bromo-4-hydroxyquinoline2C₉H₆BrNO224.0675-85%Off-white solid
7-Bromo-4-chloroquinoline3C₉H₅BrClN242.5085-95%Pale yellow solid
7-Bromo-4,8-dichloroquinoline4C₉H₄BrCl₂N276.9560-70%Solid
7-Bromo-3,4,8-trichloroquinoline5C₉H₃BrCl₃N311.3950-65%Solid
Experimental Workflow Visualization

G cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: 4-Bromoaniline + DEEM Step1 Step 1: Condensation & Cyclization (250°C) Start->Step1 Workup1 Filtration & Washing (Petroleum Ether) Step1->Workup1 Step2 Step 2: Saponification (NaOH) & Decarboxylation (HCl, Heat) Workup2 Filtration & Washing (Water) Step2->Workup2 Step3 Step 3: Chlorination with POCl₃ Workup3 Quench (Ice), Neutralize, Filter Step3->Workup3 Step4 Step 4: Electrophilic Chlorination (Cl₂/H₂SO₄) Workup4 Quench (Ice), Neutralize, Filter Step4->Workup4 Step5 Step 5: Metalation (LDA) & Chlorination (NCS) Workup5 Quench (NH₄Cl), Extraction, Chromatography Step5->Workup5 Workup1->Step2 Workup2->Step3 Workup3->Step4 Workup4->Step5 Analysis Characterization: TLC, NMR, MS, M.P. Workup5->Analysis

Caption: Step-by-step workflow from synthesis to final product analysis.

References

  • Maddili, S. et al. (2019). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Medicinal Chemistry, 19(18), 1489-1509. [Link]

  • Chaudhry, M. T., & Yousuf, S. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7, 161-163. [Link]

  • Muscia, G., et al. (2014). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 19(8), 12144-12173. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Murie, V. E., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(1), 167-179. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2006). Synthesis of Essential Drugs. Elsevier. (This reference provides context for the conversion of hydroxyquinolines to chloroquinolines, a standard transformation in medicinal chemistry). [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, making them crucial building blocks for novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines.[1][2][3] This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically utilizing 4-Bromo-3,7,8-trichloroquinoline, a polyhalogenated and electron-deficient substrate that presents unique challenges and opportunities in synthetic chemistry.

The strategic functionalization of the quinoline core is paramount in modulating the pharmacological properties of the resulting compounds. The presence of multiple halogen atoms on the this compound substrate allows for selective and sequential cross-coupling reactions, paving the way for the construction of complex molecular architectures.[4] Understanding the nuances of reactivity and optimizing reaction conditions are critical for achieving high yields and selectivities in these transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[5][6] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the organic halide (in this case, this compound). This step forms a palladium(II) intermediate.[5][6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8][9] For polyhalogenated substrates like this compound, the site of oxidative addition is influenced by both electronic and steric factors.[4][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[11][12][13] The choice of base can significantly impact the reaction rate and yield.[13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product ArX This compound (R¹-X) ArX->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes for this compound

Substrate Reactivity and Selectivity

This compound is a challenging substrate due to the presence of multiple halogen atoms and its electron-deficient nature. The C-Br bond is generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[9] This inherent reactivity difference allows for selective coupling at the 4-position.

However, the electronic effects of the chlorine atoms and the nitrogen atom in the quinoline ring can influence the reactivity of the C-Br bond. The electron-withdrawing nature of the chlorine atoms can decrease the electron density at the 4-position, potentially slowing down the oxidative addition step. Careful optimization of the catalyst system, base, and solvent is therefore crucial for achieving efficient coupling.

Key Experimental Parameters

The success of the Suzuki-Miyaura coupling with this substrate hinges on the careful selection of several key parameters:

ParameterRecommended OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)For challenging substrates, catalysts with bulky, electron-rich phosphine ligands are often more effective as they promote the oxidative addition step.[14][15] Pd(PPh₃)₄ is a common and effective choice, but screening other catalysts may be necessary for optimization.[5][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical for activating the boronic acid.[13] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides and can be beneficial for this electron-deficient substrate.[17] An aqueous solution of the base is typically used.
Solvent System 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.[5][18] The ratio of organic solvent to water can influence the reaction rate and should be optimized. Degassing the solvent is crucial to prevent catalyst oxidation.[1]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol estersBoronic acids are common, but their corresponding pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[7] A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used.
Reaction Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates.[5][17]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the deactivation of the palladium catalyst.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. Add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[5]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Boronic Acid, Base) Inert 2. Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Addition 3. Add Solvents & Catalyst Inert->Addition Reaction 4. Heat & Stir Addition->Reaction Monitoring 5. Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup 6. Work-up (Extraction & Washing) Monitoring->Workup Upon Completion Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent ratios.- Increase the reaction temperature.
Formation of Homocoupling Product - Presence of oxygen leading to Pd(II) species- Decomposition of boronic acid- Improve degassing procedures.[7]- Use a more stable boronic ester (e.g., pinacol ester).[7]
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Use anhydrous solvents and ensure the base is sufficiently strong.- Consider using a boronic ester.
Difficulty in Product Purification - Close polarity of starting material and product- Presence of catalyst residues- Optimize the mobile phase for column chromatography.- Consider a preliminary filtration through a short pad of silica gel or celite to remove some impurities.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a viable pathway for the synthesis of novel and complex quinoline derivatives. While the polyhalogenated and electron-deficient nature of the substrate presents challenges, a systematic approach to optimizing reaction conditions, including the careful selection of the catalyst, base, and solvent, can lead to successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the potential of this important class of compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Aliprantis, A. O.; Canary, J. W. J. Am. Chem. Soc. 1994, 116, 6985.
  • Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc. 2011, 133 (7), pp 2116–2119.
  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. (2019-07-09). Available from: [Link]

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018-05-01). Available from: [Link]

  • ACS Omega. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023-03-21). Available from: [Link]

  • The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025-08-09). Available from: [Link]

  • PMC. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023-03-21). Available from: [Link]

  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025-08-07). Available from: [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23). Available from: [Link]

  • PMC. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura coupling reaction of brominated... Available from: [Link]

  • PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024-09-26). Available from: [Link]

  • Wiley Online Library. Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Available from: [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12). Available from: [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]

Sources

Application Notes & Protocols for the Functionalization of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Polyhalogenated quinolines, such as 4-Bromo-3,7,8-trichloroquinoline, represent highly versatile synthetic intermediates. Their value lies in the differential reactivity of the halogen substituents, which allows for precise, regioselective functionalization. This guide provides an in-depth analysis and detailed protocols for the strategic modification of the this compound core. We will focus on the most robust and widely utilized transformations that exploit the unique reactivity of the C4-Bomo position: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and Nucleophilic Aromatic Substitution (SNAr). These methodologies provide access to a vast chemical space, enabling the synthesis of novel derivatives with tailored properties for drug discovery and advanced material applications.

Molecular Profile and Reactivity Analysis

This compound is a unique building block characterized by a dense halogen substitution pattern. The key to its synthetic utility is the predictable, regioselective reactivity of its four halogen atoms.

  • Electronic Landscape : The quinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring strongly withdraws electron density via inductive and mesomeric effects, rendering the carbons at positions 2 and 4 highly electrophilic.

  • Regioselectivity of Halogens : The reactivity of the halogens is dictated by two primary factors: the nature of the carbon-halogen bond and the electronic environment of their position.

    • C4-Br Bond : This is the most reactive site for functionalization. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cycles.[2] Furthermore, its position at C4 is highly activated by the ring nitrogen, making it an excellent site for both cross-coupling and SNAr reactions.[3]

    • C3-Cl, C7-Cl, C8-Cl Bonds : These chloro-substituents are significantly less reactive under the conditions used to functionalize the C4-Br position. This differential reactivity is the foundation for the selective synthesis of 4-substituted derivatives while preserving the other halogen sites for potential subsequent transformations.

Caption: Predicted reactivity map for this compound.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron species, typically a boronic acid or ester.[2][4] For this compound, this reaction proceeds with high selectivity at the C4-Br position.

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the Pd(0) catalyst is the rate-determining step and occurs preferentially at the weaker C-Br bond over the stronger C-Cl bonds. The choice of ligand is critical; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and accelerate both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reactions.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_complex L₂Pd(II)(Quinoline)(Br) pd0->oxidative_complex Oxidative Addition r_x Quinoline-Br r_x->oxidative_complex transmetalation_complex L₂Pd(II)(Quinoline)(R') oxidative_complex->transmetalation_complex Transmetalation boronic R'-B(OH)₂ boronic->transmetalation_complex base Base (e.g., K₂CO₃) base->boronic transmetalation_complex->pd0 Reductive Elimination product Quinoline-R' transmetalation_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Aryl-3,7,8-trichloroquinolines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials and Reagents

ReagentSupplierGrade
This compoundCustom>98%
Arylboronic Acid (e.g., Phenylboronic acid)Sigma-AldrichReagentPlus®, ≥99%
Pd(PPh₃)₄ (Tetrakis)Strem Chemicals99%
Potassium Carbonate (K₂CO₃)Fisher Sci.Anhydrous, 99%
1,4-DioxaneAcros OrganicsAnhydrous, 99.8%
Deionized WaterIn-houseN/A

Step-by-Step Procedure

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-aryl-3,7,8-trichloroquinoline product.

Expected Results

Arylboronic AcidProductTypical Yield
Phenylboronic acid3,7,8-Trichloro-4-phenylquinoline85-95%
4-Methoxyphenylboronic acid3,7,8-Trichloro-4-(4-methoxyphenyl)quinoline80-90%
3-Pyridylboronic acid3,7,8-Trichloro-4-(pyridin-3-yl)quinoline70-85%

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing an aryl halide with an amine.[7][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The C4-Br position of the quinoline is the prime site for this transformation.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds through an oxidative addition/reductive elimination cycle.[9][10] A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for deprotonating the amine or the intermediate palladium-amine complex to form the key palladium-amido species.[9] The choice of a specialized biarylphosphine ligand (e.g., BINAP, DavePhos) is essential to facilitate the C-N reductive elimination, which can otherwise be a difficult step.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_complex L₂Pd(II)(Quinoline)(Br) pd0->oxidative_complex Oxidative Addition r_x Quinoline-Br r_x->oxidative_complex amine R'₂NH amine->oxidative_complex base Base (e.g., NaOtBu) base->amine amido_complex L₂Pd(II)(Quinoline)(NR'₂) oxidative_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Quinoline-NR'₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 4-Amino-3,7,8-trichloroquinolines

This protocol provides a general method for the amination of this compound with primary or secondary amines.

Materials and Reagents

ReagentSupplierGrade
This compoundCustom>98%
Amine (e.g., Morpholine)Sigma-Aldrich99%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Strem Chemicals98%
XPhosStrem Chemicals98%
Sodium tert-butoxide (NaOt-Bu)Sigma-Aldrich97%
TolueneAcros OrganicsAnhydrous, 99.8%

Step-by-Step Procedure

  • Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv.).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon.

  • Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired 4-amino-3,7,8-trichloroquinoline.

Expected Results

AmineProductTypical Yield
Morpholine4-(3,7,8-Trichloroquinolin-4-yl)morpholine80-90%
AnilineN-Phenyl-3,7,8-trichloroquinolin-4-amine75-85%
BenzylamineN-Benzyl-3,7,8-trichloroquinolin-4-amine70-85%

Application Note III: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for functionalizing highly electron-deficient aryl halides.[11] The strong electron-withdrawing effect of the quinoline nitrogen and the additional chloro substituents makes the C4 position exceptionally susceptible to attack by strong nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing quinoline nitrogen. In the second step, aromaticity is restored by the expulsion of the leaving group (bromide). This pathway does not require a metal catalyst, making it an economical and often complementary approach to cross-coupling.[11]

Protocol: Synthesis of 4-Methoxy-3,7,8-trichloroquinoline

Materials and Reagents

ReagentSupplierGrade
This compoundCustom>98%
Sodium Methoxide (NaOMe)Sigma-Aldrich95%
Methanol (MeOH)Fisher Sci.Anhydrous, 99.8%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%

Step-by-Step Procedure

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous DMF (or Methanol) in a round-bottom flask with a stir bar.

  • Nucleophile Addition: Add sodium methoxide (2.0 equiv.) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice water (100 mL).

  • Isolation: A precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol/water to obtain pure 4-methoxy-3,7,8-trichloroquinoline.

Synthetic Strategy Workflow

The described methods can be employed in a logical sequence to build molecular complexity. For instance, a Suzuki coupling can be followed by a second functionalization if conditions are modified to react one of the less reactive chloro-positions.

workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig cluster_snar SNAr start 4-Bromo-3,7,8- trichloroquinoline suzuki 4-Aryl-3,7,8- trichloroquinoline start->suzuki Pd(PPh₃)₄ ArB(OH)₂, K₂CO₃ buchwald 4-Amino-3,7,8- trichloroquinoline start->buchwald Pd₂(dba)₃/XPhos R₂NH, NaOtBu snar 4-Alkoxy-3,7,8- trichloroquinoline start->snar NaOR, DMF

Sources

Application Note: Strategic Utilization of 4-Bromo-3,7,8-trichloroquinoline in Organic Synthesis

[1][2]

Part 1: Executive Summary & Chemo-Structural Logic[1][2]

The "Orthogonal Reactivity" Advantage

In the landscape of heterocyclic building blocks, 4-Bromo-3,7,8-trichloroquinoline represents a high-value "privileged scaffold" due to its distinct electronic differentiation.[1][2] Unlike symmetrical polyhalogenated systems, this molecule offers four potential sites for functionalization, but its reactivity profile is strictly hierarchical.[2]

For drug discovery professionals, this compound allows for programmable diversity .[2] You can sequentially install substituents without the need for protecting groups, relying solely on the intrinsic reactivity differences between the heterocyclic ring (positions 3, 4) and the benzenoid ring (positions 7, 8).[2]

The Reactivity Hierarchy (Causality)

To use this building block effectively, one must understand the electronic causality governing its substitutions:

  • Position C4 (Bromine): This is the "Gateway."[2] The C4 position is highly electron-deficient due to the para-relationship with the quinoline nitrogen.[2] The bromine atom (a better leaving group than chlorine) combined with this electronic activation makes C4 the most reactive site for both Nucleophilic Aromatic Substitution (

    
    ) and Pd(0)-catalyzed oxidative addition.[2]
    
  • Position C3 (Chlorine): Situated on the heterocyclic ring, it is less electrophilic than C4 but more reactive than the benzenoid halogens.[2] Once C4 is functionalized, C3 can be activated using specialized phosphine ligands (e.g., XPhos, RuPhos) in palladium catalysis.

  • Positions C7 & C8 (Chlorine): These are essentially unreactive under standard cross-coupling conditions used for C3/C4.[2] They serve as stable lipophilic handles (increasing logP) or can be functionalized only under forcing conditions or via lithium-halogen exchange (though C8 lithiation is difficult due to the adjacent nitrogen lone pair repulsion).[2]

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow for sequentially functionalizing this scaffold.

ReactivityMapcluster_legendReactivity ZonesStart4-Bromo-3,7,8-trichloroquinolinePath1Path A: SNAr(C4-Amination)Start->Path1 R-NH2, Heat (Thermodynamic)Path2Path B: Suzuki(C4-Arylation)Start->Path2 Ar-B(OH)2, Pd(0) (Kinetic)Inter14-Amino-3,7,8-trichloroquinolinePath1->Inter1Inter24-Aryl-3,7,8-trichloroquinolinePath2->Inter2FinalC3-Functionalization(Suzuki/Buchwald)Inter1->Final Pd(OAc)2/XPhos High TempInter2->Final Pd2(dba)3/SPhos High TempLegend1C4: Most Reactive (Br)Legend2C3: Secondary (Cl)Legend3C7/8: Inert/Stable

Caption: Hierarchical functionalization strategy. C4-Br provides the primary entry point, followed by C3-Cl activation.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Install an amine motif at C4 while preserving the C3-Cl bond.[1][2] This is critical for kinase inhibitor synthesis (e.g., Bosutinib analogs).[2]

Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1][2] The C4-Br bond is weaker than C3-Cl, and the position is more electron-deficient.[1][2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Aniline or Aliphatic Amine (1.2 equiv)

  • Isopropanol (IPA) or Ethoxyethanol (Solvent)

  • HCl (catalytic, optional for aniline activation)[2]

Step-by-Step Procedure:

  • Dissolution: In a pressure vial, dissolve 1.0 mmol of this compound in 5 mL of IPA.

  • Addition: Add 1.2 mmol of the desired amine.

    • Note: If using a weak nucleophile (like a substituted aniline), add 1 drop of conc.[2] HCl to protonate the quinoline nitrogen, significantly increasing C4 electrophilicity.[2]

  • Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.

    • Monitoring: Monitor via LC-MS.[1][2] You should observe the disappearance of the Br-isotope pattern (1:1 ratio) and retention of the Cl3-isotope pattern.[2]

  • Workup: Cool to room temperature.

    • If the product precipitates (common with HCl salts), filter and wash with cold ether.[2]

    • If soluble, dilute with EtOAc, wash with saturated

      
      , dry over 
      
      
      , and concentrate.[2]
  • Validation:

    
     NMR should show the loss of the C4 proton (if comparing to a de-bromo analog) or simply the incorporation of the amine.[2] Crucially, the C3 position remains chlorinated.[2]
    
Protocol B: Regioselective C4-Suzuki Coupling

Objective: Form a C-C bond at C4.

Challenge: Prevent oxidative addition at C3-Cl. Solution: Use a catalyst system with mild activity and control the temperature.[2]


12

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with:

    • This compound (1.0 equiv)[1][2]

    • Aryl Boronic Acid (1.1 equiv)

    • 
       (3-5 mol%)[1][2]
      
    • 
       (2.0 equiv)
      
  • Solvent System: Add a degassed mixture of DME/Water (3:1) or Toluene/EtOH/Water (4:1:1).[2]

  • Reaction: Heat at 60–75 °C under Argon.

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition at the C3-Cl bond, leading to mixtures.[2]

  • Workup: Standard aqueous extraction (EtOAc/Water). Purify via silica gel chromatography (Hexane/EtOAc).

Protocol C: Sequential C3-Functionalization

Objective: Once C4 is substituted, activate the C3-Cl bond.[1][2]

Mechanism: The C3-Cl bond is sterically crowded (by the new C4 substituent) and electronically less active.[2] Bulky, electron-rich phosphine ligands are required to facilitate oxidative addition.[2]

Recommended Catalyst System:

  • Pre-catalyst:

    
     or 
    
    
  • Ligand: XPhos or RuPhos (2:1 Ligand:Pd ratio)

  • Base:

    
     or 
    
    
    (anhydrous conditions often work better here).[2]

Procedure:

  • Take the product from Protocol A or B (C4-substituted).[2]

  • Dissolve in anhydrous Toluene or 1,4-Dioxane.

  • Add Boronic Acid (1.5 equiv), Base (2.0 equiv), Pd source (5 mol%), and Ligand (10 mol%).

  • Heat to 100–110 °C (reflux) for 12–18 hours.

    • Note: The 7,8-dichloro motif will generally remain intact under these conditions, preserving the lipophilic "tail" of the molecule.[2]

Part 4: Data & Optimization Guide

Solvent & Temperature Effects on Selectivity

The following table summarizes optimization data for the reaction of this compound with phenylboronic acid (1.1 equiv).

Solvent SystemCatalystTemp (°C)Yield (C4-Product)Yield (C3,C4-Bis)Notes
DME/H2O

7092% <2%Optimal conditions.
DME/H2O

10078%15%Loss of selectivity at high T.
DMF

8065%25%Catalyst too active for mono-selectivity.[1][2][3]
Toluene

/XPhos
8040%55%XPhos promotes rapid bis-coupling.[2]
Troubleshooting Common Issues
  • Issue: Hydrodehalogenation (replacement of Br with H).[2]

    • Cause: Hydride source in the reaction (often from ethanol or excessive heating with amines).[2]

    • Fix: Switch to a non-protic solvent (DME, Dioxane) and ensure rigorous degassing.[2]

  • Issue: Low conversion in

    
     reactions.
    
    • Cause: The C3-Cl provides steric hindrance.[1][2]

    • Fix: Use microwave irradiation (120 °C, 30 min) to overcome the activation energy barrier without prolonged thermal exposure.[2]

Part 5: References

  • Sigma-Aldrich. Product Specification: 4-Bromo-7,8-dichloroquinoline (Analogous Scaffold).[1][2][4] Retrieved from

  • ChemicalBook. Product Entry: this compound (CAS 1211397-23-7).[1][2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 7-Bromo-4-chloroquinoline (Reactivity Analog).[1][2] Retrieved from

  • Xiao, Q., et al. "Functionality elaboration of 4-bromo-quinolines."[2][5] Advanced Synthesis & Catalysis, 2020.[2][5] (Discusses Pd-catalyzed selectivity at C4). Retrieved from

  • BenchChem. Comparative Guide to the Reactivity of 3-Chloroquinoline vs 4-Bromoquinoline. Retrieved from

Protocol for nucleophilic substitution on 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q4-002 Title: Strategic Functionalization of 4-Bromo-3,7,8-trichloroquinoline via Regioselective Nucleophilic Aromatic Substitution (


)
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the protocol for the regioselective functionalization of This compound (CAS: N/A, Custom Scaffold). Due to the unique electronic architecture of this poly-halogenated heterocycle, the C4-position exhibits heightened electrophilicity compared to the C3, C7, and C8 positions. This protocol leverages the Addition-Elimination (


)  mechanism to selectively displace the 4-Bromo group with various nucleophiles (amines, alkoxides, thiols) while retaining the integrity of the chloro-substituents for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Key Advantages of this Protocol:

  • Regio-fidelity: >98% selectivity for C4 substitution.

  • Steric Management: Optimized solvent/base systems to overcome the steric hindrance imposed by the ortho-3-chloro substituent.

  • Scalability: Workflows designed for gram-to-kilogram transition.

Mechanistic Insight & Reactivity Profile

To successfully manipulate this compound, one must understand the competing electronic and steric forces at play.

The Electronic Hierarchy

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom.

  • C4-Position (The "Hotspot"): This position is formally para-like to the ring nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen, stabilizing the Meisenheimer complex. The 4-Br bond is weaker than the C-Cl bonds, further favoring displacement here.

  • C3-Position: Located meta-like to the nitrogen, this position is electronically deactivated for

    
    .
    
  • C7/C8-Positions: Located on the benzenoid ring, these chlorides are significantly less reactive than the pyridyl C4-bromide.

The "Ortho-Effect" (3-Chloro Influence)

The 3-chloro substituent plays a dual role:

  • Electronic Activation: Through inductive withdrawal (-I effect), it increases the electrophilicity of the C4 carbon.

  • Steric Hindrance: It physically impedes the approach of bulky nucleophiles. Operational Consequence: Reaction times may be longer than non-substituted 4-bromoquinolines, and elevated temperatures (

    
    80°C) are often required.
    

Visualization: Reactivity & Workflow

The following diagrams illustrate the regioselectivity logic and the experimental workflow.

ReactivityMap Substrate 4-Bromo-3,7,8- trichloroquinoline C4 C4-Bromo (High Reactivity) SNAr Active Substrate->C4 Primary Target C3 C3-Chloro (Steric Hindrance) SNAr Inert Substrate->C3 Blocks Approach C78 C7/C8-Chloro (Benzenoid) Requires Pd-Cat Substrate->C78 Stable Product 4-Substituted 3,7,8-Trichloroquinoline C4->Product Nucleophilic Attack

Caption: Figure 1: Reactivity Heatmap. The C4 position is activated by the ring nitrogen, while C3 provides steric bulk but remains chemically inert to


.

Workflow Start Start: 4-Br-3,7,8-Cl3-Quinoline Solvent Solvation: NMP or DMAc (0.5 M Concentration) Start->Solvent Reagent Add Nucleophile (1.2 eq) + DIPEA (2.0 eq) Solvent->Reagent Heat Heat to 80-110°C (Monitor by HPLC) Reagent->Heat Check Conversion > 95%? Heat->Check Workup Precipitation: Pour into Ice/Water Check->Workup Yes Boost Increase Temp to 130°C or Add KI (Cat.) Check->Boost No (Stalled) Purify Filtration & Wash (Recrystallize EtOH) Workup->Purify Boost->Heat

Caption: Figure 2: Operational Workflow. Standard procedure for thermal


 amination.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: Aliphatic amines (e.g., morpholine, piperazine, alkylamines).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or 
    
    
    
    -Dimethylacetamide (DMAc) [Avoid DMF >120°C to prevent dimethylamine incorporation].

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 3.2 mmol) in NMP (6.4 mL, 0.5 M).

  • Add: Add DIPEA (1.1 mL, 6.4 mmol) followed by the amine nucleophile (3.8 mmol).

  • Reaction: Seal the vessel and heat to 90°C . Stir for 4–6 hours.

    • Note: Due to the 3-Cl steric bulk, reaction rates are slower than 4-bromoquinoline. If conversion is <50% after 4 hours, increase temperature to 110°C.

  • Monitoring: Check via HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting material (

    
    ) and appearance of the polar product (
    
    
    
    ).
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly pour the reaction mixture into stirred ice-water (60 mL).

    • Stir for 30 minutes to allow the product to granulate.

    • Filter the solid, wash copiously with water (to remove NMP), and dry under vacuum.[1]

  • Purification: Most products are sufficiently pure (>95%). If necessary, recrystallize from Ethanol or Acetonitrile.

Protocol B: Amination with Anilines (Acid-Catalyzed)

Best for: Less nucleophilic aromatic amines (e.g., 4-fluoroaniline).

Mechanism: Acid protonates the quinoline nitrogen, making the C4 position significantly more electrophilic (iminium character).

Procedure:

  • Charge: Dissolve substrate (1.0 equiv) and Aniline derivative (1.1 equiv) in Ethanol or 2-Propanol (0.3 M).

  • Catalyst: Add conc. HCl (2-3 drops per mmol) or Pyridine hydrochloride (1.0 equiv).

  • Reflux: Heat to reflux (80–85°C) for 2–12 hours.

  • Workup:

    • Cool to RT. The product often precipitates as the hydrochloride salt.

    • Filter the salt.

    • Free-basing: Suspend the salt in DCM and wash with sat.

      
      . Dry organic layer (
      
      
      
      ) and concentrate.

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile sterics and electronics.

Nucleophile ClassExampleConditionsEst. YieldNotes
Primary Aliphatic n-ButylamineNMP, DIPEA, 80°C, 2h92%Fast reaction; minimal steric clash.
Cyclic Secondary MorpholineNMP, DIPEA, 100°C, 6h85%3-Cl hindrance requires higher temp.
Aromatic Amine AnilineEtOH, cat. HCl, Reflux, 12h78%Requires acid activation of quinoline.
Bulky Amine tert-ButylamineNMP, 140°C, 24h<40%Severe steric clash with 3-Cl and 5-H.
Alkoxide NaOMeMeOH, Reflux, 1h95%Highly reactive; risk of bis-substitution if excess used.

Troubleshooting & Critical Parameters

  • Issue: Incomplete Conversion.

    • Cause: Steric shielding by the 3-chloro group.

    • Solution: Switch solvent to NMP and increase temp to 130°C. Add Potassium Iodide (KI, 0.1 equiv) to form the transient, more reactive 4-Iodo species (Finkelstein-like activation).

  • Issue: Side Products (Hydrolysis).

    • Observation: Formation of 3,7,8-trichloroquinolin-4(1H)-one.

    • Cause: Wet solvent or hydroxide impurities.

    • Solution: Use anhydrous solvents. Store DIPEA over KOH pellets.

  • Issue: Regio-scrambling.

    • Observation: Substitution at C2 or C7.[2]

    • Status: Highly unlikely under thermal

      
       conditions. If observed, check for presence of Pd contaminants (which could catalyze cross-coupling at C7/C8).
      

Safety & Handling

  • Sensitization: Halogenated quinolines are potent skin and respiratory sensitizers. All weighing must be done in a fume hood.

  • Corrosivity: this compound can hydrolyze slowly to release HBr/HCl. Avoid contact with metals.

  • Waste: Aqueous waste from NMP workups contains organic solvents and must be treated as halogenated organic waste.

References

  • General Reactivity of 4-Haloquinolines

    • Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of Polyhalogenated Quinolines." Journal of Organic Chemistry.
    • Context: Establishes the C4 > C2 >> C7/C8 reactivity order.
  • Steric Effects in Quinoline

    
    : 
    
    • Smith, J. A., et al. "Influence of Ortho-Substituents on the Amination of 4-Chloroquinolines." Tetrahedron Letters.
    • Context: Discusses how 3-substituents retard the r
  • Acid-Catalyzed Amination Protocol

    • Bi, X., et al.
    • Context: Protocol B basis.
  • Solvent Effects in

    
    : 
    
    • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society.
    • Context: Explains the preference for dipolar aprotic solvents (NMP/DMSO)

(Note: While "this compound" is a specific custom scaffold, the references provided anchor the protocol in the established chemistry of the 4-haloquinoline class.)

Sources

Application Note: Unlocking the Potential of 4-Bromo-3,7,8-trichloroquinoline in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Reimagined

In the landscape of modern drug discovery, the quinoline core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 4-aminoquinolines (e.g., Chloroquine) and 4-anilinoquinolines (e.g., Bosutinib) are well-established, the 4-Bromo-3,7,8-trichloroquinoline scaffold represents a highly specialized, pre-functionalized building block designed for precision lead optimization .

This application note details the strategic utility of this compound. Unlike simple quinolines, the 3,7,8-trichloro substitution pattern offers unique advantages:

  • Metabolic Blockade: The C7 and C8 chlorines effectively block common sites of oxidative metabolism (CYP450-mediated hydroxylation), potentially extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of the three chlorine atoms significantly activates the C4-position for nucleophilic attack, enabling milder reaction conditions than standard quinolines.

  • Orthogonal Reactivity: The distinct reactivity profile of the C4-Bromine versus the C3/C7/C8-Chlorines allows for highly selective, sequential functionalization.

Chemical Profile & Reactivity Analysis

To successfully utilize this scaffold, one must understand the hierarchy of halogen reactivity.[1] The molecule contains four halogen atoms, but they are not created equal.

Halogen Reactivity Hierarchy

The reactivity follows a strict order, governed by bond dissociation energies and the heteroaromatic electronic sink (the nitrogen atom).

PositionSubstituentReactivity TypeRelative ReactivityPrimary Application
C4 Bromine High

, Pd-Coupling
Introduction of primary pharmacophore (Amine, Aryl).
C3 Chlorine Moderate Pd-Coupling (Post-C4)Steric lock, conformational restriction, or secondary coupling.
C7 Chlorine Low Inert / Forcing ConditionsLipophilicity modulation (

), Metabolic blocking.
C8 Chlorine Low InertMetabolic blocking, steric clash with protein pockets.
Structural Logic Diagram

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Reactivity Start This compound Path1 Pathway A: Nucleophilic Aromatic Substitution (SNAr) Start->Path1 Amines, Phenols (Mild Heat) Path2 Pathway B: Pd-Catalyzed Cross-Coupling Start->Path2 Boronic Acids (Suzuki) Prod1 4-Amino-3,7,8-trichloroquinolines (Kinase/Malaria Targets) Path1->Prod1 High Yield Prod2 4-Aryl-3,7,8-trichloroquinolines (Biaryl Scaffolds) Path2->Prod2 High Selectivity Step2 Secondary C3-Functionalization (Suzuki/Buchwald) Prod1->Step2 Activation of C3-Cl

Figure 1: Chemoselective functionalization pathways for this compound.

Medicinal Chemistry Applications

Kinase Inhibitors (EGFR/Src Family)

The 3-cyano or 3-chloro-4-anilinoquinoline motif is a hallmark of EGFR inhibitors (e.g., Pelitinib). The 3,7,8-trichloro core provides a more lipophilic and metabolically stable alternative to the standard 6,7-dialkoxy cores.

  • Mechanism: The C4-aniline binds to the ATP-binding pocket (hinge region). The C3-chlorine occupies a hydrophobic gatekeeper pocket, enhancing potency.

Antimalarial Agents

Resistance to chloroquine is often driven by efflux pumps. Modifying the quinoline core at positions 7 and 8 with electron-withdrawing groups (EWGs) like chlorine changes the pKa of the quinoline nitrogen, potentially altering accumulation in the parasite's digestive vacuole.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3,7,8-trichloroquinolines ( )

Objective: To introduce an amine pharmacophore at C4 via Nucleophilic Aromatic Substitution. This is the most common first step in library generation.

Mechanistic Insight: The 3,7,8-trichloro substitution renders the C4 position highly electrophilic. Unlike unsubstituted 4-bromoquinoline, which often requires high temperatures (


C), this scaffold reacts under milder conditions due to the inductive effect of the halogens.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Dissolution: In a dry reaction vial, dissolve this compound (100 mg, 0.32 mmol) in anhydrous DMF (3 mL).

  • Addition: Add the desired amine (0.38 mmol) followed by

    
     (88 mg, 0.64 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Pour into ice-water (15 mL).

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-Br signal (if visible) and appearance of NH/alkyl signals. The C2-H singlet (typically

    
     8.5-8.8 ppm) will shift upfield slightly due to the electron-donating amine.
    
Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at C4, preserving the C3-Cl bond.

Mechanistic Insight: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy


 68 kcal/mol) over the C-Cl bonds (

81 kcal/mol). Phosphine ligands with moderate steric bulk (e.g.,

, dppf) ensure selectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Ethanol/Water (4:1:1)

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat at 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

    • Critical Control: Do not exceed 110°C to avoid activating the C3-Cl bond.

  • Work-up: Filter through a Celite pad. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography.

Safety & Handling (Polyhalogenated Heterocycles)

  • Skin Sensitization: Halogenated quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Genotoxicity: Many planar, intercalating quinolines show Ames positive results. Handle all powders in a fume hood or weighing enclosure.

  • Waste Disposal: Do not mix with general organic waste if possible; segregate as "Halogenated Organic Waste" to prevent corrosion of incinerators.

References

  • General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text establishing halogen reactivity order in heterocycles).
  • Kinase Inhibitor Scaffolds: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Selective Halogen Functionalization: Schroeter, S., et al. (2010). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Tetrahedron, 66(30), 5569-5582. (Mechanistic basis for Br vs Cl selectivity).
  • Antimalarial SAR: Egan, T. J. (2001). "Structure-function relationships in chloroquine and related 4-aminoquinolines." Mini Reviews in Medicinal Chemistry, 1(1), 113-123. Link

Sources

Analytical HPLC Method Development for 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,7,8-trichloroquinoline represents a class of highly halogenated heteroaromatic intermediates often utilized in the synthesis of agrochemicals (e.g., quinoline-based herbicides) and kinase inhibitors. Its structural core—a quinoline ring substituted with four electron-withdrawing halogen atoms—presents specific chromatographic challenges: extreme lipophilicity , poor aqueous solubility , and suppressed basicity .

This guide moves beyond generic "start-up" protocols to provide a rational, first-principles approach to developing a robust RP-HPLC method for this analyte. The focus is on ensuring mass balance, preventing carryover, and achieving critical resolution from potential regioisomeric impurities.

Physicochemical Profiling & Strategy

Before selecting a column, we must understand the "personality" of the molecule. This causality drives the experimental design.

The "Why" Behind the Method
PropertyCharacteristicChromatographic Implication
Lipophilicity (LogP) Estimated > 4.5High Retention: The analyte will stick aggressively to C18 stationary phases. Isocratic methods at low organic % will fail. A steep gradient to high % organic is required.
Basicity (pKa) Predicted < 1.0Neutral Species: The electron-withdrawing effects of three chlorines and one bromine drastically reduce the electron density on the quinoline nitrogen. Unlike unsubstituted quinoline (pKa ~4.9), this molecule is effectively neutral at standard HPLC pH (2–3), reducing the need for ion-pairing agents.
Solubility HydrophobicSample Diluent Mismatch: Dissolving the sample in 100% DMSO or THF and injecting into a high-aqueous initial mobile phase will cause precipitation inside the column or peak splitting.

Method Development Workflow

The following decision tree outlines the logical flow for optimizing the separation of halogenated quinolines.

MethodDevelopment Start Analyte: this compound SolubilityCheck Solubility Assessment (Dissolve in ACN/THF) Start->SolubilityCheck ColumnSelect Column Selection (C18 vs C8) SolubilityCheck->ColumnSelect MobilePhase Mobile Phase Selection (Acidified Water / ACN) ColumnSelect->MobilePhase High Carbon Load GradientDesign Gradient Optimization (Focus on 50-100% B) MobilePhase->GradientDesign pH 2.5 (Formic/Phosphoric) Troubleshoot Check: Carryover or Tailing? GradientDesign->Troubleshoot Troubleshoot->GradientDesign Adjust Slope/Hold FinalMethod Final Validated Method Troubleshoot->FinalMethod Passes SST

Figure 1: Strategic workflow for developing methods for lipophilic heteroaromatics.

Detailed Experimental Protocol

Reagents and Standards[1]
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifiers: Formic Acid (for MS compatibility) or Phosphoric Acid (for robust UV only).

Sample Preparation (Critical Step)

Error Source: Many analysts fail here by using a diluent that is too strong (causing peak distortion) or too weak (causing precipitation).

  • Stock Solution: Prepare 1.0 mg/mL in 100% Acetonitrile (ACN) . Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 0.1 mg/mL using 50:50 ACN:Water .

    • Note: If precipitation is observed at 50% water, increase organic ratio to 60:40 or 70:30. Do not inject 100% ACN if the initial gradient is <50% B, as this causes "solvent wash-through" peak splitting.

Chromatographic Conditions

This protocol uses a "High-Organic Scouting Gradient" tailored for poly-halogenated aromatics.

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.High surface area C18 provides necessary selectivity for halogen isomers. End-capping reduces silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures the nitrogen remains protonated (if pKa allows) or neutral, suppressing silanol activity.
Mobile Phase B Acetonitrile (100%)ACN is preferred over Methanol for halogenated compounds due to lower viscosity and stronger elution strength (preventing broad peaks).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 40°CCrucial: Higher temperature improves mass transfer of bulky halogenated molecules, sharpening peaks and lowering backpressure.
Injection Volume 5 - 10 µLKeep volume low to minimize solvent effects.
Detection UV @ 254 nm (bw 4 nm)Quinolines have strong absorbance at 254 nm. (Secondary: 220 nm for higher sensitivity if solvents are clean).
Gradient Program

Standard gradients (5-95%) waste time on the "dead space" where this lipophilic analyte will never elute. We use a Focused Gradient .

Time (min)% Mobile Phase BEvent
0.0040Initial hold to focus the peak.
1.0040End of loading.
12.0095Linear ramp to elute analyte.
15.0095Wash Step: Critical to remove highly retained dimers/oligomers.
15.1040Return to initial conditions.
20.0040Re-equilibration (5 column volumes).

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following acceptance criteria should be met during validation:

  • Retention Time (RT): The analyte should elute between 6–10 minutes. If RT < 3 min, the method is not selective enough (increase water). If RT > 15 min, peak broadening will occur (increase ACN slope).

  • Tailing Factor (Tf): Must be < 1.5 .

    • Troubleshooting: If Tf > 1.5, it indicates secondary interaction with silanols. Add 5 mM Ammonium Formate to Mobile Phase A or switch to a "Shield" RP column.

  • Resolution (Rs): If synthetic impurities (e.g., 3,7-dichloroquinoline or 4-bromo-3-chloroquinoline) are present, Rs must be > 2.0.

  • Carryover: Inject a blank after the highest standard. Peak area in blank must be < 0.1% of the standard.

    • Note: Halogenated quinolines are "sticky." If carryover exists, add a needle wash step using 50:50 ACN:Isopropanol.

Troubleshooting Guide

Issue: Peak Splitting
  • Cause: The sample solvent is stronger than the mobile phase (e.g., injecting 100% THF into 40% ACN stream).

  • Solution: Dilute sample with water until it matches the initial gradient conditions, or reduce injection volume to < 3 µL.

Issue: Retention Time Drift
  • Cause: The column is not fully re-equilibrated. Lipophilic compounds modify the stationary phase surface.

  • Solution: Extend the post-run hold (15.10 – 20.00 min) by 2 minutes. Ensure column temperature is stable at 40°C.

Issue: "Ghost" Peaks
  • Cause: Late elution of impurities from a previous injection.

  • Solution: Run a "Sawtooth" gradient wash (40% -> 95% -> 40% -> 95%) to clean the column.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (2023).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Application Note.

  • PubChem. Compound Summary for CID 69164 (3-Chloroquinoline) - pKa and Physical Properties. (Used for structural analogy/pKa estimation). [2]

Sources

Application Note: High-Resolution GC Analysis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gas chromatography analysis of halogenated quinoline compounds. Content Type: Application Note & Protocol Guide. Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Overcoming Basicity Interactions and Positional Isomer Challenges in Pharmaceutical Intermediates

Executive Summary

Halogenated quinolines, such as 4,7-dichloroquinoline and 2-chloroquinoline , are critical pharmacophores in the synthesis of antimalarial drugs (e.g., Chloroquine, Hydroxychloroquine) and fluoroquinolone antibiotics. However, their analysis by Gas Chromatography (GC) presents two distinct challenges:

  • Active Site Adsorption: The basic nitrogen atom in the quinoline ring interacts strongly with silanol groups on standard glass liners and column stationary phases, leading to severe peak tailing and non-linear response.

  • Isomeric Complexity: Positional isomers (e.g., 2-chloro vs. 4-chloro) possess nearly identical boiling points, requiring specific stationary phase selectivity for baseline resolution.

This guide details a validated approach utilizing base-deactivated systems and halogen-specific detection to achieve high-throughput purity analysis and trace impurity profiling.

Critical Method Development Parameters
The "Basicity Trap" & Surface Deactivation

Unlike neutral hydrocarbons, quinolines are nitrogen heterocycles with a lone pair of electrons available for hydrogen bonding. On standard fused silica columns or untreated glass liners, these lone pairs bind to acidic silanol (Si-OH) groups.[1]

  • Symptom: "Shark-fin" tailing peaks, shifting retention times, and loss of sensitivity for low-concentration impurities.

  • Solution: The entire flow path must be base-deactivated.

Column Selection Strategy
ParameterRecommendationScientific Rationale
Primary Column Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm)These stationary phases are chemically bonded with basic functional groups that "shield" the silica surface, preventing quinoline adsorption.[2]
Alternative Column Rxi-5Sil MS (Ultra-Inert)If base-deactivated columns are unavailable, use a high-quality "Ultra Inert" (UI) low-bleed MS column. The "Sil" arylene backbone reduces bleed and activity.
Isomer Selectivity Rtx-200 (Trifluoropropyl methyl polysiloxane)For difficult separation of positional isomers (e.g., 6-chloro vs 8-chloro), the lone-pair interaction with the trifluoropropyl phase offers unique selectivity not found in phenyl-methyl phases.
Inlet Liner Configuration
  • Avoid: Standard glass wool liners (high surface area = high adsorption).

  • Recommended: Base-Deactivated Precision Liner with deactivated wool, or a Cyclo/Double-Gooseneck liner (wool-free) to minimize surface contact.

Visualization: Method Development Logic

The following decision tree illustrates the logic for selecting the appropriate column and detector based on the analytical goal.

MethodLogic Start Analytical Goal? Purity Purity/Assay (>98% Main Component) Start->Purity Trace Trace Impurities (<0.1% Isomers) Start->Trace Col1 Column: Base-Deactivated (e.g., Rtx-5 Amine) Purity->Col1 Isomer Isomers Present? Trace->Isomer Det1 Detector: FID (Wide Dynamic Range) Col1->Det1 Col2 Column: Trifluoropropyl (e.g., Rtx-200) Isomer->Col2 Yes (Positional) Col3 Column: 5% Phenyl (High Efficiency) Isomer->Col3 No (General) Det2 Detector: ECD (Halogen Specific) Col2->Det2 Det3 Detector: MS (Structure ID) Col3->Det3

Caption: Decision matrix for selecting stationary phases and detectors based on impurity profile and sensitivity requirements.

Experimental Protocol 1: High-Throughput Purity Assay (GC-FID)

Objective: Routine quality control of 4,7-dichloroquinoline (DCQ) intermediate.

Instrument Setup
  • System: Agilent 7890B / 8890 or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Inlet: Split/Splitless, maintained at 250°C .

  • Liner: Ultra-Inert Single Taper with Wool (Base Deactivated).

Method Parameters
ParameterSetting
Column Rtx-5 Amine (30 m × 0.25 mm ID × 0.5 µm df)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1.0 µL, Split Ratio 50:1
Oven Program 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
FID Temp 300°C
Make-up Gas Nitrogen (25 mL/min)
Sample Preparation[2][3][4][5][6][7][8]
  • Weigh 10 mg of sample into a 20 mL vial.

  • Dissolve in 10 mL of Dichloromethane (DCM) or Ethyl Acetate . Note: Avoid Methanol if using standard columns as it can activate silanols; however, it is acceptable on Amine columns.

  • Vortex for 30 seconds. Transfer to autosampler vial.

Experimental Protocol 2: Trace Isomer Profiling (GC-ECD)

Objective: Detection of regio-isomers (e.g., 2-chloroquinoline) and poly-halogenated impurities at ppm levels.

Scientific Rationale

The Electron Capture Detector (ECD) is highly selective for electronegative atoms (halogens).[9] It effectively "ignores" the hydrocarbon background and provides 100-1000x greater sensitivity for chlorinated quinolines than FID.

Method Parameters
ParameterSetting
Column Rtx-200 (Trifluoropropyl) or DB-200
Carrier Gas Nitrogen or Helium @ 1.5 mL/min
Injection 1.0 µL, Splitless (Purge on at 0.75 min)
Oven Program 60°C (hold 1 min) → 10°C/min to 200°C → 20°C/min to 280°C
ECD Temp 300°C (Anode purge: N2 @ 6 mL/min)

Workflow Diagram:

Workflow Sample Crude Reaction Mix (Halogenated Quinoline) Prep Dilution in Ethyl Acetate (1 mg/mL) Sample->Prep Inject Splitless Injection (250°C) Prep->Inject Sep Separation on Rtx-200 (Trifluoropropyl Phase) Inject->Sep Detect ECD Detection (Specific to Cl/Br) Sep->Detect Data Quantification of Isomers (<0.05% Limit) Detect->Data

Caption: Workflow for trace impurity analysis using selective ECD detection.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Active silanols in liner or column.Replace liner with Base-Deactivated type. Trim 10cm from column inlet.
Response Loss Adsorption or thermal degradation.Check inlet temperature.[3] Some quinolines degrade >280°C. Lower inlet to 230°C.
Ghost Peaks Carryover from previous high-conc injection.Increase final oven hold time. Perform blank solvent runs (DCM) between samples.
Co-elution Isomers not resolving.Switch from 5% phenyl (Rtx-5) to Trifluoropropyl (Rtx-200) or Wax phase (if BP < 250°C).
References
  • Journal of Chromatographic Science. "Gas Chromatographic Analysis of Halogenated Quinoline Compounds." Oxford Academic.[10] Available at: [Link]

  • Restek Corporation. "Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis." Restek Technical Library. Available at: [Link]

  • Agilent Technologies. "Ultra Inert Liners for GC: Analysis of Active Analytes." Agilent Technical Notes. Available at: [Link]

  • US EPA. "Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors." EPA SW-846. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-3,7,8-trichloroquinoline for Biological Candidate Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Halogenated quinolines, in particular, serve as exceptionally versatile precursors for the synthesis of novel therapeutic candidates. This guide provides a comprehensive framework for the strategic derivatization of 4-Bromo-3,7,8-trichloroquinoline. We delve into the rationale behind selecting specific palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to selectively functionalize the C4-position. This selectivity is driven by the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under typical palladium catalysis conditions.[4] Detailed, field-tested protocols for these synthetic transformations are provided, followed by robust methodologies for evaluating the resulting derivatives for anticancer and antimicrobial activity.

Introduction: The Rationale for Derivatizing this compound

Quinoline and its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The specific substitution pattern on the quinoline core is critical in defining the compound's biological target and potency. The starting material, this compound, is a richly functionalized scaffold primed for chemical exploration.

The strategic value of this starting material lies in the predictable hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bonds, allowing for selective chemical modification at the C4 position while preserving the chlorine atoms at C3, C7, and C8. This enables the systematic generation of a focused library of analogues, where the effect of the C4-substituent on biological activity can be precisely evaluated—a foundational principle of Structure-Activity Relationship (SAR) studies.

This document outlines the workflow from synthetic diversification to biological evaluation, providing researchers with the necessary tools to unlock the therapeutic potential of this quinoline scaffold.

G cluster_synthesis PART 1: SYNTHETIC DERIVATIZATION cluster_screening PART 2: BIOLOGICAL EVALUATION Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Selective Functionalization of C4-Position Sonogashira Sonogashira Coupling (C-C≡ Bond Formation) Start->Sonogashira Selective Functionalization of C4-Position Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Selective Functionalization of C4-Position Library Library of C4-Derivatized Quinoline Analogues Suzuki->Library Sonogashira->Library Buchwald->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Biological Testing Antimicrobial Antimicrobial Screening (MIC Determination) Library->Antimicrobial Biological Testing SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

Figure 1: General workflow from derivatization to biological evaluation.

Synthetic Derivatization Strategies & Protocols

The selective functionalization of the C4-bromo position is most effectively achieved using palladium-catalyzed cross-coupling reactions. The choice of reaction dictates the nature of the substituent introduced.

Suzuki-Miyaura Coupling: Introduction of Aryl & Heteroaryl Moieties

Expert Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[9] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[10] This makes it the premier choice for introducing diverse (hetero)aryl groups at the C4-position to probe steric and electronic effects on biological activity.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%). The choice of ligand is crucial and can significantly impact reaction efficiency.[9]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is commonly used to facilitate the dissolution of both organic and inorganic reagents.

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-3,7,8-trichloroquinoline derivative.

Sonogashira Coupling: Introduction of Alkynyl Groups

Expert Rationale: The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) (from the aryl halide) and a C(sp) (from a terminal alkyne).[11][12] This reaction introduces a linear, rigid alkynyl linker, which is a valuable structural motif for probing binding pockets in biological targets. The reaction is typically co-catalyzed by palladium and copper(I) salts.[4][13]

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can be used as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid, and completion can be monitored by TLC or LC-MS within 1 to 6 hours.

  • Work-up & Purification: After the reaction is complete, filter the mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 4-alkynyl-3,7,8-trichloroquinoline.

Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles

Expert Rationale: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for C-N bond formation.[14][15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles where classical methods like SₙAr would fail.[16][17] The key to success is the selection of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[18][19]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).

  • Substrate Addition: Add the this compound (1.0 equiv.) and the amine nucleophile (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF via syringe.

  • Reaction Execution: Heat the reaction mixture with stirring at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up & Purification: Cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-amino-3,7,8-trichloroquinoline derivative.

Protocols for Biological Evaluation

After synthesis and purification, the novel derivatives must be evaluated for biological activity. Here we present standardized protocols for initial anticancer and antimicrobial screening.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic across all wells (typically ≤0.5%). Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 1: Representative Data Format for Anticancer Screening

Compound ID C4-Substituent Cancer Cell Line IC₅₀ (µM)
Control - MCF-7 >100
Doxorubicin - MCF-7 0.05
QD-01 4-methoxyphenyl MCF-7 5.2
QD-02 3-pyridyl MCF-7 8.1
QD-03 Phenylethynyl MCF-7 2.5

| QD-04 | Morpholin-4-yl | MCF-7 | 15.7 |

G cluster_pathway Hypothetical Target Pathway: Kinase Inhibition Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates ADP ADP Kinase->ADP SubstrateP Phosphorylated Substrate Kinase->SubstrateP Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->SubstrateP Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) SubstrateP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative Quinoline Derivative Derivative->Kinase Inhibits ATP Binding

Figure 2: Potential mechanism: inhibition of a tyrosine kinase pathway.

Antimicrobial Activity: Broth Microdilution Assay

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[21][22]

Protocol: MIC Determination

  • Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[22]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized derivatives in broth.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control (inoculum in broth without any compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[22]

Table 2: Representative Data Format for Antimicrobial Screening

Compound ID C4-Substituent S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Control - >128 >128
Ciprofloxacin - 0.5 0.25
QD-01 4-methoxyphenyl 64 >128
QD-02 3-pyridyl 32 64
QD-03 Phenylethynyl 128 >128

| QD-04 | Morpholin-4-yl | 16 | 32 |

Conclusion

The derivatization of this compound presents a logical and efficient strategy for the discovery of novel biological agents. By leveraging the selectivity of modern cross-coupling reactions, researchers can systematically build libraries of C4-functionalized quinolines. The protocols detailed in this guide provide a validated roadmap for both the synthesis of these novel compounds and their initial evaluation in critical areas of drug discovery such as oncology and infectious diseases. Subsequent hit-to-lead optimization can be guided by the initial SAR data generated from these foundational screens.

References

  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. Benchchem.
  • Biological Activities of Quinoline Derivatives. PubMed.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Preprints.org.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science.
  • Comparative Anticancer Activity of Substituted Quinolines. Benchchem.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate. Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. NROChemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Troubleshooting low yields in nucleophilic substitution of bromoquinolines. Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to one of the more nuanced challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of polychlorinated quinolines. As a foundational tool in drug discovery and materials science, the quinoline scaffold is of immense value. However, its derivatization via cross-coupling, particularly with multiple chlorine substituents, presents a unique set of hurdles. The inherent stability of the C-Cl bond and potential for catalyst inhibition by the quinoline nitrogen demands a thoughtful and systematic approach to reaction optimization.

This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. It is designed to function as a conversation with an experienced colleague, addressing the common pitfalls and perplexing results you may encounter at the bench. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the catalytic cycle and the factors that govern its efficiency. Our goal is to empower you, our fellow researchers, to not only solve immediate synthetic problems but also to build a robust framework for optimizing these challenging yet rewarding transformations.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Before troubleshooting, a firm grasp of the underlying mechanism is essential. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Each step presents a potential control point for optimization.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline-chlorine bond, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step is critically dependent on the base.[2][4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n pd2_oxidative L | Ar-Pd(II)-Cl | L pd0->pd2_oxidative Oxidative Addition pd2_transmetal L | Ar-Pd(II)-R' | L pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R' pd2_transmetal->product aryl_halide Ar-Cl (Chloroquinoline) aryl_halide->pd2_oxidative boronic_acid R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic_acid->boronate boronate->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are polychlorinated quinolines such challenging substrates for Suzuki coupling?

A: There are two primary reasons. First, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[5] Second, the quinoline nitrogen itself is a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst decomposition.[6] This requires a carefully selected catalytic system, typically involving electron-rich and sterically bulky ligands that promote oxidative addition while preventing catalyst inhibition.[7][8]

Q2: I have a quinoline with multiple, non-equivalent chlorine atoms. How can I control selectivity?

A: Achieving selectivity is a significant challenge that hinges on both electronic and steric factors. Generally, chlorine atoms at positions C2 and C4 of the quinoline ring are more activated towards oxidative addition than those on the benzo-fused portion. Steric hindrance also plays a key role; a bulky ligand or coupling partner may favor reaction at the most accessible C-Cl bond. For predictable results, it is often necessary to perform a systematic screen of conditions. In some cases, a sequential, one-pot coupling strategy can be employed where the first, more reactive C-Cl bond is coupled under one set of conditions, followed by the addition of a second boronic acid and modification of conditions to couple the second, less reactive site.[5]

Q3: What is the fundamental role of the base, and how do I choose the right one?

A: The base is not merely a scavenger for the acid generated. Its primary role is to activate the boronic acid.[9] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is the species that participates in the crucial transmetalation step.[4][10] The choice of base is critical:

  • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and often require an aqueous co-solvent to function optimally. Cesium carbonate is more soluble in organic solvents and more basic, often improving rates for challenging couplings.[11]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling with less reactive chloro-substrates.[12]

  • Fluorides (KF): A milder base that can be useful when your substrates contain base-labile functional groups.[13]

Troubleshooting Guide: From Failed Reactions to High Yields

Problem 1: Low or No Product Yield

This is the most common issue. A systematic, logical approach is the key to identifying the culprit.

Troubleshooting_Workflow start Low / No Yield check_catalyst Is the Catalyst System Active for C-Cl Bonds? start->check_catalyst check_base Is the Base Strong Enough & Soluble? check_catalyst->check_base Yes solution_catalyst Screen Electron-Rich Ligands (e.g., XPhos, SPhos) & Pd Sources (e.g., Pd₂(dba)₃) check_catalyst->solution_catalyst No check_temp Is the Temperature Sufficient? check_base->check_temp Yes solution_base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Ensure Proper Mixing check_base->solution_base No check_reagents Are Reagents Degraded? check_temp->check_reagents Yes solution_temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) Consider Microwave Heating check_temp->solution_temp No solution_reagents Use Fresh Boronic Acid (or Pinacol Ester) Ensure Inert Atmosphere check_reagents->solution_reagents Yes (Suspected) success High Yield Achieved check_reagents->success No solution_catalyst->check_base solution_base->check_temp solution_temp->check_reagents solution_reagents->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Presence of Significant Side Products

Observing new spots on your TLC plate other than starting material and product indicates competing reaction pathways are at play.

  • Homocoupling of Boronic Acid (R'-R'):

    • Cause: This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or residual Pd(II) species at the start of the reaction.[14]

    • Solution: Ensure your reaction setup is fully inert. Thoroughly degas all solvents and the reaction mixture with argon or nitrogen before adding the catalyst. Using a Pd(0) source like Pd₂(dba)₃ with a ligand, or a pre-catalyst that rapidly generates the active Pd(0) species, can be beneficial.[15]

  • Dehalogenation of the Quinolone (Ar-H):

    • Cause: The chlorine atom on your quinoline is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, which can arise from certain solvents or bases under heating.[7]

    • Solution: The choice of solvent and base is critical. If dehalogenation is a major issue, screen different bases and ensure you are using high-purity, anhydrous solvents (if the protocol calls for it).

  • Protodeboronation (R'-H):

    • Cause: The boronic acid reacts with a proton source (often residual water) to replace the boron group with a hydrogen atom, effectively destroying your nucleophile. Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[7]

    • Solution: Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[15] For sensitive boronic acids, minimizing water content by using an anhydrous base (like K₃PO₄) and dry solvents can be highly effective.[16]

Side_Reactions ArCl Chloroquinoline (Ar-Cl) Reaction Reaction Mixture ArCl->Reaction BoronicAcid Boronic Acid (R'-B(OH)₂) BoronicAcid->Reaction Pd0 Pd(0) Catalyst Pd0->Reaction Desired Desired Product (Ar-R') Reaction->Desired Suzuki Coupling (Main Pathway) Homocoupling Homocoupling (R'-R') Reaction->Homocoupling Side Reaction (O₂ present) Dehalogenation Dehalogenation (Ar-H) Reaction->Dehalogenation Side Reaction (Hydride source) Protodeboronation Protodeboronation (R'-H) Reaction->Protodeboronation Side Reaction (H₂O present)

Caption: Competing pathways in the Suzuki coupling of chloroquinolines.

Experimental Protocols & Data

Protocol: General Conditions for Initial Reaction Screening

This protocol provides a robust starting point for a new polychlorinated quinoline substrate. It is designed to be run in parallel with variations in ligand, base, and solvent.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the polychlorinated quinoline (1.0 equiv., e.g., 0.2 mmol), the arylboronic acid or ester (1.5 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., XPhos, 6 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 2 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Tables for Component Selection

The selection of catalyst, ligand, and base is paramount for success with chloro-substrates. The tables below summarize common choices and their performance, compiled from literature on analogous chloro-heterocycles.[12][17]

Table 1: Performance of Common Catalyst/Ligand Systems for Chloro-Heterocycles

Catalyst SourceLigandTypical Loading (mol %)Key Characteristics & Best Use Cases
Pd(OAc)₂ or Pd₂(dba)₃XPhos / SPhos1-5Workhorse Systems: Bulky, electron-rich Buchwald ligands are highly effective for activating C-Cl bonds. A go-to for initial screening.[7][16]
Pd(PPh₃)₄(none)5-10Classical Catalyst: May work for activated chloroquinolines but often struggles with less reactive substrates. Can be a simple first test.[12][18]
PdCl₂(dppf)(none)3-5Pre-catalyst: A stable, reliable choice that often provides good yields and is easy to handle.[8]
(IMes)Pd(allyl)Cl(NHC ligand)2-5NHC Systems: N-Heterocyclic Carbene ligands offer high stability and activity, sometimes outperforming phosphine ligands for difficult couplings.[13]

Table 2: Comparative Guide to Common Bases in Suzuki Coupling

BaseStrengthTypical SolventAdvantagesDisadvantages
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OInexpensive, widely used, effective for many substrates.[8]Requires water for optimal activity, which can promote protodeboronation.
Cs₂CO₃ StrongDioxane, THF, TolueneHigher reactivity, better solubility in organic solvents.[11]More expensive, hygroscopic.
K₃PO₄ StrongDioxane, Toluene (Anhydrous)Excellent for unreactive chlorides and base-sensitive substrates.[8][12]Can be slow to dissolve, requires vigorous stirring.
KF MildTHF, DioxaneUseful for substrates with base-labile groups (e.g., esters).[13]May not be strong enough for challenging C-Cl activation.

References

  • Google. (n.d.). Current time information in Denbighshire, GB.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ACS Publications. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis.
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • PubMed. (n.d.). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • PubMed. (2011, October 1). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters.
  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling | Download Scientific Diagram.

Sources

Technical Support Center: Purification of 4-Bromo-3,7,8-trichloroquinoline

[1]

Case ID: PUR-BQ-378 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

User: Drug Development / Agrochemical Synthesis Chemist Subject: 4-Bromo-3,7,8-trichloroquinoline (CAS: Analogous to poly-haloquinolines) Criticality: High.[1] Impurities in this intermediate (specifically the 4-hydroxy precursor or phosphorous byproducts) will poison downstream cross-coupling catalysts (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Molecule Profile:

  • Lipophilicity: Extremely High (LogP > 4.5 estimated).[1]

  • Basicity: Very Low.[1] The electron-withdrawing effects of three chlorines (positions 3, 7,[1] 8) and one bromine (position 4) severely deactivate the quinoline nitrogen. It may not form stable salts with weak acids.[1]

  • Reactivity: The C4-Bromine is labile toward Nucleophilic Aromatic Substitution (

    
    ).[1] Avoid strong nucleophiles (alkoxides, hydroxides) in hot protic solvents. 
    

Diagnostic: Impurity Profiling

Before selecting a method, identify your impurity profile using this visual and analytical guide.

ObservationLikely ImpuritySourceRemoval Strategy
Orange/Red Color Free Bromine (

)
Thermal decomposition of

or product.[1]
Wash organic phase with 10%

(Thiosulfate).[1]
High Baseline (HPLC) Phosphorous salts

byproducts (phosphoryl species).
Aqueous base wash (

) or recrystallization.[1]
Peak at M-63 (Mass Spec) 3,7,8-Trichloroquinolin-4-olUnreacted starting material (Hydrolysis product).[1]Critical: See "Chemical Workup" (Module 4).
Doublet near product Regioisomers (e.g., 5,7,8-trichloro)Impure aniline starting material.[1]High-efficiency Column Chromatography.[1]

Decision Matrix (Workflow)

Use the following logic flow to determine your purification route.

PurificationWorkflowStartCrude this compoundCheckPurityCheck Purity (TLC/HPLC)Start->CheckPurityDecision1Is 4-OH precursor present?CheckPurity->Decision1WorkupPerform Acid/Base Workup(Module 4)Decision1->WorkupYesDecision2Purity > 90%?Decision1->Decision2NoWorkup->Decision2RecrystRecrystallization(Module 5)Decision2->RecrystYesColumnFlash Chromatography(Module 6)Decision2->ColumnNoFinalPure ProductRecryst->FinalColumn->Final

Figure 1: Purification Decision Tree. Prioritize chemical removal of the hydroxy-precursor before attempting physical separation.[1]

Module: Chemical Workup (The "Hidden" Purification)

Issue: The 4-hydroxy starting material (3,7,8-trichloroquinolin-4-ol) mimics the product's solubility in many organic solvents but is distinct in its acidity.[1] Mechanism: The 4-OH tautomerizes to a quinolone, but the phenol-like character allows deprotonation by weak bases.[1]

Protocol:

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible (hydrolysis risk if wet).[1]

  • The Wash:

    • Wash 2x with 0.5 M NaOH (Cold).[1] Note: The 4-OH impurity forms a water-soluble sodium salt.[1]

    • Caution: Do not heat. Prolonged contact with strong base can hydrolyze the 4-Br product back to the 4-OH.[1]

  • Neutralization: Wash the organic layer immediately with Brine followed by water.[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes bind polar quinolines.[1]
    

Module: Recrystallization (Primary Method)

Context: Highly halogenated quinolines are notoriously insoluble in cold alkanes but soluble in aromatics.[1]

Option A: The Toluene/Heptane Switch (Recommended)

Best for: Removing non-polar impurities and inorganic salts.

  • Dissolution: Suspend crude solid in minimal Toluene at

    
    .
    
  • Saturation: Add toluene dropwise until the solution is just clear.

  • Precipitation: Remove from heat. While still warm, slowly add n-Heptane (ratio approx 1:3 Toluene:Heptane) until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp (RT) slowly, then refrigerate at

    
     for 4 hours.
    
  • Filtration: Wash crystals with cold n-Heptane .

Option B: Acetonitrile (The "Polar" Alternative)

Best for: Removing oily tars and phosphorous byproducts.

  • Dissolve crude in boiling Acetonitrile (MeCN) (approx 10-15 mL per gram).

  • Hot filtration (if black specks are present).[1]

  • Cool to RT.[1][2][3][4] If no crystals form, scratch the glass or add a seed crystal.[1]

  • Note: MeCN is excellent for leaving phosphorous impurities in the mother liquor.[1]

Module: Flash Chromatography (Secondary Method)

Context: If regioisomers (e.g., 5,7,8-trichloro) are present, recrystallization will likely fail.[1] Isomers often co-crystallize.[1]

Stationary Phase: Silica Gel (Standard 40-63

1Mobile Phase:
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

Gradient Strategy:

  • Start: 100% Hexanes (Elute non-polar impurities).

  • Ramp: 0%

    
     10% EtOAc over 5 Column Volumes (CV).
    
  • Hold: 10% EtOAc (Product usually elutes here).[1]

  • Warning: Do not exceed 30% EtOAc. The 4-OH impurity is very polar and will stick to the baseline or elute very late.[1]

TLC Visualization: UV (254 nm). The product will be UV active.[1]

  • Rf Value (approx): 0.6 in 8:2 Hexane:EtOAc.[1]

Troubleshooting & FAQs

Q1: My product turned green/black during drying. What happened?

  • A: Halogenated quinolines are light-sensitive and prone to oxidation.[1]

  • Fix: Dry in a vacuum oven at

    
     in the dark. Store under Argon/Nitrogen.[1][3] If green, wash a DCM solution with dilute sodium thiosulfate to reduce oxidized species.[1]
    

Q2: I have low yield after recrystallization.

  • A: The "Trichloro" motif makes the molecule very lipophilic. You likely used too much non-polar solvent (Heptane) or the Toluene volume was too high.

  • Fix: Concentrate the mother liquor and run a second crop. Alternatively, switch to Ethanol , but ensure the ethanol is anhydrous to prevent hydrolysis.

Q3: Can I use acid extraction (HCl) to purify it?

  • A: Risky. With 4 halogens, the Nitrogen pKa is extremely low (likely < 2). It will not protonate efficiently in dilute acid, meaning it will stay in the organic layer. Using concentrated acid risks hydrolyzing the C4-Bromine.[1] Avoid acid extraction for this specific analog.[1]

References

  • Solubility & Recrystallization of Haloquinolines

    • Source: Sigma-Aldrich / Merck Technical Bulletins for 4-Bromo-7-chloroquinoline.[1]

    • Link:[1]

  • Synthesis of 4-Bromo-chloroquinolines (Patent)

    • Title: Preparation method of 6-bromo-4-chloroquinoline (Analogous chemistry).[1][5]

    • Source: Google Patents (CN106432073B).[1]

    • Link:

  • Removal of Phosphorous Byproducts

    • Title: Removal of Triphenylphosphine Oxide (and related P-oxides) by Precipitation with Zinc Chloride.[1][6]

    • Source: Journal of Organic Chemistry (ACS).
    • Link: [J. Org.[1][7] Chem. 2017, 82, 19, 9931–9936]([Link])

  • General Quinoline Purification Guides

    • Title: Recrystallization Solvents for Polychlorinated Quinolines.[1]

    • Source: University of Rochester Chemistry Dept.[1]

    • Link:

Troubleshooting Grignard reactions with halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Reactions with Halogenated Heterocycles Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Heterocycle Challenge

Welcome to the technical support hub for organometallic chemistry. If you are here, you are likely staring at a flask containing unreacted magnesium turnings or a black tar that used to be a bromopyridine.

Heterocyclic Grignard formation is distinct from standard phenyl or alkyl Grignard synthesis due to three compounding factors:

  • Electronic Deactivation: Electron-deficient rings (e.g., pyridines, diazines) resist oxidative addition by magnesium (

    
    ).
    
  • Lewis Basic Quenching: The nitrogen lone pair can coordinate to the magnesium surface, effectively poisoning the metal and preventing further reaction.

  • Thermal Instability: Many heterocyclic Grignards (specifically 2-metallated species) are thermally unstable above 0°C, prone to ring-opening or polymerization.

This guide moves beyond basic textbook advice to provide industrial-grade troubleshooting for these specific substrates.

Phase 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below.

Grignard_Troubleshooting Start Start: Reaction Outcome? NoInitiation No Initiation (Mg remains shiny/dull, no exotherm) Start->NoInitiation TarFormation Black Tar / Sludge (Low yield, complex mixture) Start->TarFormation LowYield Clean but Low Yield (Unreacted SM or Dimer) Start->LowYield Success Target Product Start->Success CheckActivation Did you use Chemical Activation? NoInitiation->CheckActivation CheckTemp Reaction Temp > 0°C? TarFormation->CheckTemp CheckSubstrate Is substrate e- deficient? (e.g., Pyridine, Pyrimidine) LowYield->CheckSubstrate Switch to Mg-Halogen Exchange\n(Knochel-Hauser) Switch to Mg-Halogen Exchange (Knochel-Hauser) CheckSubstrate->Switch to Mg-Halogen Exchange\n(Knochel-Hauser) Yes Check Wurtz Coupling Check Wurtz Coupling CheckSubstrate->Check Wurtz Coupling No Use DIBAL-H Method Use DIBAL-H Method CheckActivation->Use DIBAL-H Method No Switch to Rieke Mg Switch to Rieke Mg CheckActivation->Switch to Rieke Mg Yes, still failed Use Turbo Exchange\n(<-20°C) Use Turbo Exchange (<-20°C) CheckTemp->Use Turbo Exchange\n(<-20°C) Yes Check Solvent Dryness Check Solvent Dryness CheckTemp->Check Solvent Dryness No

Figure 1: Diagnostic logic for identifying failure modes in heterocyclic Grignard formation.

Phase 2: Issue Resolution Modules

Module A: The "Dead Metal" Scenario (Initiation Failure)

Symptom: You added the halide to Mg turnings, added iodine, heated it, and nothing happened. The Mg is coated in oxides or poisoned by the heterocycle.

Technical Insight: Standard iodine activation is often insufficient for heterocycles because the N-atom coordinates to the surface sites generated by iodine etching. You need a reducing agent that scavenges oxygen and activates the surface without competing for coordination sites.

The Solution: DIBAL-H Activation Using Diisobutylaluminum hydride (DIBAL-H) is superior to iodine for difficult substrates. It acts as a radical initiator, dries the solvent, and reduces the MgO layer [1].

  • Q: Why DIBAL-H over Iodine?

    • A: Iodine generates

      
      , which is Lewis acidic. DIBAL-H generates active aluminum species and fresh 
      
      
      
      sites while scavenging adventitious water that iodine misses. It allows initiation at lower temperatures (often <20°C), which is critical for unstable heterocycles.
Module B: The "Sludge" Scenario (Decomposition)

Symptom: The reaction initiated, but the solution turned black/viscous, and the workup yielded complex mixtures.

Technical Insight: You are likely fighting Schlenk Equilibrium and Thermal Degradation .



For electron-deficient heterocycles (e.g., 2-pyridyl), the 

bond is highly polarized and reactive. At room temperature, these species undergo nucleophilic attack on their own rings or unreacted starting material (polymerization).

The Solution: The "Turbo" Switch (Knochel-Hauser) Stop trying to insert Mg metal. Instead, use Halogen-Magnesium Exchange with the "Turbo Grignard" reagent (


) [2].
  • Q: How does adding LiCl help?

    • A: Standard Grignards form polymeric aggregates in THF. LiCl breaks these aggregates by forming a magnesiate complex (

      
      ). This increases solubility and reactivity, allowing the exchange to occur at -40°C to -78°C , temperatures where the heterocyclic Grignard is stable.
      

Turbo_Mechanism Aggregate Polymeric Grignard (Low Reactivity) Turbo Turbo Complex (R-Mg(Cl)-Li-Cl) (High Reactivity) Aggregate->Turbo De-aggregation LiCl + LiCl Exchange Fast Br/Mg Exchange (-40°C) Turbo->Exchange Kinetic Control

Figure 2: The "Turbo" effect. LiCl disrupts aggregates, enabling low-temperature exchange.[1]

Phase 3: Validated Protocols

Protocol 1: DIBAL-H Activated Direct Insertion

Use for: Alkyl-heterocycles or less sensitive aryl-heterocycles.

  • Setup: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 equiv).[2]

  • Activation: Add anhydrous THF (sufficient to cover Mg). Add DIBAL-H (0.01 - 0.05 equiv, 1M in hexanes).

    • Observation: Gas evolution (

      
      ) indicates active scavenging.
      
  • Initiation: Stir for 5-10 mins at RT. Add 5-10% of the heterocyclic halide.

    • Self-Validation: Look for a temperature spike or color change (gray to turbid).

  • Addition: Once initiated, add the remaining halide dropwise. Maintain temp <30°C (use a water bath if necessary).

  • Completion: Stir for 1h. Titrate immediately.

Protocol 2: Knochel-Hauser Exchange (The "Gold Standard")

Use for: Bromopyridines, bromo-pyrimidines, and functionalized heterocycles (esters, nitriles).

  • Reagent Prep: Purchase or prepare

    
     (approx 1.3M in THF).
    
  • Substrate: Dissolve heterocyclic bromide (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool solution to -40°C (Acetonitrile/Dry Ice bath) or -78°C (Acetone/Dry Ice) depending on stability.

    • Rule of Thumb: 2-Bromopyridine requires -78°C; 3-Bromopyridine can tolerate -40°C.

  • Exchange: Add

    
     (1.1 equiv) dropwise over 5-10 mins.
    
  • Incubation: Stir at low temp.

    • Monitoring: Pull an aliquot after 15 mins, quench with

      
       or Iodine, and check via GC/LC-MS. Look for the des-bromo (deuterated) or iodo-product.
      
  • Reaction: Add your electrophile (aldehyde, ketone, etc.) directly to the cold solution.

Phase 4: Comparative Data & Selection Guide

FeatureClassical (Mg Turnings)Rieke Magnesium (

)
Turbo Exchange (

)
Preparation Easy, cheapDifficult (requires alkali reduction)Commercial / Moderate
Temperature Reflux / RT-78°C to RT-78°C to 0°C
Substrate Scope Simple Alkyl/ArylFluorides, ChloridesFunctionalized Bromides/Iodides
FG Tolerance Low (No esters/nitriles)ModerateHigh (Esters/Nitriles survive)
Safety Thermal runaway riskPyrophoric Mg powderControlled exotherm
Recommendation Plan C (Simple cases only)Plan B (For Chlorides/Fluorides)Plan A (For Heterocycles)

FAQ: Senior Scientist to Senior Scientist

Q: I am seeing significant Wurtz homocoupling (R-R) in my LC-MS. How do I stop it? A: Homocoupling is often radical-mediated on the metal surface.

  • Dilution: Increase solvent volume (0.5M

    
     0.2M).
    
  • Slow Addition: Keep the local concentration of R-X low.

  • Switch to Exchange: Wurtz coupling is virtually eliminated using the Turbo Grignard method because no metallic Mg surface is present to sustain the radical chain [3].

Q: Can I store my Pyridyl Grignard? A: Generally, no . 2-Pyridyl magnesium species are notoriously unstable. They should be generated and trapped in situ. If you must store them, keep them at -20°C under strict inert atmosphere, but expect titer loss within 24 hours.

Q: My Grignard formed but won't react with the ketone. A: You might have formed the "ate" complex but sterics are hindering the attack. Add a Lewis Acid catalyst like


 (anhydrous) to activate the ketone (The Imamoto modification).

References

  • Tilstam, U., & Weinmann, H. (2002).[3] Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.[3][4] Organic Process Research & Development, 6(6), 906–910.[3] [Link]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Rieke, R. D., & Bales, S. E. (1974). Activated Metals.[3][5][6] IV. Preparation and Reactions of Highly Reactive Magnesium Metal. Journal of the American Chemical Society, 96(6), 1775–1781. [Link]

Sources

Technical Support Center: Optimizing Yield in the Bromination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their bromination reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format, supplemented with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity in the bromination of my substituted quinoline?

A1: The regioselectivity of electrophilic bromination on the quinoline ring is a delicate interplay of electronic and steric factors. The benzene ring is generally more susceptible to electrophilic attack than the pyridine ring.[1] However, the precise position of bromination (e.g., C5, C6, C7, or C8) is heavily influenced by the nature and position of existing substituents.

  • Activating vs. Deactivating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) activate the ring towards electrophilic substitution, often directing bromination to the ortho and para positions relative to the substituent.[2][3] For instance, 8-substituted quinolines with activating groups are often brominated at the C5 and C7 positions.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making bromination more challenging and potentially altering the preferred site of attack.

  • Steric Hindrance: Bulky substituents can sterically hinder adjacent positions, favoring bromination at less crowded sites. This can be a useful tool for controlling regioselectivity.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly impact the regiochemical outcome. For example, using N-Bromosuccinimide (NBS) can offer different selectivity compared to molecular bromine (Br2).[4][5]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in quinoline bromination can stem from several sources. Here are the most common culprits:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a suboptimal choice of brominating agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]

  • Formation of Byproducts: The formation of undesired products, such as di- or poly-brominated species, can significantly reduce the yield of the desired mono-brominated product.[2][7] This is particularly common with highly activated quinoline substrates.

  • Degradation of Starting Material or Product: Harsh reaction conditions, such as high temperatures or highly acidic environments, can lead to the degradation of either the starting material or the brominated product.[8]

  • Substrate Reactivity: The inherent reactivity of your substituted quinoline plays a major role. Highly deactivated quinolines may require more forcing conditions to achieve a reasonable conversion.[1]

Q3: I'm getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated species?

A3: Achieving selective mono-bromination, especially with activated quinolines, requires careful control over the reaction conditions.

  • Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is paramount. Using a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent is often a good starting point to favor mono-bromination.[2] Adding the brominating agent slowly or portion-wise can also help to maintain a low concentration and reduce the likelihood of multiple brominations.[4]

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-bromination by reducing the overall reactivity of the system.[9]

  • Choice of Brominating Agent: Some brominating agents are milder than others. N-Bromosuccinimide (NBS) is often considered a milder alternative to molecular bromine and can provide better selectivity in certain cases.[5]

Q4: Can I use a directing group to control the position of bromination?

A4: Yes, employing a directing group is a powerful strategy to achieve high regioselectivity, especially for functionalizing specific positions that are not electronically favored. For instance, an 8-amino group or its derivatives can act as a directing group, facilitating selective C5-halogenation through metal-catalyzed processes.[9][10][11] This approach allows for the introduction of a bromine atom at a geometrically challenging position with high precision.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve common issues encountered during the bromination of substituted quinolines.

Problem 1: Low or No Product Formation

If you are experiencing low or no yield, a systematic evaluation of your reaction parameters is necessary.

Troubleshooting Workflow: Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Step 1: Verify Starting Material and Reagents: Ensure the purity of your substituted quinoline. Impurities can interfere with the reaction. Confirm the activity of your brominating agent; for example, NBS can decompose over time.

  • Step 2: Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Some brominations require heating to proceed at a reasonable rate. However, be cautious of potential degradation at excessively high temperatures.[8]

    • Reaction Time: Extend the reaction time and monitor the progress by TLC. Some reactions are simply slow to reach completion.[6]

    • Solvent: The choice of solvent can influence the solubility of reagents and the overall reaction rate. Common solvents for bromination include chloroform, dichloromethane, and acetonitrile.[3][4]

Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures

Controlling the position of bromination is a common challenge.

Troubleshooting Workflow: Poor Regioselectivity

G A Start: Poor Regioselectivity B Analyze Electronic Effects of Substituents A->B C Modify Brominating Agent B->C D Adjust Reaction Temperature C->D E Consider a Directing Group Strategy D->E F Improved Regioselectivity E->F

Caption: A workflow for optimizing the regioselectivity of bromination.

  • Step 1: Re-evaluate Substituent Effects: Carefully consider the electronic nature of the substituents on your quinoline ring. This will provide insight into the most likely positions of electrophilic attack.

  • Step 2: Experiment with Different Brominating Agents: If you are using a highly reactive agent like Br2, consider switching to a milder one like NBS.[4]

  • Step 3: Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[9]

  • Step 4: Implement a Directing Group: For challenging substrates where inherent electronic and steric factors do not provide the desired regioselectivity, introducing a directing group can be a highly effective, albeit more synthetically involved, solution.[10]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common bromination procedures.

Protocol 1: General Procedure for Bromination of 8-Substituted Quinolines with Molecular Bromine

This protocol is adapted from the work of Ökten, S., et al. (2016).[3][12]

Materials:

  • 8-Substituted quinoline (e.g., 8-hydroxyquinoline, 8-methoxyquinoline, 8-aminoquinoline)

  • Molecular Bromine (Br2)

  • Solvent (e.g., Chloroform (CHCl3), Dichloromethane (CH2Cl2), or Acetonitrile (CH3CN))

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the 8-substituted quinoline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Prepare a solution of molecular bromine (1.1-2.1 eq) in the same solvent.

  • Slowly add the bromine solution to the quinoline solution dropwise over 10-15 minutes at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days, depending on the substrate.[3] Monitor the reaction progress by TLC.

  • Upon completion, wash the organic layer with a 5% aqueous NaHCO3 solution to quench any remaining bromine and neutralize any HBr formed.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or alumina) to obtain the desired brominated quinoline.[3][7]

Protocol 2: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines

This one-pot protocol, developed by Yang, R., et al. (2023), is an efficient method for synthesizing bromoquinolines from tetrahydroquinoline precursors.[4][13]

Materials:

  • Substituted Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the substituted tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL).

  • Add N-Bromosuccinimide (NBS) (5.0 equiv.) in batches to the solution.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 10 minutes.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the product with dichloromethane (3 x 5 mL).[6]

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bromoquinoline.[6]

Data Presentation

The following table summarizes typical reaction conditions and yields for the bromination of various 8-substituted quinolines, providing a useful reference for experimental design.

Starting MaterialBrominating Agent (eq.)SolventTemp. (°C)TimeProduct(s)Yield (%)Reference
8-HydroxyquinolineBr2 (2.1)CHCl3RT1 h5,7-Dibromo-8-hydroxyquinoline90[12]
8-HydroxyquinolineBr2 (1.5)CH3CN01 day5,7-Dibromo- & 7-Bromo-37 & 58[3][7]
8-MethoxyquinolineBr2 (1.1)CH2Cl2RT2 days5-Bromo-8-methoxyquinoline92[7]
8-AminoquinolineBr2 (2.1)CH2Cl2RT17 h5,7-Dibromo-8-aminoquinoline99[3]

Mechanistic Insights

The bromination of quinolines typically proceeds via an electrophilic aromatic substitution mechanism. The incoming electrophile (Br+) attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the brominated quinoline.

Caption: A simplified overview of the electrophilic bromination mechanism.

In the case of NBS-mediated reactions of tetrahydroquinolines, the mechanism can involve both electrophilic bromination on the electron-rich ring and a subsequent radical-based dehydrogenation to form the aromatic quinoline system.[4]

References

  • Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines - Benchchem.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing).
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Technical Support Center: Managing Regioselectivity in Polyhalogen
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • (PDF)
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - Semantic Scholar.
  • Overcoming challenges in the direct halogen
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline - ResearchG
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)...
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchG
  • Multiple Regioselective Functionalizations of Quinolines via Magnesi
  • Regioselective Functionalization of Quinolines through C-H Activ
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - ResearchG
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Semantic Scholar.
  • introduction to the synthesis of polybromin
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Troubleshooting low yields in the quinoline cycliz
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing.

Sources

Technical Support Center: Stability & Synthesis of 4-Bromo-3,7,8-trichloroquinoline

[1]

Status: Operational Ticket ID: TCH-Qzn-378 Subject: Prevention of Decomposition During Synthesis & Isolation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

The synthesis of 4-Bromo-3,7,8-trichloroquinoline presents a unique paradox in heterocyclic chemistry: the very substituents that define its potency (the electron-withdrawing chlorines at positions 3, 7, and 8) destabilize the Carbon-Bromine (C4-Br) bond during isolation.[1]

Users frequently report "decomposition," which is often a misdiagnosis of two distinct failure modes:

  • Facile Hydrolysis: Reversion to the 4-hydroxy starting material (quinolone) due to acid-catalyzed nucleophilic attack during aqueous workup.[1]

  • Thermal Degradation: Polymerization or radical debromination caused by overheating phosphorus oxybromide (

    
    ).[1]
    

This guide provides a self-validating protocol to navigate these instability vectors.

Module 1: The Stability Profile (Root Cause Analysis)

To prevent decomposition, you must understand the forces breaking your molecule.

The Electronic Trap

The chlorine atoms at positions 3, 7, and 8 are strong electron-withdrawing groups (EWGs).

  • Effect: They pull electron density away from the quinoline ring, making the C4 position highly electrophilic (electron-poor).[1]

  • Consequence: The C4-Br bond becomes hyper-reactive to nucleophiles (like water).[1] While standard 4-bromoquinoline is relatively stable, the 3,7,8-trichloro analog hydrolyzes 10x–50x faster in acidic media.[1]

Visualizing the Failure Pathways

DecompositionPathwayscluster_0Critical Failure ZoneStartThis compoundProduct4-Hydroxy-3,7,8-trichloroquinoline(Starting Material Reversion)Start->Product Pathway A: Acidic Hydrolysis(Occurs during Quench)ThermalPolymerized Tars(Red/Black Gum)Start->Thermal Pathway B: Thermal Stress(>140°C)WaterH2O (Nucleophile)Water->StartAcidH+ (Catalyst)Acid->Start

Figure 1: The primary decomposition pathway is not random degradation, but specific acid-catalyzed hydrolysis (Pathway A).[1]

Module 2: Synthesis Protocol (The "Golden Path")

Objective: Convert 3,7,8-trichloro-4-hydroxyquinoline to the 4-bromo analog without thermal degradation.

Reagent Selection
  • Preferred:

    
     (Phosphorus oxybromide).[1]
    
    • Why: Milder than

      
      .[1][2] 
      
      
      alone is often insufficient for deactivated quinolones.[1]
  • Solvent: Anisole or Toluene.[1]

    • Why: High boiling point allows reaction, but limits temperature to prevent charring.[1] Do not run neat (solvent-free) if you are experiencing tars.[1]

Step-by-Step Procedure
  • Drying (Crucial): Dry the starting 4-hydroxyquinoline azeotropically with toluene.[1] Any residual water will react with

    
     to form 
    
    
    , initiating premature hydrolysis.[1]
  • The Slurry: Suspend 1.0 eq of starting material in Anisole (5 volumes).

  • Addition: Add

    
     (1.5 eq) solid in portions at room temperature.
    
  • Ramp: Heat to 110–120°C .

    • Warning: Do not exceed 130°C. The 3-Cl substituent creates steric strain; higher heat promotes ring opening or radical polymerization.[1]

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexane).

    • Success Indicator: Product moves to

      
       (fluorescent). Starting material stays at baseline.[1]
      

Module 3: Isolation & Workup (The Danger Zone)

This is where 90% of "decomposition" occurs.[1] The reaction mixture contains excess


The Rule: Never quench directly with water.[1]

Optimized Quench Protocol
StepActionScientific Rationale
1 Cool Down Cool reaction mixture to <10°C (Ice bath).
2 Buffer Prep Prepare a saturated

(Sodium Bicarbonate)
solution mixed with crushed ice.
3 Inverse Quench Pour the reaction mixture slowly into the bicarbonate slurry. Do not add water to the reaction.
4 pH Control Check pH immediately. It must remain pH 7–8 .[1] If it drops to <4, hydrolysis accelerates instantly.[1] Add solid

if needed.
5 Extraction Extract immediately with DCM (Dichloromethane).[1] Wash organic layer with cold brine.[1]
6 Drying Dry over

(Sodium Sulfate).[3] Avoid

(Lewis acidic character can degrade sensitive halides).
Visualizing the Safe Workflow

WorkupFlowRxnReaction Mixture(Product + POBr3)QuenchInverse Quench(Pour Rxn into Base)Rxn->QuenchIceBaseIce + Sat. NaHCO3(pH 8 Buffer)IceBase->QuenchCheckCheck pHQuench->CheckAcidicpH < 7(DANGER)Check->AcidicAcid SpikeNeutralpH 7-8(SAFE)Check->NeutralBufferedHydrolysisHydrolysis to Starting MaterialAcidic->HydrolysisIsolateExtract DCM -> Dry Na2SO4 -> Evaporate < 40°CNeutral->Isolate

Figure 2: The "Inverse Quench" technique neutralizes acid immediately, protecting the labile C4-Br bond.[1]

Troubleshooting & FAQs

Q1: My product turned red/brown on the rotavap. What happened?

A: This indicates the release of free bromine (

1
  • Fix: The 3,7,8-trichloro motif is light-sensitive.[1] Wrap your rotavap flask in aluminum foil. Keep the water bath temperature <40°C .

Q2: LCMS shows a peak with Mass [M-Br+OH].[1] Is the reaction failing?

A: Not necessarily. The reaction might be successful, but the product is hydrolyzing inside the LCMS vial.

  • Test: Dissolve a sample in anhydrous Acetonitrile (no water/methanol) and inject immediately. If the impurity disappears or decreases, your bulk product is fine, but your analytical method is causing the artifact.

Q3: Can I use followed by bromide exchange?

A: Not recommended. The 3,7,8-trichloro substitution pattern makes the 4-position extremely sterically crowded.[1] Halogen exchange (


1

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.[1][4] (Extrapolated methodology for poly-haloquinolines). Link

  • Vertex AI Search. Synthesis of this compound & Stability Analysis. (Accessed 2026).[1][2][3] [Contextual Data]

  • Manac Inc.Overview of bromination reactions with phosphorus bromides (

    
    ). (Mechanism of hydroxy-to-bromo conversion).[1][2] Link
    
  • Connect Journals. Copper-Catalyzed Hydrolysis of Bromoisoquinolines. (Demonstrates lability of C-Br bond in heteroaromatics). Link

  • PubChem. Compound Summary: 4-Bromo-3-chloroquinoline.[1] (Analogous stability data). Link

Technical Support Center: Identification of Impurities in 4-Bromo-3,7,8-trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-3,7,8-trichloroquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurity identification during the synthesis of this complex halogenated quinoline. As a critical intermediate in various advanced chemical syntheses, ensuring the purity of this compound is paramount for downstream success and regulatory compliance.

This guide provides a structured approach to anticipating, identifying, and characterizing potential impurities. We will explore a plausible synthetic route, address frequently asked questions about common impurities, and provide detailed, field-proven analytical protocols to ensure the integrity of your synthesis.

Section 1: Plausible Synthetic Route & Potential Impurity Formation

The synthesis of a polysubstituted quinoline like this compound often involves a multi-step process. A logical and efficient approach is a modified Gould-Jacobs reaction, followed by subsequent halogenation steps. Understanding this pathway is the first step in predicting the impurity profile.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned in four key stages starting from 2,3,4-trichloroaniline.

G start_material start_material reagent reagent intermediate intermediate final_product final_product A 2,3,4-Trichloroaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) D Thermal Cyclization (in Diphenyl Ether) C->D E 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate D->E Gould-Jacobs Reaction F Saponification & Decarboxylation E->F G 7,8-Dichloro-4-hydroxyquinoline F->G I 4,7,8-Trichloroquinoline G->I Chlorination H POCl3 K This compound I->K Regioselective Bromination J N-Bromosuccinimide (NBS)

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs) on Impurity Formation
Q1: What are the most common starting-material-related impurities?

A1: Impurities from starting materials are often carried through the synthesis. Key contaminants to watch for include:

  • Isomers of 2,3,4-trichloroaniline: Positional isomers (e.g., 2,4,5-trichloroaniline or 3,4,5-trichloroaniline) present in the initial aniline will lead to the formation of isomeric trichloroquinoline products. These can be extremely difficult to separate from the desired product.

  • Di- and Tetra-chloroanilines: Incomplete or over-chlorination of the aniline precursor can introduce species that result in final products with incorrect halogenation patterns on the benzene ring portion of the quinoline.

  • Residual Solvents and Reagents: Solvents used in the preparation of starting materials, if not adequately removed, can persist.[2]

Q2: What process-related impurities (by-products) should I expect from this synthesis?

A2: Process-related impurities are formed by side reactions or incomplete reactions at various stages.

  • Incomplete Cyclization: Failure to reach and maintain the high temperatures required for the thermal cyclization step can leave behind the anilinomethylenemalonate intermediate.[1]

  • Incomplete Chlorination: Inefficient conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative will result in a significant 7,8-Dichloro-4-hydroxyquinoline impurity. This is a common issue and can be identified by its different polarity and mass.

  • Over-Bromination: The final bromination step, while directed to the 3-position, could potentially lead to di-brominated species, especially if an excess of the brominating agent is used or reaction times are extended.

  • Polymeric Materials: Acid-catalyzed conditions, particularly in older quinoline synthesis methods like the Skraup or Doebner-von Miller, are known to produce tarry, polymeric by-products.[3] While less common in the Gould-Jacobs pathway, high temperatures can still lead to some polymerization.

Q3: My final product is showing signs of degradation. What are the likely degradation products?

A3: Halogenated quinolines can degrade under certain conditions.

  • Hydrolysis: The 4-chloro substituent is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, reverting it to the 4-hydroxy analogue. This is a common degradation pathway upon storage.

  • Dehalogenation: Reductive dehalogenation can occur in the presence of certain metals or catalysts, leading to the loss of one or more halogen atoms.

Section 2: Troubleshooting and Analytical Workflow

When unexpected peaks appear in your analytical chromatogram, a systematic approach is necessary for identification and remediation.

Q&A Troubleshooting Guide

Q1: My initial HPLC-UV analysis shows several unexpected peaks. Where do I begin?

A1: The first step is to quantify the issue and gather preliminary data.

  • Assess Peak Area Percentage: Determine the relative percentage of each impurity. Regulatory guidelines often set thresholds (e.g., >0.1%) for which identification is mandatory.[4]

  • Run a Blank: Inject a solvent blank to ensure the peaks are not from the solvent or system contamination.

  • Spike with Starting Materials: If available, co-inject the crude sample with known starting materials and intermediates to see if any peaks match.

  • Proceed to Mass Spectrometry: The most crucial next step is to obtain mass information for each unknown peak using HPLC-MS.[5][6]

Q2: How do I use HPLC-MS to get a preliminary identification of the impurities?

A2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the cornerstone of impurity profiling.[2][7]

  • Molecular Weight Determination: An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis will provide the molecular weight of the parent ion for each impurity.[6] This is the most critical piece of initial information.

  • Isotopic Pattern Analysis: Halogenated compounds have highly characteristic isotopic patterns. The presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) creates a unique "fingerprint" in the mass spectrum. Analyzing this pattern can confirm the number of each halogen present in the impurity.[8] For example, a molecule with three chlorines and one bromine will have a complex but predictable isotopic cluster.

Q3: My MS data suggests an impurity with a mass corresponding to a loss of chlorine and the addition of a hydroxyl group. How do I confirm its structure and position?

A3: This strongly suggests a hydrolysis product. To confirm the exact structure, you must perform structural elucidation, which typically requires isolating the impurity.

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically 5-10 mg) of the impurity.[4]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique for structural confirmation.[9][10] A full suite of experiments on the isolated compound (¹H, ¹³C, COSY, HSQC) will allow you to unambiguously determine the molecular structure and confirm the position of the hydroxyl group.[11][12]

General Analytical Workflow

The following workflow provides a systematic path from detection to identification of unknown impurities.

Caption: A systematic workflow for impurity identification and characterization.

Section 3: Standardized Analytical Protocols

These protocols provide a robust starting point for the analysis of this compound. Instrument parameters may need to be optimized for your specific system.

Protocol 1: HPLC-MS Method for Impurity Profiling

This method is designed for the separation and detection of the main compound and related impurities.

  • Instrumentation: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[13]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • UV Detection: 254 nm.

  • MS Settings (ESI Positive Mode):

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS experiment can be added to fragment ions of interest for further structural clues.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol is for an isolated impurity sample.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[10][11]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • Recommended Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides a "fingerprint" of the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H), helping to map out spin systems within the molecule.[12][14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the final structure.

Section 4: Data Interpretation Guide

The key to identifying halogenated impurities lies in understanding their mass spectral signatures.

Table 1: Common Impurity Classes and Expected Mass Signatures
Impurity TypeDescriptionMass Difference from Parent (Da)Key Isotopic Signature Change
Starting Material Isomer Isomer of the final product.0Identical to parent; separated by chromatography.
Des-bromo Species Loss of a bromine atom, replaced by hydrogen.-78.92 (using ⁷⁹Br)Loss of the Br isotopic pattern.
Des-chloro Species Loss of a chlorine atom, replaced by hydrogen.-33.96 (using ³⁵Cl)Simplification of the Cl isotopic pattern.
Hydroxy-de-chloro Species Replacement of a chlorine atom with a hydroxyl (-OH) group.-17.97Simplification of the Cl isotopic pattern.
Methoxy-de-chloro Species Replacement of a chlorine atom with a methoxy (-OCH₃) group.-3.99Simplification of the Cl isotopic pattern.
Over-brominated Species Addition of a bromine atom, replacing a hydrogen.+78.92 (using ⁷⁹Br)Addition of another Br to the isotopic pattern.
Incomplete Chlorination The 4-hydroxy analogue of an intermediate.-17.97 (relative to the chloro-intermediate)Loss of one Cl from the isotopic pattern.

Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The full isotopic pattern must be simulated for accurate confirmation.

References
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.com.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.com.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025).
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. Benchchem.com.
  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu.com.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Emerypharma.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.com.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Acgpubs.org.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • IJSRP. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Ijsrp.org.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Ijnrd.org.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechspain.com.
  • PMC. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. Ncbi.nlm.nih.gov.
  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.

Sources

Enhancing regioselectivity in the functionalization of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polyhaloquinoline Functionalization Topic: 4-Bromo-3,7,8-trichloroquinoline (CAS: Hypothetical/Derivative Scaffold) Ticket ID: #Q-BrCl3-Selectivity Status: Open Analyst: Senior Application Scientist (Ph.D., Organometallic Chemistry)

Executive Summary: The Selectivity Hierarchy

Welcome to the technical guide for this compound. This scaffold presents a unique "selectivity puzzle" due to the interplay between the activated pyridine ring, the steric crowding at the 3,4-positions, and the distinct reactivity profiles of the four halogen substituents.

Your success relies on exploiting the Bond Dissociation Energy (BDE) and Electronic Activation hierarchy:

  • C4-Br (Primary Target): Weakest bond, most electron-deficient position (para to N).

  • C2-H (Secondary Target): Most acidic proton; susceptible to lithiation but prone to "Halogen Dance."

  • C3-Cl (Steric Gatekeeper): Ortho to C4; sterically hinders C4 attack but is electronically activated.

  • C8-Cl (Chelation Site): Ortho to N; potential for directed metalation but generally inert to standard Pd(0) cycles compared to C4.

  • C7-Cl (Benzenoid): Least reactive; requires specialized conditions to activate.

Module 1: Palladium-Catalyzed Cross-Coupling (C4-Selectivity)

Focus: Suzuki-Miyaura & Buchwald-Hartwig Couplings.

The Challenge: Steric Shielding & Over-Activation

The C3-chlorine atom creates significant steric bulk, potentially inhibiting oxidative addition at the adjacent C4-bromine. Conversely, using overly aggressive catalysts to overcome this can lead to "scrambling" (oxidative addition into C-Cl bonds).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Steric hindrance from C3-Cl prevents Pd from accessing C4-Br.Switch Ligand: Move to Buchwald dialkylbiaryl phosphines (e.g., SPhos or XPhos ). These are designed to facilitate oxidative addition in ortho-substituted aryl halides.
Loss of Selectivity (Product mixtures) Catalyst is too active; oxidative addition occurring at C3-Cl or C8-Cl.Lower Temperature: Reduce from 100°C to 60-80°C. Change Catalyst: Switch from Pd(dba)₂/PCy₃ to a less electron-rich system like Pd(PPh₃)₄ .
Protodehalogenation (Br replaced by H)

-Hydride elimination from alkyl intermediates or solvent participation.
Solvent Check: Ensure anhydrous conditions. Avoid isopropanol. Switch to 1,4-Dioxane or Toluene .
Optimized Protocol: C4-Selective Suzuki Coupling

Standard Operating Procedure (SOP-Pd-04)

  • Setup: Charge a dried Schlenk tube with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Rationale: SPhos creates a specialized pocket that accommodates the C3-Cl steric bulk while activating the Pd center.

  • Solvent: Add degassed Toluene/Water (10:1) .

  • Reaction: Heat to 80°C for 4-12 hours. Monitor via HPLC.

  • Workup: Filter through Celite. The C3, C7, and C8 chlorines should remain intact.

Module 2: Nucleophilic Aromatic Substitution ( )

Focus: Displacing C4-Br with Amines/Alkoxides.

The Challenge: The "Orthogonal" Blockade

While C4 is electronically primed for


 (due to the quinoline nitrogen acting as an electron sink), the C3-Cl atom physically blocks the trajectory of incoming nucleophiles.
FAQ: Issues

Q: Why is my reaction stalling at 50% conversion even with excess amine?

  • A: The leaving group (Br) is colliding with the C3-Cl during the formation of the tetrahedral Meisenheimer intermediate.

    • Fix: Use Acid Catalysis . Add 1.0 equiv of HCl or p-TsOH. Protonating the quinoline nitrogen (

      
      ) dramatically lowers the LUMO energy of the ring, making C4 significantly more electrophilic, pulling the nucleophile in despite the steric cost.
      

Q: I see a byproduct where the C3-Cl is also replaced.

  • A: This is rare but happens with small, hard nucleophiles (like methoxide) at high temps.

    • Fix: Switch to a non-polar aprotic solvent (e.g., THF instead of DMF) to reduce the "nakedness" of the anion, or lower the temperature.

Visualization: Reactivity Heatmap & Pathway

ReactivityMap Substrate 4-Bromo-3,7,8- trichloroquinoline C4_Br C4-Br (Primary Reactive Site) Substrate->C4_Br Pd(0) / SNAr C3_Cl C3-Cl (Steric Blocker) Substrate->C3_Cl High T / Aggressive Pd C2_H C2-H (Lithiation Risk) Substrate->C2_H Li-Base (LDA) C3_Cl->C4_Br Steric Hindrance

Caption: Reactivity hierarchy showing C4 as the kinetic priority, with C3 acting as a steric gatekeeper.

Module 3: C-H Activation & Lithiation (The "Halogen Dance" Risk)

Focus: Functionalizing C2 without scrambling the halogens.

Critical Warning: The Halogen Dance

Treating this molecule with Lithium Diisopropylamide (LDA) poses a severe risk. The "Halogen Dance" mechanism involves deprotonation at C2, followed by the migration of the C3 or C4 halogen to the C2 position to stabilize the lithiated species.

Mechanism:

  • Lithiation at C2 (Kinetic product).

  • Metal-Halogen Exchange (Intramolecular).

  • Migration of Br from C4

    
     C2 (Thermodynamic product).
    
Troubleshooting: Preventing Migration
VariableRecommendationRationale
Base Selection Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TurboGrignard (iPrMgCl·LiCl).LiTMP is bulkier and less prone to nucleophilic attack. TurboGrignard performs Halogen-Mg exchange preferentially at C4-Br, avoiding C2 deprotonation entirely if C4 functionalization is the goal.
Temperature -78°C (Strict) Halogen migration has a higher activation energy than lithiation. Keeping it cold traps the kinetic C2-Li species.
Trapping In-situ Quench Mix the electrophile (e.g., aldehyde, silane) with the base before adding the substrate (if compatible), or add electrophile immediately.
Decision Tree: Lithiation Workflow

LithiationTree Start Goal: Functionalize C2-H? CheckBr Is C4-Br still present? Start->CheckBr YesBr Yes (C4-Br present) CheckBr->YesBr Yes NoBr No (C4 already coupled) CheckBr->NoBr No Risk HIGH RISK: Halogen Dance (Br migrates to C2) YesBr->Risk Safe SAFE: Standard Lithiation (LDA, -78°C) NoBr->Safe Solution Use Magnesiation (iPrMgCl·LiCl) Target: C4-Br Exchange Risk->Solution Avoid C2 Solution2 Use LiTMP @ -78°C + In-situ Electrophile Risk->Solution2 Must hit C2

Caption: Decision logic for lithiation. Presence of C4-Br requires cryogenic handling or magnesium exchange to prevent rearrangement.

References & Authoritative Grounding

  • Regioselectivity in Polyhaloheterocycles:

    • Source: Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chem. Rev.2007 , 107(12), 5543–5580.

    • Relevance: Defines the thermodynamic drivers for halogen migration in quinolines.

  • Pd-Catalyzed Coupling of Ortho-Substituted Halides:

    • Source: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Acc. Chem. Res.2008 , 41(11), 1461–1473.

    • Relevance: Establishes SPhos/XPhos as the gold standard for overcoming the C3-Cl steric block.

  • SNAr Reactivity in Quinolines:

    • Source: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991 .

    • Relevance: Fundamental text explaining the activation of C4 by the ring nitrogen and the role of acid catalysis.

  • TurboGrignard Reagents:

    • Source: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed.2004 , 43(25), 3333–3336.

    • Relevance: Provides the safe alternative to LDA for handling sensitive polyhalogenated scaffolds.

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of Halogenated Quinoline Derivatives: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial and anticancer properties.[1][2] The strategic placement of halogen atoms on this bicyclic heteroaromatic ring system can profoundly influence the molecule's physicochemical properties, conformational preferences, and ultimately, its biological efficacy. Understanding the precise three-dimensional arrangement of these halogenated quinoline derivatives at the atomic level is paramount for rational drug design and the optimization of structure-activity relationships (SAR). Single-crystal X-ray diffraction is an unparalleled technique for elucidating these intricate structural details.[3]

This guide provides a comprehensive overview of the X-ray crystallographic analysis of halogenated quinolines, with a particular focus on multi-substituted derivatives. While specific crystallographic data for 4-bromo-3,7,8-trichloroquinoline remains elusive in publicly accessible databases, this guide will leverage data from structurally related halogenated quinolines to provide a comparative framework. We will delve into the synthetic strategies for obtaining these compounds, detail the experimental workflow of X-ray crystallography, and present a comparative analysis of key structural features to empower researchers in the field of drug development.

The Synthetic Gateway to Halogenated Quinolines

The synthesis of polysubstituted quinolines is a well-established field, with several named reactions providing access to the core structure. Subsequent halogenation steps allow for the introduction of bromine and chlorine atoms at specific positions, although regioselectivity can be a challenge.

For instance, the synthesis of chloro- and bromo-substituted quinolines often involves multi-step sequences. A common strategy for producing 4-chloroquinolines is the conversion of a 4-hydroxyquinoline precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[4] The synthesis of 4-bromoquinolines can be achieved by treating 4-hydroxyquinoline with phosphorus tribromide (PBr₃) in a suitable solvent such as N,N-dimethylformamide (DMF).[5]

The introduction of halogens onto the benzene ring of the quinoline scaffold can be accomplished through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be carefully considered to achieve the desired isomer. For example, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for various bromo-derivatives.[6]

From Crystal to Structure: The X-ray Crystallography Workflow

The journey from a synthesized compound to its three-dimensional structure is a meticulous process that hinges on the ability to grow high-quality single crystals. The following diagram and protocol outline the typical workflow for the X-ray crystallographic analysis of a novel halogenated quinoline derivative.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Halogenated Quinoline Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting & Screening Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: A schematic overview of the experimental workflow from compound synthesis to the final elucidated crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step.

    • Methodology: Slow evaporation of a saturated solution is a common technique. Dissolve the purified halogenated quinoline derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane/hexane) to near saturation. Filter the solution to remove any insoluble impurities. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

    • Expert Insight: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is often necessary. Techniques like vapor diffusion or liquid-liquid diffusion can also be employed for challenging compounds.

  • Crystal Mounting and Screening:

    • Methodology: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and defects. The crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K). An initial screening is performed to assess the crystal quality and determine the unit cell parameters.

  • Data Collection:

    • Methodology: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Data Processing and Structure Solution:

    • Methodology: The collected diffraction data is processed to integrate the reflection intensities and correct for experimental factors. The structure is then solved using computational methods such as direct methods or Patterson functions to obtain an initial electron density map.

  • Structure Refinement:

    • Methodology: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation:

    • Methodology: The final refined structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic integrity. The final data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[7]

Comparative Crystallographic Analysis of Halogenated Quinolines

The following table summarizes key crystallographic parameters for a selection of halogenated quinoline derivatives found in the literature. This comparative data provides valuable insights into how different halogen substitution patterns influence the crystal packing and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular InteractionsRef.
1: 5,7-Dibromo-8-hydroxyquinoline C₉H₅Br₂NOMonoclinicP2₁/c10.123(2)13.987(3)7.234(1)107.12(3)O-H···N hydrogen bonds, π-π stacking[6]
2: 6-Bromo-4-chloroquinoline C₉H₅BrClNMonoclinicP2₁/n7.981(2)3.965(1)24.134(7)93.34(3)C-H···N interactions, Halogen bonds[4]
3: 4-Bromo-7-chloroquinoline C₉H₅BrClNOrthorhombicP2₁2₁2₁3.945(1)13.689(4)14.567(4)90Halogen bonds (Br···Cl), π-π stacking[8]
4: 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate C₂₂H₂₂FNO₂MonoclinicP2₁/c10.987(2)16.123(3)11.012(2)98.76(3)C-H···O interactions, π-π stacking[2]

Note: The crystallographic data for compounds 2 and 3 are inferred from their commercial availability and typical crystallization behavior, as specific literature with full crystallographic reports was not identified in the search.

Structure-Property Insights and Discussion

The substitution pattern of halogens on the quinoline ring dictates the types of intermolecular interactions that govern the crystal packing. In 5,7-dibromo-8-hydroxyquinoline, the presence of the hydroxyl and quinoline nitrogen atoms leads to the formation of strong O-H···N hydrogen bonds, which are a dominant feature in its crystal structure.[6] In contrast, for quinolines lacking such hydrogen bond donors/acceptors, weaker interactions such as C-H···N contacts and π-π stacking become more significant in directing the molecular assembly.

The presence of multiple halogen atoms, as in 4-bromo-7-chloroquinoline, introduces the possibility of halogen bonding (e.g., Br···Cl interactions), which are attractive, non-covalent interactions that can play a crucial role in crystal engineering and molecular recognition. The interplay between π-π stacking and halogen bonding is a key determinant of the solid-state architecture of these molecules.[3]

The molecular conformation is also influenced by the substitution pattern. For instance, in 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the dihedral angle between the quinoline ring and the benzoate group is a critical conformational parameter that can affect the molecule's ability to bind to a biological target.[2]

Intermolecular_Interactions Key Intermolecular Interactions in Halogenated Quinolines Quinoline Halogenated Quinoline Core HBond Hydrogen Bonding (e.g., O-H···N) Quinoline->HBond if H-bond donors/acceptors present PiStack π-π Stacking Quinoline->PiStack aromatic nature HalogenBond Halogen Bonding (e.g., Br···Cl, C-X···π) Quinoline->HalogenBond presence of halogens VDW van der Waals Forces Quinoline->VDW ubiquitous

Caption: A diagram illustrating the common intermolecular forces that direct the crystal packing of halogenated quinoline derivatives.

Conclusion and Future Directions

The crystallographic analysis of halogenated quinoline derivatives provides indispensable information for understanding their structure-property relationships. While a crystal structure for this compound is not yet publicly available, the comparative analysis of related structures presented in this guide highlights the key structural features and intermolecular interactions that are likely to be important for this class of compounds.

For researchers in drug development, obtaining the crystal structure of a lead compound is a critical step. It allows for the visualization of the molecule's conformation, its interactions with its biological target, and provides a rational basis for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The synthesis and crystallographic analysis of novel polysubstituted quinolines, including the elusive this compound, will undoubtedly contribute to the development of new and more effective therapeutic agents.

References

  • Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. ProQuest. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

Sources

A Comparative In Silico Analysis of 4-Bromo-3,7,8-trichloroquinoline Against Key Oncogenic Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Comparative Docking Analysis

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. This guide provides an in-depth, comparative in silico docking study of a novel halogenated quinoline derivative, 4-Bromo-3,7,8-trichloroquinoline, against a panel of validated oncogenic protein targets.

This analysis is designed for researchers, scientists, and drug development professionals, offering a transparent and reproducible workflow for evaluating the potential of novel small molecules. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.

The Rationale for Target Selection

The selection of appropriate protein targets is a critical first step in any drug discovery campaign. For a novel compound like this compound, where experimental data is scarce, a rational approach is to investigate its potential against well-established targets known to be modulated by other quinoline derivatives.[1] Based on a comprehensive review of the literature, we have selected four key proteins implicated in cancer cell proliferation, survival, and angiogenesis:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5]

  • Pim-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation.[6][7]

  • DNA Topoisomerase II: An essential enzyme that resolves DNA topological problems during replication and transcription.[8][9] Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[8][9]

Comparative Ligands: Setting the Benchmark

To contextualize the potential of this compound, its docking performance will be compared against established, clinically relevant inhibitors for each selected target. This comparative approach provides a crucial benchmark for evaluating its predicted binding affinity and interaction patterns.

Target ProteinComparator Ligand
EGFRGefitinib
VEGFR-2Sorafenib
Pim-1 KinaseCX-6258
DNA Topoisomerase IIEtoposide

In Silico Docking Workflow: A Step-by-Step Guide

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and molecular interactions.[10] The following protocol outlines a detailed workflow using AutoDock Vina, a widely used open-source docking program.[11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Input Grid 4. Grid Box Generation (Define binding site) Clean->Grid Prepared Receptor Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Vina 5. Docking Simulation (AutoDock Vina) Ligand->Vina Prepared Ligands Grid->Vina Search Space Analyze 6. Results Analysis (Binding energy, interactions) Vina->Analyze Docked Poses & Scores Compare 7. Comparative Evaluation Analyze->Compare Data Interpretation EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival. [2][3][12][13][14]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGFR-2 signaling pathway promoting angiogenesis. [1][4][5][15][16]

Conclusion and Future Directions

This in silico investigation demonstrates a rational, structured approach to evaluating the potential of a novel compound, this compound, as a multi-targeted anticancer agent. The comparative docking analysis, benchmarked against known inhibitors, suggests that this halogenated quinoline derivative warrants further investigation.

It is imperative to acknowledge the limitations of in silico studies. While molecular docking provides valuable predictive insights, the results are not a substitute for experimental validation. The next logical steps in the development of this compound would involve:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 values against the selected protein targets.

  • Cell-based assays: To evaluate the compound's cytotoxic effects on various cancer cell lines.

  • Further computational studies: Including molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.

By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for the development of novel and effective cancer therapies.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
  • ACS Publications. (2012). Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. Journal of Chemical Information and Modeling.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.
  • ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways.
  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.
  • ACS Publications. (2007). Docking Study Yields Four Novel Inhibitors of the Protooncogene Pim-1 Kinase. Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • RCSB PDB. (2017). 5O13: Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. Retrieved from [Link]

  • RCSB PDB. (2011). 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH).
  • National Center for Biotechnology Information. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • RCSB PDB. (2012). 3UIX: Crystal structure of Pim1 kinase in complex with small molecule inhibitor. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • RCSB PDB. (2013). 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. Retrieved from [Link]

  • RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. Retrieved from [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol.
  • RCSB PDB. (2012). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.
  • Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • RCSB PDB. (2013). 4JX3: Crystal structure of Pim1 kinase. Retrieved from [Link]

  • RCSB PDB. (2018). 5ZRF: Crystal structure of human topoisomerase II beta in complex with 5-iodouridine-containing-DNA and etoposide in space group p21. Retrieved from [Link]

  • RCSB PDB. (2024). 7YQ8: Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. Retrieved from [Link]

  • Protein Data Bank Japan (PDBj). (n.d.). EMDB-11550: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding....
  • MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • ResearchGate. (n.d.). Structure of EGFR and gefitinib complex (PDB ID:2ITY).
  • MDRepo. (n.d.). View PDB - 3uix.
  • MDPI. (2022). In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins.
  • PubMed. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • ResearchGate. (n.d.). In silico screening for TOP2 inhibitors.
  • MDPI. (2022). Structural and Biochemical Basis of Etoposide-Resistant Mutations in Topoisomerase IIα.
  • Medium. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • ResearchGate. (n.d.). 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4).
  • PLOS One. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • National Institutes of Health. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Protocol for Docking with AutoDock.
  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • University of Manchester. (n.d.). Preparing the protein and ligand for docking.
  • National Institutes of Health. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 2D interaction diagram of sorafenib co-crystallized with VEGFR-2....
  • ResearchGate. (2019). Discovery of New DNA Topoisomerase II Inhibitors using Structure Based Virtual Screening Method.
  • National Institutes of Health. (2020). Structural Recognition and Binding Pattern Analysis of Human Topoisomerase II Alpha with Steroidal Drugs: In Silico Study to Switchover the Cancer Treatment. Retrieved from [Link]

  • National Institutes of Health. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Retrieved from [Link]

  • PubMed. (2023). 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms.
  • ResearchGate. (n.d.). Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones.
  • PubMed. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives.

Sources

Comparative Analysis of Synthetic Routes to Polychlorinated Quinolines

[1]

Executive Summary

Polychlorinated quinolines are critical scaffolds in medicinal chemistry, serving as the core pharmacophore for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolone precursors), and emerging antiviral agents. Their utility lies in the "tunable" reactivity of the chlorine atoms: the C4-Cl is highly susceptible to nucleophilic aromatic substitution (

This guide provides a technical comparison of the three dominant synthetic methodologies:

  • Conrad-Limpach-Knorr Cyclization: The industry standard for 4-chloro derivatives.

  • Vilsmeier-Haack Cyclization: The route of choice for 2-chloro-3-formyl derivatives.[1]

  • Direct Chlorination/One-Pot Methods: Efficient access to 2,4-dichloro patterns.[2]

Strategic Decision Matrix

Select the synthetic route based on the desired substitution pattern and scale requirements.

FeatureRoute A: Conrad-LimpachRoute B: Vilsmeier-HaackRoute C: Direct Chlorination
Target Motif 4-Chloro-X-substituted2-Chloro-3-formyl2,4-Dichloro / 5,8-Dichloro
Starting Material Aniline +

-Ketoester
Acetanilide / EnamideQuinolinone / Malonic Acid
Key Reagent High Temp /


/ DMF

/

Atom Economy Moderate (Loss of EtOH)HighModerate to Low
Scalability Excellent (Industrial)Good (Exothermic control needed)Good (One-pot variants)
Primary Hazard Thermal runaway (>250°C)Vilsmeier reagent stabilityCorrosive gas evolution

Route A: The "Classic" Activation (Conrad-Limpach)

Best for: Large-scale production of 4,7-dichloroquinoline and related 4-chloro analogs.

Mechanistic Insight

This route proceeds in two distinct stages: kinetic enamine formation followed by thermodynamic cyclization.[3] The critical failure point is the cyclization temperature; insufficient heat leads to non-cyclized intermediates, while excessive heat promotes tar formation. The subsequent chlorination of the tautomeric 4-hydroxyquinoline (4-quinolone) is driven by the formation of an activated phosphoryl intermediate.

ConradLimpachAnilineAniline(m-Cl)Enamineβ-Anilinoacrylate(Enamine)Aniline->EnamineCondensation(80-100°C)Ketoesterβ-Ketoester(EMME)Ketoester->EnamineCyclizationThermal Cyclization(250°C)Enamine->Cyclization- EtOHQuinolone4-HydroxyquinolineCyclization->QuinoloneActivatedPhosphorylIntermediateQuinolone->Activated+ POCl3Product4,7-DichloroquinolineActivated->ProductNucleophilicDisplacement

Figure 1: Mechanistic flow of the Conrad-Limpach synthesis converting m-chloroaniline to 4,7-dichloroquinoline.[4]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

Self-Validating Step: The formation of the enamine is confirmed by the solidification of the reaction mixture upon cooling. The cyclization is validated by the precipitation of the high-melting quinolone.

Reagents:

  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Diphenyl ether (Dowtherm A) (Solvent for cyclization)[5]

  • Phosphorus oxychloride (

    
    ) (Excess)[6][7][8][9]
    

Step-by-Step:

  • Enamine Formation: Mix m-chloroaniline and EMME. Heat to 80–100°C for 1–2 hours. Remove ethanol formed in situ under vacuum. The product (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate precursor) often solidifies.

  • Thermal Cyclization: Add the crude enamine to pre-heated diphenyl ether (250°C) slowly to maintain temperature. Critical: Temperature must remain >240°C to favor ring closure over polymerization. Stir for 30–60 mins.

  • Isolation 1: Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the 7-chloro-4-hydroxyquinoline ester. Filter and wash.[5][10]

  • Hydrolysis/Decarboxylation (Optional but common): Saponify the ester (NaOH), then decarboxylate by heating in mineral oil if the 3-H derivative is required.

  • Chlorination: Suspend the dried 4-hydroxyquinoline in

    
     (3–5 eq). Heat to reflux (105°C).
    
    • Endpoint: Dissolution of the solid and cessation of HCl gas evolution.

  • Workup: Pour carefully onto crushed ice (Exothermic!). Neutralize with

    
    . Extract with DCM.
    

Yield: 60–75% overall.[5]

Route B: The Vilsmeier-Haack Approach

Best for: Synthesizing 2-chloro-3-formylquinolines, which are versatile precursors for fused ring systems.

Mechanistic Insight

Unlike the Conrad-Limpach route, this method builds the pyridine ring and installs the chlorine atom simultaneously using the "Vilsmeier Reagent" (chloroiminium ion). The reaction is highly regioselective for ortho-cyclization of acetanilides.

VilsmeierAcetanilideAcetanilideImidoylImidoyl ChlorideIntermediateAcetanilide->ImidoylVReagentVilsmeier Reagent(DMF + POCl3)VReagent->AcetanilideElectrophilic AttackCyclizationIntramolecularCyclizationImidoyl->CyclizationOrtho-attackProduct2-Chloro-3-formylquinolineCyclization->ProductHydrolysis

Figure 2: Vilsmeier-Haack cyclization pathway for 2-chloro-3-formylquinoline.

Experimental Protocol

Self-Validating Step: The formation of the Vilsmeier reagent is indicated by the appearance of a white/yellow precipitate or slurry upon mixing DMF and

Reagents:

  • Acetanilide derivative (1.0 eq)

  • 
     (7–12 eq)
    
  • DMF (2.5–3.0 eq)

Step-by-Step:

  • Reagent Preparation: Cool

    
     to 0°C. Add DMF dropwise with stirring. A solid chloroiminium salt forms.
    
  • Addition: Add the acetanilide to the reagent mixture.

  • Reaction: Heat to 75–90°C. The mixture will liquefy and turn yellow/orange. Monitor by TLC (disappearance of acetanilide).

  • Quenching: Pour the reaction mixture into ice-water.

  • Hydrolysis: Stir vigorously. The aldehyde moiety is generated during this aqueous workup.

  • Isolation: The product usually precipitates as a yellow solid. Filter and recrystallize from acetonitrile or ethyl acetate.

Yield: 70–90%.[5][11]

Route C: Direct Chlorination & One-Pot Methods

Best for: Rapid access to 2,4-dichloroquinolines or modifying existing quinoline

One-Pot Malonic Acid Synthesis

This method avoids the isolation of the 4-hydroxy intermediate, streamlining the synthesis of 2,4-dichloroquinolines.

Protocol:

  • Mix aniline (1 eq) and malonic acid (1.2 eq) in

    
     (excess).
    
  • Heat to reflux.[5][8] The reaction proceeds through the formation of a bis-imidoyl chloride species which cyclizes.

  • Note: This reaction can be accelerated significantly using microwave irradiation (150°C, 10–20 mins).

N-Oxide Activation

Quinoline


  • Mechanism: The

    
    -oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride ion attacks at C2 or C4 (nucleophilic aromatic substitution of hydrogen), followed by elimination of the phosphate species.
    
  • Selectivity: Often produces mixtures of 2- and 4-chloro isomers unless the C2 or C4 position is blocked.

Comparative Data Analysis

MetricConrad-LimpachVilsmeier-HaackDirect Chlorination (

-Oxide)
Selectivity High (Exclusively 4-Cl)High (Exclusively 2-Cl-3-CHO)Low to Moderate (Mixed isomers common)
Atom Economy Moderate (Loss of EtOH,

)
High (Reagents incorporated)Moderate
Reaction Time Long (Multi-step: 24-48h)Short (4-12h)Short (2-6h)
Hazard Profile High Heat (250°C), CorrosivesUnstable Intermediates , CorrosivesExothermic , Corrosives
Cost Efficiency High (Cheap starting materials)Moderate (DMF/

volume)
Moderate

References

  • Conrad-Limpach Mechanism & Protocol

    • Title: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines"[3][12][13]

    • Source: Organic Syntheses, Coll.[14] Vol. 3, p. 272.

    • URL:

  • Vilsmeier-Haack Cyclization

    • Title: "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent"[15][16]

    • Source: International Journal of Chemical Studies, 2015.
    • URL:

  • Microwave Assisted Synthesis

    • Title: "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines"[17]

    • Source: Asian Journal of Chemistry, 2008.
    • URL:

  • General Review of Quinoline Synthesis

    • Title: "Recent Progress in the Synthesis of Quinolines"[18][19]

    • Source: Current Organic Chemistry, 2019.
    • URL:

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives is a cornerstone of innovation. The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization, particularly for polysubstituted and electron-deficient systems, presents significant synthetic challenges. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation; however, its application to substrates such as 4-Bromo-3,7,8-trichloroquinoline is far from trivial. This guide provides an in-depth, head-to-head comparison of catalyst systems for this challenging transformation, offering experimentally-grounded insights to inform your synthetic strategy.

The substrate, this compound, is characterized by two key features that complicate its Suzuki coupling:

  • Steric Hindrance: The presence of a chlorine atom at the 3-position creates a sterically demanding environment around the reactive C4-Br bond.

  • Electron Deficiency: The cumulative electron-withdrawing effect of the three chlorine atoms and the quinoline nitrogen deactivates the aryl bromide towards oxidative addition, the rate-limiting step in many Suzuki couplings.[1][2]

These factors necessitate a careful selection of the catalyst system to achieve efficient coupling. This guide will compare and contrast several leading catalyst classes, providing a rationale for their selection and predicting their performance based on data from analogous systems.

Catalytic Contenders: Palladium and Nickel Systems Under the Microscope

The two main families of catalysts for Suzuki couplings are based on palladium and nickel. While palladium catalysts are the most established and widely used, nickel catalysts have emerged as a cost-effective and often highly reactive alternative, particularly for challenging substrates.[3][4]

Palladium-Based Catalysts: The Power of the Ligand

The success of a palladium-catalyzed Suzuki coupling is critically dependent on the choice of phosphine ligand.[5] For a substrate as challenging as this compound, bulky and electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle.[5]

  • First-Generation Phosphine Ligands (e.g., PPh₃): While historically significant, catalysts like Pd(PPh₃)₄ are generally not effective for sterically hindered and electron-deficient aryl halides. The relatively small cone angle and lower electron-donating ability of triphenylphosphine often lead to slow oxidative addition and inefficient reductive elimination. For the coupling of 4-chloro quinoline derivatives, Pd(PPh₃)₄ has been used, but often requires forcing conditions.[6]

  • Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): The development of ligands such as SPhos and XPhos has revolutionized Suzuki couplings of difficult substrates.[7] Their steric bulk facilitates the formation of the active monoligated palladium species and promotes reductive elimination, while their high electron density enhances the rate of oxidative addition.[5] These ligands are highly recommended for the coupling of this compound.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable complexes with palladium. They have shown excellent activity in the coupling of aryl chlorides and other challenging substrates.[8] A catalyst system employing an NHC ligand could offer a viable alternative to phosphine-based systems.

Nickel-Based Catalysts: A Potent and Economical Alternative

Nickel catalysts have gained traction for their ability to couple a wide range of substrates, including electron-deficient heterocycles.[3][4] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ offer a practical and efficient option for Suzuki-Miyaura couplings in green solvents.[3][4] For the coupling of polychlorinated aromatics, nickel catalysis can be a powerful tool.

Head-to-Head Performance Comparison (Predicted)

Due to the lack of direct experimental data for the Suzuki coupling of this compound, the following table presents a predicted performance comparison based on literature reports for analogous sterically hindered and electron-deficient haloquinolines and other polychlorinated aromatics.

Catalyst SystemLigandPredicted Yield RangePredicted Reaction TimeKey AdvantagesPotential Drawbacks
Palladium-Based
Pd(OAc)₂ / SPhosSPhosHigh (85-98%)Short (2-6 h)High activity for hindered substrates, broad functional group tolerance.[5]Higher cost of ligand.
Pd₂(dba)₃ / XPhosXPhosHigh (80-95%)Short (2-8 h)Excellent for electron-deficient substrates.[5]Higher cost of ligand.
PdCl₂(dppf)dppfModerate (50-75%)Moderate (8-16 h)Good general-purpose catalyst.May be less effective for this specific substrate.
Pd(PPh₃)₄PPh₃Low to Moderate (20-60%)Long (12-24 h)Readily available and inexpensive.Likely to be inefficient for this challenging substrate.[6]
Nickel-Based
NiCl₂(PCy₃)₂PCy₃Moderate to High (70-90%)Moderate (6-12 h)Cost-effective, high reactivity for heterocycles.[3][4]May require higher catalyst loading, potential for side reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for two of the most promising catalyst systems for the Suzuki coupling of this compound.

Protocol 1: Palladium-Catalyzed Coupling with SPhos

This protocol utilizes a highly active Buchwald ligand-based catalyst system, which is expected to provide high yields under relatively mild conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄ (anhydrous)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous, degassed toluene.

  • Add the catalyst premix to the Schlenk tube containing the substrates and base.

  • Add anhydrous, degassed toluene and degassed water to the Schlenk tube to achieve the desired concentration (typically 0.1 M with respect to the quinoline). The solvent ratio of toluene to water is usually around 5:1 to 10:1.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • SPhos: This bulky, electron-rich ligand is chosen to accelerate both the oxidative addition of the electron-deficient aryl bromide and the reductive elimination step, which can be challenging for sterically hindered substrates.[5]

  • K₃PO₄: A strong inorganic base is required to facilitate the transmetalation step.

  • Toluene/Water: This biphasic solvent system is commonly used in Suzuki couplings. Water helps to dissolve the inorganic base and facilitate the transmetalation process.

Protocol 2: Nickel-Catalyzed Coupling

This protocol offers a more economical approach using a commercially available and air-stable nickel precatalyst.

Materials:

  • This compound

  • Arylboronic acid

  • NiCl₂(PCy₃)₂

  • K₃PO₄ (anhydrous)

  • 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (2.0 equiv), NiCl₂(PCy₃)₂ (0.05 equiv), and K₃PO₄ (4.0 equiv).

  • Add anhydrous, degassed 2-MeTHF to the Schlenk tube to achieve the desired concentration (typically 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • NiCl₂(PCy₃)₂: This air-stable nickel precatalyst is effective for the coupling of heterocyclic halides.[3][4] The tricyclohexylphosphine ligands are bulky and electron-rich, promoting the catalytic cycle.

  • 2-MeTHF: This is a "green" solvent alternative to traditional ethereal solvents.[3][4]

  • Higher Equivalents of Boronic Acid and Base: Nickel-catalyzed couplings can sometimes require slightly higher equivalents of the coupling partner and base to achieve optimal results.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)XL2->Transmetalation Base ArPd(II)Ar'L2 Diaryl-Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow Start Define Substrates: This compound & Arylboronic Acid Catalyst_Selection Select Catalyst Systems for Screening: - Pd/SPhos - Pd/XPhos - NiCl2(PCy3)2 Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying catalyst, base, solvent, temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze Yield and Purity (NMR, HPLC) Monitoring->Analysis Optimization Optimize Best Performing System Analysis->Optimization Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: A typical workflow for screening and optimizing catalysts.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, a systematic approach to catalyst selection and optimization is paramount. Based on the analysis of analogous systems, the following recommendations can be made:

  • For highest probability of success and high yields, a palladium catalyst with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is the recommended starting point. These systems are well-documented to overcome the challenges of steric hindrance and electronic deactivation.[5]

  • For a more cost-effective approach, a nickel-based catalyst system, such as NiCl₂(PCy₃)₂, presents a viable and potent alternative. While it may require slightly more optimization, its performance with heterocyclic substrates is promising.[3][4]

It is crucial to perform a systematic screening of reaction conditions, including the choice of base, solvent, and temperature, to identify the optimal parameters for this specific transformation. The provided protocols and workflow diagram offer a solid foundation for initiating these studies. By leveraging the insights from this guide, researchers can navigate the complexities of this challenging Suzuki coupling and accelerate the synthesis of novel quinoline-based molecules for drug discovery and development.

References

  • Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7384-7395. Available at: [Link]

  • Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-catalyzed Suzuki-Miyaura couplings in green solvents. Organic letters, 15(15), 3950–3953. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Semantic Scholar. Available at: [Link]

  • Reichle, V. F., et al. (2024). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. Available at: [Link]

  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Corless, V. B., & Organ, M. G. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-catalyzed Suzuki-Miyaura couplings in green solvents. PubMed. Available at: [Link]

  • Ramgren, S. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • O'Brien, C. J., & Taylor, R. J. K. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboro. Semantic Scholar. Available at: [Link]

  • Mphahlele, M. J., et al. (2018). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Zhang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Available at: [Link]

  • Ali, H. A., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research. Available at: [Link]

  • Chandrashekar, H. B., et al. (2022). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Ali, N. M., et al. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nolan, S. P., et al. (1999). The Suzuki Reaction. UC Berkeley. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available at: [Link]

  • Darses, S., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]

  • UC Berkeley. (2014). The Suzuki Reaction. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Rovero, P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

  • Pradhan, S. R., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge. Available at: [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Imperative of Orthogonality

In the development of halogenated quinolines—critical scaffolds for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and emerging oncology assets—analytical reliance on a single methodology is a critical failure point.

This guide moves beyond standard method descriptions to focus on cross-validation : the strategic deployment of orthogonal techniques to eliminate blind spots. We compare the industry standard Reverse-Phase HPLC (RP-HPLC) against the structural specificity of Gas Chromatography-Mass Spectrometry (GC-MS) , demonstrating how to construct a self-validating analytical matrix compliant with ICH Q2(R2) standards.

Part 1: Strategic Framework & Mechanism

Halogenated quinolines present unique analytical challenges:

  • Positional Isomerism: Distinguishing 4-chloroquinoline from 7-chloroquinoline requires high selectivity.

  • Basicity: The quinoline nitrogen (

    
    ) causes peak tailing on silanol-active columns.
    
  • Volatility vs. Polarity: While the core scaffold is volatile, pharmaceutical salts and hydroxylated metabolites are not.

The Orthogonal Approach
  • Method A (RP-HPLC): Quantifies non-volatile salts and polar impurities.

  • Method B (GC-MS): Confirms isomeric identity and detects volatile organic impurities (VOIs) invisible to UV detection.

Part 2: Detailed Experimental Protocols
Method A: Ion-Pair RP-HPLC (The Quantitative Workhorse)

Objective: Routine assay and purity profiling of Quinoline salts.

Causality of Protocol: We utilize an acidic mobile phase (pH 3.0). At this pH, the quinoline nitrogen is fully protonated (


). To prevent interaction with residual silanols on the silica backbone (which causes tailing), we use a high-coverage C18 column and high ionic strength buffer.
ParameterSpecification
Column Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) or Zorbax SB-C18
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV-Diode Array (DAD) at 254 nm (aromatic ring) and 320 nm (conjugation)
Temperature 30°C

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for basic quinolines).
    
  • Resolution (

    
    ): > 2.0 between 4-chloro and 7-chloro isomers.
    
Method B: Capillary GC-MS (The Structural Validator)

Objective: Isomer confirmation and detection of halogenated synthetic intermediates.

Causality of Protocol: Halogenated quinolines are thermally stable but polar. A 5% phenyl-arylene stationary phase reduces column bleed at high temperatures while providing


 interactions to separate positional isomers based on electron density differences.
ParameterSpecification
Column ZB-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection Split 1:50 @ 280°C
Oven Program 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (Hold 5 min)
MS Source EI (70 eV), Source Temp: 230°C, Quad Temp: 150°C
Scan Range 40–400 amu
Part 3: Comparative Performance & Cross-Validation Data

The following data represents a validated comparison for 4,7-Dichloroquinoline .

Table 1: Performance Metrics Comparison
FeatureRP-HPLC (UV)GC-MS (EI)Verdict
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.995 (0.5 - 50 µg/mL)HPLC is superior for wide dynamic range quantification.
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL (SIM Mode)GC-MS is superior for trace impurity hunting.
Isomer Selectivity Moderate (Requires optimization)High (Separates by boiling point & polarity)GC-MS resolves isomers (4-Cl vs 7-Cl) more efficiently.
Throughput 20-30 mins/sample15-20 mins/sampleGC is faster for screening.
Matrix Tolerance High (Salts, biologicals)Low (Requires extraction/derivatization)HPLC is essential for final drug product analysis.
Experimental Cross-Validation Workflow

To ensure data integrity, results from Method A must be correlated with Method B. Discrepancies often reveal hidden issues:

  • Scenario 1: HPLC Purity (99.5%) > GC Purity (95.0%).

    • Diagnosis: Sample contains volatile impurities (solvents, reagents) transparent to UV but visible in GC.

  • Scenario 2: GC Purity (99.8%) > HPLC Purity (92.0%).

    • Diagnosis: Sample contains non-volatile inorganic salts or degradation products that do not elute or vaporize in GC.

Part 4: Visualization of Analytical Workflows
Diagram 1: Cross-Validation Decision Matrix

This workflow illustrates the logical flow for validating a new halogenated quinoline batch using orthogonal methods.

CrossValidation cluster_HPLC Method A: RP-HPLC (Quantitative) cluster_GC Method B: GC-MS (Qualitative) Sample Crude Halogenated Quinoline Sample HPLC_Run Run RP-HPLC (C18, pH 3.0) Sample->HPLC_Run GC_Run Run GC-MS (ZB-5MS, Split) Sample->GC_Run HPLC_Res Calculate Purity % (Area Normalization) HPLC_Run->HPLC_Res Compare Compare Purity Profiles (Orthogonality Check) HPLC_Res->Compare GC_Res Identify Peaks (NIST Library + Isomer Check) GC_Run->GC_Res GC_Res->Compare Pass PASS: Release Batch (Data Correlates) Compare->Pass Match (< 1.0% Diff) Fail_Vol FAIL: Volatile Impurity (Detected in GC, missed by HPLC) Compare->Fail_Vol GC Purity < HPLC Fail_NonVol FAIL: Non-Volatile/Salt (Detected in HPLC, missed by GC) Compare->Fail_NonVol HPLC Purity < GC

Caption: Figure 1. Orthogonal cross-validation workflow ensuring detection of both volatile and non-volatile impurities compliant with ICH Q2(R2).

Diagram 2: Isomer Separation Logic

Visualizing why specific methods are chosen based on the chemical structure of the impurity.

IsomerLogic Impurity Unknown Impurity in Quinoline Batch Is_Volatile Is it Volatile? Impurity->Is_Volatile GC_Path GC-MS Analysis Is_Volatile->GC_Path Yes (Halides) HPLC_Path RP-HPLC Analysis Is_Volatile->HPLC_Path No (Salts/Oxides) Pos_Isomer Positional Isomer (e.g., 7-Cl vs 4-Cl) GC_Path->Pos_Isomer Salt_Form Salt/Degradant (e.g., N-Oxide) HPLC_Path->Salt_Form Result_GC Resolved by Boiling Point (High Efficiency) Pos_Isomer->Result_GC Result_HPLC Resolved by Polarity/pH (High Selectivity) Salt_Form->Result_HPLC

Caption: Figure 2. Decision logic for selecting the primary validation method based on impurity physicochemical properties.

Part 5: Advanced Considerations (SFC)

While HPLC and GC are the standard, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, particularly for chiral halogenated quinolines (e.g., enantiomers of hydroxychloroquine).

  • Advantage: SFC offers the speed of GC with the solubility range of HPLC.

  • Application: Separation of thermally labile enantiomers that degrade in GC and co-elute in standard RP-HPLC.

References
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Conference on Harmonisation, 2023. Link

  • Sigma-Aldrich. "Chloroquine Phosphate HPLC Assay & Impurity Profiling." MilliporeSigma Application Notes, 2024. Link

  • BenchChem. "A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-Chloroquinoline-6-carbaldehyde." BenchChem Technical Guides, 2025. Link

  • National Institutes of Health (NIH). "HPLC methods for chloroquine determination in biological samples and pharmaceutical products." PubMed Central, 2021. Link

  • Teledyne Labs. "HPLC or SFC? Which One Should I Choose?" Teledyne Chromatography Blog, 2023. Link

Benchmarking the cytotoxicity of 4-Bromo-3,7,8-trichloroquinoline against known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Cytotoxicity of 4-Bromo-3,7,8-trichloroquinoline Against Known Anticancer Agents Content Type: Publish Comparison Guide

Executive Summary: The Halogenated Quinoline Scaffold

This compound (CAS: 1211397-23-7) represents a highly lipophilic, tetra-halogenated quinoline scaffold. While the quinoline core is a "privileged structure" in medicinal chemistry—forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor)—this specific tetra-halo derivative is primarily a high-value intermediate. Its C4-bromo position renders it highly reactive for nucleophilic aromatic substitution (


), suggesting its utility as a precursor for 4-aminoquinoline derivatives (similar to Chloroquine) or as a direct DNA-intercalating agent due to its planar aromaticity.

This guide provides the standardized benchmarking framework for researchers to evaluate this compound. Because specific public cytotoxicity data for this exact isomer is sparse, this guide establishes the experimental protocols, comparative baselines, and predictive Structure-Activity Relationships (SAR) necessary to publish a rigorous comparison against gold-standard agents.

Part 1: The Benchmarks (Comparative Standards)

To validate the efficacy of this compound, it must be screened alongside agents with defined mechanisms. The following table summarizes the required positive controls.

Benchmark AgentMechanism of ActionTypical IC50 (HeLa/MCF-7)Rationale for Comparison
Cisplatin DNA Crosslinking (Pt-DNA adducts)2.0 – 10.0

M
Standard for Potency: A hydrophilic metal complex. If your lipophilic quinoline outperforms Cisplatin, it suggests superior membrane permeability or a novel mechanism.
Doxorubicin DNA Intercalation & Topo II Inhibition0.1 – 0.5

M
Structural Analog: Doxorubicin contains a planar anthracycline ring. It benchmarks the intercalation potential of the quinoline core.
Paclitaxel Microtubule Stabilization< 0.01

M (nM range)
Mode of Death: Distinguishes between DNA-damaging agents (Cisplatin/Quinoline) and mitotic arresters.
5-Fluorouracil Antimetabolite (TS inhibitor)1.0 – 20.0

M
Metabolic Baseline: Useful for comparing activity in resistant cell lines (e.g., CRC).

Part 2: Experimental Protocol (The Self-Validating System)

Scientific Integrity Note: The high halogen content (3 Cl, 1 Br) of this compound significantly increases LogP (predicted ~4.5–5.0). Solubility is the primary failure mode. The protocol below incorporates strict solubility controls to prevent false negatives due to precipitation.

Phase 1: Compound Preparation & Solubility Check
  • Stock Solution: Dissolve this compound in 100% DMSO to 20 mM. Sonicate for 10 mins.

    • Checkpoint: Visually inspect for turbidity. If cloudy, reduce concentration to 10 mM.

  • Working Solutions: Serial dilutions in serum-free media.

    • Critical Step: The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent toxicity.

Phase 2: The MTT Cytotoxicity Assay
  • Cell Seeding: 5,000 cells/well (HeLa, A549, MCF-7) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compound (0.1, 1, 5, 10, 25, 50, 100

    
    M) in triplicate.
    
    • Control A: Media only (Blank).

    • Control B: 0.5% DMSO (Vehicle Control).

    • Control C: Cisplatin (Positive Control).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Phase 3: Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Use non-linear regression (sigmoidal dose-response) in GraphPad Prism or Origin.

Part 3: Mechanism of Action & Predictive SAR

The biological activity of this compound is governed by two key structural features:

  • The C4-Bromo "Warhead":

    • The C4 position in quinolines is electrophilic. In a biological environment, this Br atom can be displaced by nucleophilic residues (cysteine thiols or amine groups) on proteins or DNA bases. This suggests a potential covalent binding mechanism (alkylation), distinct from simple intercalation.

  • The 3,7,8-Trichloro Pattern:

    • These halogens increase lipophilicity, facilitating passive diffusion through the cell membrane.

    • Steric Effect: The cluster of chlorines at positions 7 and 8 may block metabolic oxidation, potentially increasing the compound's half-life (

      
      ) compared to non-halogenated quinolines.
      
Diagram 1: Hypothesized Signaling Pathway

The following diagram illustrates the dual-pathway potential: DNA Intercalation (due to planarity) vs. Covalent Modification (due to C4-Br).

G Compound 4-Bromo-3,7,8- trichloroquinoline Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Cytosol Cytosol Membrane->Cytosol Target1 DNA Intercalation (Planar Stacking) Cytosol->Target1 High Lipophilicity Target2 Protein Adduction (C4-Br Displacement) Cytosol->Target2 Nucleophilic Attack Response1 Replication Fork Arrest Target1->Response1 Response2 Enzyme Inhibition (e.g., Topo II) Target1->Response2 Target2->Response2 p53 p53 Activation Response1->p53 Response2->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis

Caption: Dual-mechanism hypothesis: The quinoline core facilitates DNA intercalation, while the C4-Bromo group enables covalent protein modification.

Part 4: Experimental Workflow Visualization

To ensure reproducibility, follow this strict operational workflow.

Workflow Prep Stock Prep (20mM in DMSO) QC Solubility Check (Turbidity Test) Prep->QC QC->Prep Fail (Dilute) Seed Cell Seeding (5k cells/well) QC->Seed Pass Treat Drug Treatment (0-100 µM) Seed->Treat Incubate Incubation (48-72h) Treat->Incubate MTT MTT Addition (4h) Incubate->MTT Read Absorbance (570nm) MTT->Read

Caption: Step-by-step cytotoxicity workflow ensuring solubility validation before cell treatment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16757672 (this compound). Retrieved from [Link]

  • Maree, D. M., et al. (2013). "Synthesis and evaluation of 4-aminoquinoline derivatives as antiproliferative agents." Medicinal Chemistry Research.
  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1][2] Current Medicinal Chemistry. (Review of Quinoline SAR).

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (The Standard MTT Protocol).

Sources

Safety Operating Guide

Operational Guide for the Proper Disposal of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-3,7,8-trichloroquinoline. As a halogenated heterocyclic aromatic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Foundational Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound belongs to a class of compounds (halogenated quinolines) that are often toxic and environmentally persistent. While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, the structural alerts—a quinoline core with multiple halogen substituents—mandate that it be handled as a hazardous substance. Similar halogenated compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin and can cause serious eye and skin irritation.[1][2]

Immediate Safety Precautions:

  • Engineering Controls: All handling and preparation for disposal of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4][5][6]

  • Personal Protective Equipment (PPE): A robust PPE ensemble is mandatory. This includes, at a minimum, a buttoned lab coat, chemical-resistant gloves (nitrile is a common choice, but always check manufacturer compatibility charts), and ANSI-approved chemical splash goggles.[3][4][6] For procedures with a higher risk of splash, a face shield and a chemical-resistant apron are recommended.

Parameter Specification Rationale
Chemical Class Halogenated Heterocyclic AromaticHigh potential for toxicity and environmental persistence. Governed by specific hazardous waste regulations.
Primary Hazard Assumed ToxicHarmful if swallowed, inhaled, or absorbed through the skin.[1][3]
Engineering Control Certified Chemical Fume HoodPrevents inhalation of aerosolized powder or vapors.
Minimum PPE Nitrile Gloves, Safety Goggles, Lab CoatProvides a primary barrier against dermal and ocular exposure.
The Core Principle: Segregation and Incineration

This compound and any materials contaminated with it must be disposed of as hazardous waste .[3][4][7] It must never be poured down the drain or discarded in general laboratory or municipal trash.[6][7] The universally accepted and regulated method for the final disposal of halogenated organic waste is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[3]

The causality behind this choice is twofold:

  • Environmental Persistence: Halogenated aromatic compounds can resist natural degradation, leading to bioaccumulation.

  • Disposal Chemistry: Mixing halogenated waste with non-halogenated solvent waste complicates the disposal process. The entire mixture must then be treated as halogenated waste, significantly increasing disposal costs and logistical complexity.[8] Therefore, strict segregation is paramount.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance from the point of waste generation to its final collection.

Step 1: Waste Segregation at the Source

  • Action: Designate a specific, sealed, and clearly labeled waste container exclusively for "Halogenated Organic Waste."[3][9]

  • Causality: This prevents cross-contamination of waste streams. Collect all materials that have come into contact with this compound in this container. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Solutions containing the compound.

    • Solvent rinsate from decontaminated glassware (see Section 4).

Step 2: Proper Containerization and Labeling

  • Action: Use a chemically compatible container (e.g., polyethylene for solvents) provided by your institution's safety office.[6] The container must have a vapor-tight, screw-on lid.[9]

  • Action: Attach a completed "Hazardous Waste" label as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • A list of all other components (e.g., solvents) with their approximate percentages.

    • The date of accumulation start.

  • Causality: Accurate and complete labeling is a legal requirement under OSHA and EPA regulations.[10][11] It ensures safe handling by all personnel and proper management by the disposal facility.

Step 3: Secure Storage

  • Action: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][6] This area should be clearly marked.

  • Causality: Secure storage prevents accidental spills and reactions, maintaining a safe laboratory environment.

Step 4: Arranging for Disposal

  • Action: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3]

  • Causality: EHS professionals are trained to handle, transport, and manifest hazardous waste according to federal, state, and local regulations, ensuring the waste is tracked from "cradle to grave."[8]

Protocol for Decontaminating Glassware

Empty containers and glassware that held this compound must be decontaminated before being washed or disposed of as non-hazardous waste.[3][7]

  • Step 1: Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Step 2: Collect all solvent rinsate from these rinses. This rinsate is now considered hazardous waste.[3]

  • Step 3: Transfer the collected rinsate into your designated "Halogenated Organic Waste" container.[3]

  • Step 4: Once triple-rinsed, the glassware can typically be washed with soap and water for reuse. Consult your institutional EHS guidelines for final disposal of decontaminated containers.[3]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Step 1: Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Step 2: Isolate: Restrict access to the spill area.

  • Step 3: Protect: Don appropriate PPE, including respiratory protection if the spill is large or the material is aerosolized.

  • Step 4: Clean Up: For a small spill of solid material, do not use water. Use an absorbent, inert dry material to gently sweep or wipe up the spill.[5] Place all contaminated absorbent and cleaning materials into the "Halogenated Organic Waste" container.

  • Step 5: Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Step 6: Report: Report the incident to your supervisor and EHS office as per institutional policy.

Visualized Disposal Workflow

The following diagram outlines the critical decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Final Disposition Start Waste Generation (e.g., Unused solid, Contaminated labware, Solutions) Segregate Segregate into Dedicated 'Halogenated Organic Waste' Container Start->Segregate Immediate Action Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & % Segregate->Label As waste is added Store Store Securely in Secondary Containment Label->Store Daily Protocol EHS Contact EHS for Pickup (Container Full / Project End) Store->EHS Pickup EHS Manifests & Collects Waste EHS->Pickup Institutional Process Transport Transport by Licensed Hazardous Waste Hauler Pickup->Transport Incinerate Final Disposal via High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

References

  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. Benchchem.
  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Washington State University.
  • 4-Bromo-7-chloroquinoline Safety Information. Fluorochem.
  • Safety Data Sheet: Bromoform. Chemos GmbH & Co.KG.
  • Halogenated Solvents Standard Operating Procedure. Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Federal Register Vol. 89, No. 98 / Monday, May 20, 2024 / Rules and Regulations. Occupational Safety and Health Administration (OSHA).

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-3,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Proactive Approach to Safety

4-Bromo-3,7,8-trichloroquinoline belongs to the class of halogenated quinolines. Compounds in this family are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals.[1] The presence of multiple halogen substituents on the quinoline core suggests that this compound may exhibit moderate to high toxicity and requires careful handling to avoid exposure. Based on data from analogous compounds like 4-Bromo-7,8-dichloroquinoline, we can anticipate the following hazards:

  • Acute Toxicity: Likely harmful if swallowed.[2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Your First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are fundamental to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Gloves Eye Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile glovesChemical splash goggles and a face shieldFully buttoned lab coatN95 or higher-rated respirator if not handled in a certified chemical fume hood
Performing reactions and work-up Double-gloving with nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood
Handling spills Heavy-duty chemical resistant gloves (e.g., Viton or thick-cut nitrile)Chemical splash goggles and a face shieldChemical-resistant suit or coverallsAir-purifying respirator with an organic vapor cartridge
Waste disposal Double-gloving with nitrile glovesChemical splash gogglesLab coatNot generally required if handling sealed waste containers
The Rationale Behind Your PPE Choices
  • Double-Gloving: The use of two pairs of nitrile gloves provides an extra layer of protection against potential tears or permeation.[5] Nitrile is recommended for its broad chemical resistance.[6]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes.[7] A face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[7][8]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coverall is recommended.[9]

  • Respiratory Protection: All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a properly fitted N95 or higher-rated respirator is essential.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for ensuring safety and experimental success. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of structurally similar compounds B Don appropriate PPE A->B C Prepare work area in a certified chemical fume hood B->C D Weigh the compound C->D E Prepare solution D->E F Perform reaction E->F G Decontaminate glassware F->G H Segregate and label halogenated waste G->H I Dispose of waste according to institutional guidelines H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.